Product packaging for 1-(4-Chlorophenyl)-2-fluoroethanone(Cat. No.:CAS No. 329-78-2)

1-(4-Chlorophenyl)-2-fluoroethanone

Cat. No.: B1585319
CAS No.: 329-78-2
M. Wt: 172.58 g/mol
InChI Key: PYJRFTYRPATKFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-(4-Chlorophenyl)-2-fluoroethanone is a useful research compound. Its molecular formula is C8H6ClFO and its molecular weight is 172.58 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 265872. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6ClFO B1585319 1-(4-Chlorophenyl)-2-fluoroethanone CAS No. 329-78-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-chlorophenyl)-2-fluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYJRFTYRPATKFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CF)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00313021
Record name 1-(4-chlorophenyl)-2-fluoroethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00313021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329-78-2
Record name 329-78-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=265872
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(4-chlorophenyl)-2-fluoroethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00313021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-chlorophenyl)-2-fluoroethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Physicochemical properties of 2-Fluoro-4'-chloroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-Chloro-4'-fluoroacetophenone

Abstract

This technical guide provides a comprehensive examination of the physicochemical properties, analytical characterization, and handling protocols for 2-Chloro-4'-fluoroacetophenone (CAS No. 456-04-2). As a critical building block in modern organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, a thorough understanding of this compound's characteristics is paramount for researchers and drug development professionals.[1] This document synthesizes data from established chemical suppliers and databases to offer field-proven insights into its properties, spectroscopic signatures, reactivity, and safe handling. The guide is structured to serve as a practical resource, moving from fundamental identification to detailed experimental considerations, thereby empowering scientists to utilize this versatile intermediate with confidence and precision.

Introduction and Molecular Identification

2-Chloro-4'-fluoroacetophenone is a substituted acetophenone derivative that has garnered significant interest as a versatile synthetic intermediate. Its structure is distinguished by two key features that dictate its utility: a fluorine atom on the phenyl ring and an α-chloro substituent on the acetyl group. The fluorine atom can significantly influence the pharmacokinetic properties of downstream active pharmaceutical ingredients (APIs), such as metabolic stability and bioavailability, while the α-chloro group provides a reactive site for nucleophilic substitution, enabling the facile introduction of diverse chemical moieties.

It is crucial to distinguish this compound, 2-Chloro-4'-fluoroacetophenone (CAS 456-04-2) , from its isomer, 2'-Chloro-4'-fluoroacetophenone (CAS 700-35-6), where the chlorine atom is located on the phenyl ring. This guide focuses exclusively on the former, which is a solid at room temperature and possesses the reactive α-chloro ketone functionality.

Molecular Structure

The structural representation of 2-Chloro-4'-fluoroacetophenone highlights the key functional groups.

Caption: Molecular Structure of 2-Chloro-4'-fluoroacetophenone.

Chemical Identifiers
IdentifierValueSource(s)
CAS Number 456-04-2[2][3][4]
IUPAC Name 2-chloro-1-(4-fluorophenyl)ethanone[4][5]
Molecular Formula C₈H₆ClFO[2][3][4]
Molecular Weight 172.58 g/mol [2][3][5]
InChI Key UJZWJOQRSMOFMA-UHFFFAOYSA-N[2][3][4]
SMILES FC1=CC=C(C=C1)C(=O)CCl[2][3][4]
EC Number 207-256-4[3][6]

Core Physicochemical Properties

The physical properties of a reagent are fundamental to its handling, storage, and application in experimental design. 2-Chloro-4'-fluoroacetophenone is a crystalline solid at ambient temperature, which can simplify weighing and dispensing operations.

PropertyValueSource(s)
Appearance White to light yellow or yellow-beige crystals, flakes, or powder.[2][4][7][8]
Melting Point 47-50 °C (lit.)[2][3][7]
Boiling Point 247 °C (at 760 mmHg)[2][7]
Flash Point >110 °C (>230 °F)[2][7]
Water Solubility Insoluble[2][7][8]
Storage Temperature Room Temperature, under inert atmosphere[2][7][8]
Sensitivity Lachrymatory[2][8]

Spectroscopic and Analytical Characterization

A robust analytical workflow is essential to verify the identity and purity of starting materials, a cornerstone of reproducible research.

G cluster_0 Analytical Workflow cluster_1 Spectroscopy cluster_2 Chromatography A Sample Receipt (2-Chloro-4'-fluoroacetophenone) B Identity Confirmation A->B Characterization C Purity Assessment A->C Characterization D Final Qualification B->D Data Review B1 NMR ('H, ¹³C) (Structural Skeleton) B->B1 B2 FTIR (Functional Groups) B->B2 B3 MS (Molecular Weight & Fragmentation) B->B3 C->D Data Review C1 GC or HPLC (Purity %, Impurity Profile) C->C1

Caption: Analytical workflow for the characterization of 2-Chloro-4'-fluoroacetophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides unambiguous structural information. Key expected signals include:

    • A singlet corresponding to the two protons of the chloromethyl group (-CH₂Cl), typically observed around δ 4.5-4.8 ppm.

    • A complex set of multiplets in the aromatic region (δ 7.0-8.1 ppm) for the four protons on the fluorophenyl ring. Due to coupling with the ¹⁹F nucleus, these protons will appear as two sets of signals, each resembling a doublet of doublets (an AA'BB' system).

  • ¹³C NMR: The carbon spectrum confirms the carbon framework. Expected signals include:

    • A peak for the chloromethyl carbon (-CH₂Cl) around δ 45-50 ppm.

    • Four distinct signals for the aromatic carbons, with their chemical shifts and multiplicities affected by one- and two-bond coupling to fluorine (¹JCF, ²JCF). The carbon directly attached to the fluorine will show a large coupling constant.

    • A signal for the carbonyl carbon (C=O) in the downfield region, typically around δ 190-195 ppm.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.[5]

  • C=O Stretch: A strong, sharp absorption band is expected in the region of 1690-1710 cm⁻¹, characteristic of an aryl ketone.

  • Aromatic C=C Stretch: Medium to weak bands will appear in the 1500-1600 cm⁻¹ range.

  • C-F Stretch: A strong band characteristic of the aryl-fluoride bond is expected around 1220-1260 cm⁻¹.

  • C-Cl Stretch: A medium to strong band for the alkyl-chloride is expected in the 700-800 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and study fragmentation patterns, further validating the structure.[9]

  • Molecular Ion (M⁺): The spectrum will exhibit two molecular ion peaks at m/z 172 and m/z 174, with an approximate intensity ratio of 3:1. This characteristic isotopic pattern is definitive proof of the presence of one chlorine atom.

  • Major Fragmentation: The most prominent fragmentation pathway is the α-cleavage of the C-C bond between the carbonyl and the chloromethyl group. This results in the loss of the •CH₂Cl radical to form the highly stable 4-fluorobenzoyl cation [FC₆H₄CO]⁺, which is typically the base peak at m/z 123.

Chromatographic Purity Assessment
  • Methodology: Gas Chromatography (GC) with a Flame Ionization Detector (FID) is a suitable technique for assessing the purity of this compound due to its thermal stability and volatility. A non-polar capillary column (e.g., DB-1 or DB-5) can be used with a temperature gradient program (e.g., starting at 100 °C and ramping to 250 °C) to separate the main component from any potential impurities.

  • Validation: The purity is determined by the area percentage of the main peak. This protocol is self-validating through the use of a blank injection to ensure system cleanliness and the analysis of a known standard, if available, to confirm retention time. An assay of ≥98.5% is common for commercial-grade material.[4]

Reactivity, Stability, and Safe Handling

Chemical Reactivity Profile

The synthetic utility of 2-Chloro-4'-fluoroacetophenone stems from its α-haloketone structure. The electron-withdrawing nature of the adjacent carbonyl group activates the C-Cl bond, making the α-carbon highly electrophilic and susceptible to nucleophilic substitution . This allows for the straightforward synthesis of a wide range of derivatives by reacting it with nucleophiles such as amines, thiols, and carbanions. It is also a key reactant in condensation reactions, for example, with N-methyl-4-(methylthio)benzamidine to yield substituted imidazole compounds.[3][8]

Stability and Storage

The compound is stable under normal laboratory conditions.[10] However, to ensure long-term integrity and prevent degradation, the following storage conditions are recommended:

  • Container: Store in a tightly sealed container.

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent potential reactions with atmospheric moisture or oxygen.[2][7]

  • Environment: Keep in a dry, cool, and well-ventilated place away from incompatible materials.[10]

Hazard Identification and Safe Handling

2-Chloro-4'-fluoroacetophenone is classified as a hazardous substance and requires careful handling to minimize risk.[7]

  • Primary Hazards: It is corrosive, a lachrymator (tear-inducing agent), and can cause severe skin burns and serious eye damage.[2][5][6] It may also cause respiratory irritation.[5][7][11]

  • Safe Handling Protocol:

    • Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[10] Ensure an eyewash station and safety shower are readily accessible.

    • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[6][11]

    • Dispensing: Handle as a solid. Avoid creating dust. Use appropriate tools (spatula) for weighing and transferring.

    • Waste Disposal: Dispose of waste materials and contaminated clothing in accordance with local, state, and federal regulations.[10]

    • First Aid: In case of skin contact, wash immediately with plenty of soap and water.[10] For eye contact, rinse cautiously with water for several minutes.[6] In all cases of exposure, seek immediate medical attention.

Applications in Research and Drug Development

2-Chloro-4'-fluoroacetophenone is a cornerstone intermediate in the synthesis of high-value molecules.

  • Pharmaceutical Synthesis: It serves as a precursor in the synthesis of various APIs, including certain antiviral and antifungal agents. Its structure is found within intermediates for drugs like Fluvastatin and is related to impurities of Ticagrelor.[3][7] The presence of the fluorine atom is a well-established strategy in medicinal chemistry to modulate a drug candidate's metabolic profile and binding affinity.

  • General Organic Synthesis: Beyond pharmaceuticals, it is used to create complex heterocyclic structures, such as substituted imidazoles, which are prevalent motifs in both medicinal and materials chemistry.[3][8] Its predictable reactivity makes it a reliable tool for building molecular complexity.

Conclusion

2-Chloro-4'-fluoroacetophenone is a high-value chemical intermediate defined by its distinct physicochemical properties and versatile reactivity. Its solid state, well-characterized spectroscopic profile, and the activated α-chloro group make it an indispensable tool for synthetic chemists. By adhering to the analytical, handling, and safety protocols outlined in this guide, researchers and drug development professionals can effectively and safely leverage this compound to advance innovation in pharmaceutical, agrochemical, and materials science.

References

An In-depth Technical Guide to 1-(4-Chlorophenyl)-2-fluoroethanone: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Chlorophenyl)-2-fluoroethanone is a halogenated aromatic ketone that serves as a valuable building block in medicinal chemistry and drug discovery. Its structure, featuring a reactive α-fluoroketone moiety and a chlorophenyl group, makes it a versatile intermediate for the synthesis of a wide range of biologically active molecules. The presence of both chlorine and fluorine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a parent molecule, including its metabolic stability, lipophilicity, and binding affinity to target proteins. This guide provides a comprehensive overview of the synthesis, physicochemical properties, analytical methodologies, and potential applications of this important synthetic intermediate.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical synthesis.

PropertyValueSource(s)
Molecular Formula C₈H₆ClFO[1]
Molecular Weight 172.58 g/mol [1]
CAS Number 329-78-2[2]
Appearance Off-white to light yellow solid[3]
Boiling Point 73-75 °C at 0.4 Torr[3]
Predicted Density 1.247 g/cm³[3]
InChI Key PYJRFTYRPATKFJ-UHFFFAOYSA-N[4][1]

Synthesis of this compound

The synthesis of α-fluoroketones such as this compound can be approached through several synthetic strategies. A common and effective method involves the direct α-fluorination of the corresponding ketone, 1-(4-chlorophenyl)ethanone, or the nucleophilic substitution of a suitable leaving group, such as bromine, from an α-haloketone precursor.

Method 1: Direct α-Fluorination of 1-(4-Chlorophenyl)ethanone

This approach utilizes an electrophilic fluorinating agent to directly introduce a fluorine atom at the α-position of the ketone. Reagents like Selectfluor® (F-TEDA-BF₄) are commonly employed for this transformation under mild conditions.[5][6]

Experimental Protocol:

Reaction Scheme:

G start 1-(4-Chlorophenyl)ethanone product This compound start->product reagents Selectfluor® (F-TEDA-BF₄) Solvent (e.g., Acetonitrile) Room Temperature

Caption: Synthesis via direct fluorination.

Step-by-Step Methodology:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 1-(4-chlorophenyl)ethanone (1 equivalent) in a suitable solvent such as acetonitrile.

  • Addition of Fluorinating Agent: To the stirred solution, add Selectfluor® (1.1 equivalents) portion-wise at room temperature. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Causality of Experimental Choices:

  • Selectfluor®: This reagent is chosen for its relative safety and ease of handling compared to other electrophilic fluorinating agents. It provides good yields for the α-fluorination of ketones.[5][6]

  • Acetonitrile: A polar aprotic solvent is used to dissolve the reactants and facilitate the fluorination reaction.

  • Inert Atmosphere: This prevents side reactions with atmospheric moisture and oxygen.

Method 2: Nucleophilic Fluoride Substitution

An alternative route involves the nucleophilic substitution of an α-bromo precursor, 2-bromo-1-(4-chlorophenyl)ethanone (p-chlorophenacyl bromide), with a fluoride source.[7][8]

Experimental Protocol:

Reaction Scheme:

G start 2-Bromo-1-(4-chlorophenyl)ethanone product This compound start->product reagents Fluoride Source (e.g., KF) Phase-Transfer Catalyst Solvent (e.g., Acetonitrile)

Caption: Synthesis via nucleophilic substitution.

Step-by-Step Methodology:

  • Preparation of Precursor: The starting material, 2-bromo-1-(4-chlorophenyl)ethanone, can be synthesized by the bromination of 1-(4-chlorophenyl)ethanone.[7]

  • Reaction Setup: In a round-bottom flask, suspend potassium fluoride (KF, excess) and a phase-transfer catalyst (e.g., 18-crown-6 or a quaternary ammonium salt) in a suitable solvent like acetonitrile.

  • Addition of Substrate: Add a solution of 2-bromo-1-(4-chlorophenyl)ethanone in acetonitrile to the suspension.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor its progress by TLC or HPLC.

  • Work-up and Purification: After the reaction is complete, cool the mixture, filter off the inorganic salts, and concentrate the filtrate. The residue is then subjected to an aqueous work-up and extraction, followed by purification via column chromatography.

Causality of Experimental Choices:

  • Potassium Fluoride: A common and cost-effective source of nucleophilic fluoride.

  • Phase-Transfer Catalyst: This is crucial to increase the solubility and reactivity of the fluoride salt in the organic solvent.

Applications in Drug Discovery and Medicinal Chemistry

Halogenated organic compounds are of significant interest in the pharmaceutical industry.[9] this compound, as a reactive intermediate, can be used in the synthesis of various pharmaceutical lead compounds and active pharmaceutical ingredients (APIs). The α-fluoroketone moiety is a key pharmacophore that can participate in various chemical transformations to build more complex molecular architectures.

Derivatives of similar halogenated aromatic ketones have been investigated for a range of biological activities, including:

  • Antimicrobial Agents: The halogenated aromatic ketone scaffold can be modified to develop compounds with broad-spectrum antimicrobial activity.[10]

  • Modulators of Dopaminergic Activity: These structures can serve as a basis for designing therapeutics for conditions like Parkinson's disease.[10]

  • General Pharmaceutical Intermediates: This class of compounds is widely used in the synthesis of APIs for various therapeutic areas.[10][11][12][13]

Analytical Methodologies

The purity and identity of this compound are critical for its use in synthesis. A combination of chromatographic and spectroscopic techniques is recommended for its characterization.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method can be developed for the purity assessment of this compound.

Proposed HPLC Method Parameters:

ParameterRecommended Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic or gradient mixture of acetonitrile and water
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of the compound.

Predicted ¹H NMR Spectral Data (in CDCl₃):

  • Aromatic Protons: Doublets around δ 7.5-8.0 ppm, characteristic of a 1,4-disubstituted benzene ring.

  • Methylene Protons (-CH₂F): A doublet of triplets or a complex multiplet in the region of δ 5.0-6.0 ppm, due to coupling with the adjacent fluorine atom and potentially long-range couplings.

Predicted ¹³C NMR Spectral Data (in CDCl₃):

  • Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 190-200 ppm.

  • Aromatic Carbons: Multiple signals in the aromatic region (δ 120-140 ppm).

  • Methylene Carbon (-CH₂F): A doublet in the region of δ 80-90 ppm, due to the large one-bond carbon-fluorine coupling constant.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. Based on the safety data for closely related compounds, the following precautions are recommended:[14][15][16][17][18]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[14]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[17]

  • Storage: Store in a tightly sealed container in a cool, dry place.[17][18]

  • First Aid:

    • In case of skin contact: Wash with plenty of soap and water.[16]

    • In case of eye contact: Rinse cautiously with water for several minutes.[16]

    • If inhaled: Move to fresh air.[16]

    • If swallowed: Rinse mouth and seek medical attention.[15]

Always consult the specific Safety Data Sheet (SDS) for the compound before use.

Conclusion

This compound is a key synthetic intermediate with significant potential in drug discovery and development. Its synthesis is achievable through established fluorination and nucleophilic substitution methodologies. The presence of both chloro and fluoro substituents provides a unique handle for medicinal chemists to modulate the properties of target molecules. This guide provides a foundational understanding of its synthesis, properties, and analytical characterization to aid researchers in its effective utilization in their scientific endeavors.

References

An In-Depth Technical Guide to the Spectral Data of p-Chloro-alpha-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the spectral data for p-Chloro-alpha-fluoroacetophenone, also known as 2-chloro-1-(4-fluorophenyl)ethanone. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document delves into the theoretical underpinnings and practical applications of various spectroscopic techniques for the unequivocal identification and characterization of this compound.

Introduction: The Significance of p-Chloro-alpha-fluoroacetophenone

p-Chloro-alpha-fluoroacetophenone (CAS No. 456-04-2) is a halogenated acetophenone derivative with a molecular formula of C₈H₆ClFO and a molecular weight of 172.58 g/mol . Its structure incorporates a p-fluorophenyl ring, a carbonyl group, and an alpha-chloromethyl group, making it a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical agents and other bioactive molecules. The precise characterization of its chemical structure is paramount for ensuring the purity, efficacy, and safety of any downstream applications. Spectroscopic analysis provides the necessary tools for this rigorous identification.

This guide will explore the spectral data obtained from Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F), and Mass Spectrometry (MS). Each section will detail the experimental methodology, the interpretation of the resulting spectra, and the causal relationship between the molecular structure and the observed spectral features.

Molecular Structure and Spectroscopic Overview

The structural features of p-chloro-alpha-fluoroacetophenone give rise to a unique spectroscopic fingerprint. The interplay of the aromatic ring, the electron-withdrawing carbonyl group, and the halogen substituents dictates the electronic and vibrational properties of the molecule, which are in turn probed by different spectroscopic techniques.

Figure 1. Molecular structure of p-Chloro-alpha-fluoroacetophenone.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present. The absorption of infrared radiation at specific frequencies corresponds to the energy required to excite a particular bond to a higher vibrational state.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

A solid sample of p-chloro-alpha-fluoroacetophenone can be analyzed directly using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. This technique is favored for its minimal sample preparation and high-quality results.

Methodology:

  • Instrument Preparation: The FT-IR spectrometer is purged with dry air or nitrogen to minimize atmospheric interference (e.g., from CO₂ and water vapor). A background spectrum of the clean ATR crystal is recorded.

  • Sample Application: A small amount of the solid p-chloro-alpha-fluoroacetophenone is placed directly onto the ATR crystal, ensuring complete coverage.

  • Data Acquisition: A pressure arm is applied to ensure good contact between the sample and the crystal. The infrared spectrum is then recorded, typically by co-adding multiple scans to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

The choice of the ATR method is based on its ability to analyze solid samples in their native state, avoiding the need for preparing KBr pellets, which can be hygroscopic and introduce variability.[1]

Spectral Interpretation

The FT-IR spectrum of p-chloro-alpha-fluoroacetophenone is characterized by several key absorption bands that correspond to its constituent functional groups.

Wavenumber (cm⁻¹)Vibration ModeFunctional Group
~3100-3000C-H stretchAromatic
~1700C=O stretchKetone (conjugated)
~1600, ~1500, ~1400C=C stretchAromatic ring
~1250C-F stretchAryl-F
~850C-H out-of-plane bendp-disubstituted benzene
~750C-Cl stretchAlkyl-Cl

Key Insights:

  • The strong absorption band around 1700 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of the ketone. Its position is influenced by conjugation with the aromatic ring, which delocalizes electron density and lowers the stretching frequency compared to a non-conjugated ketone.[2]

  • The presence of bands in the 1600-1400 cm⁻¹ region confirms the existence of the aromatic ring.

  • A distinct band around 1250 cm⁻¹ is indicative of the C-F stretching vibration of the fluorinated benzene ring.

  • The C-Cl stretching vibration of the alpha-chloromethyl group is expected to appear in the fingerprint region, typically around 750 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the detailed carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of the signals, a complete structural assignment can be made. For p-chloro-alpha-fluoroacetophenone, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

Experimental Protocol: Solution-State NMR

High-resolution NMR spectra are acquired by dissolving the sample in a deuterated solvent and placing it in a high-field NMR spectrometer.

Methodology:

  • Sample Preparation: Approximately 5-10 mg of p-chloro-alpha-fluoroacetophenone is dissolved in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm for ¹H and ¹³C).[3]

  • Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H, ¹³C, and ¹⁹F nuclei. Shimming is performed to optimize the homogeneity of the magnetic field.

  • Data Acquisition:

    • ¹H NMR: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include the spectral width, acquisition time, and relaxation delay.

    • ¹³C NMR: A proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance the signal-to-noise ratio.

    • ¹⁹F NMR: A dedicated pulse sequence for fluorine is used. The wide chemical shift range of fluorine requires a larger spectral width.[4]

  • Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phase-corrected, and baseline-corrected to yield the final NMR spectrum.

The choice of a high-field spectrometer is crucial for achieving better signal dispersion and resolving complex coupling patterns, which is particularly important for this molecule due to the presence of fluorine, which can induce long-range couplings.[5]

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of p-chloro-alpha-fluoroacetophenone is expected to show two main sets of signals: those from the aromatic protons and the signal from the alpha-chloromethyl protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.0Doublet of doublets2HAromatic protons ortho to C=O
~7.2Doublet of doublets2HAromatic protons meta to C=O
~4.7Singlet2H-CH₂Cl

Key Insights:

  • The aromatic region will display a characteristic AA'BB' system due to the para-substitution pattern. The protons ortho to the electron-withdrawing carbonyl group will be deshielded and appear at a lower field (~8.0 ppm) compared to the protons meta to the carbonyl group (~7.2 ppm).

  • The protons of the alpha-chloromethyl group (-CH₂Cl) will appear as a singlet at a downfield position (~4.7 ppm) due to the deshielding effects of both the adjacent carbonyl group and the chlorine atom.

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Chemical Shift (δ, ppm)Assignment
~190C=O (Ketone)
~166 (d, ¹JCF ≈ 255 Hz)C-F (Aromatic)
~132 (d, ³JCF ≈ 10 Hz)C-H (Aromatic, ortho to C=O)
~130 (d, ⁴JCF ≈ 3 Hz)C (Aromatic, ipso to C=O)
~116 (d, ²JCF ≈ 22 Hz)C-H (Aromatic, meta to C=O)
~46-CH₂Cl

Key Insights:

  • The carbonyl carbon will resonate at a very low field (~190 ppm).

  • The carbon atom directly bonded to the fluorine will appear as a doublet with a large one-bond C-F coupling constant (¹JCF) of approximately 255 Hz.

  • The other aromatic carbons will also show smaller couplings to the fluorine atom (²JCF, ³JCF, ⁴JCF), which are invaluable for unambiguous assignment.

  • The alpha-chloromethyl carbon will appear around 46 ppm.

¹⁹F NMR Spectral Data and Interpretation

¹⁹F NMR is a highly sensitive technique that provides specific information about the fluorine environment in the molecule.[6]

Chemical Shift (δ, ppm)Multiplicity
~ -105Multiplet

Key Insights:

  • The single fluorine atom on the aromatic ring will give rise to one signal. Its chemical shift is influenced by the electronic nature of the other substituents on the ring.

  • The signal will be a multiplet due to coupling with the neighboring aromatic protons. The coupling constants can provide further structural confirmation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern. Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile organic molecules.[7]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Methodology:

  • Sample Introduction: A small amount of the sample is introduced into the ion source of the mass spectrometer, where it is vaporized.

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a radical cation, the molecular ion (M⁺•).[8]

  • Fragmentation: The high internal energy of the molecular ion often leads to its fragmentation into smaller, charged fragments.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z.

The use of 70 eV for ionization is a standard practice that ensures reproducible fragmentation patterns, allowing for comparison with spectral libraries.[9]

Mass Spectrum and Fragmentation Analysis

The mass spectrum of p-chloro-alpha-fluoroacetophenone will exhibit a molecular ion peak and several characteristic fragment ions.

m/zIonProposed Structure
172/174[M]⁺•C₈H₆ClFO⁺•
123[M - CH₂Cl]⁺C₇H₄FO⁺
95[C₆H₄F]⁺C₆H₄F⁺

Key Insights:

  • Molecular Ion: The molecular ion peak will appear as a doublet at m/z 172 and 174 in an approximate 3:1 ratio, which is the characteristic isotopic signature of a molecule containing one chlorine atom (³⁵Cl and ³⁷Cl).[8]

  • Alpha-Cleavage: A prominent fragmentation pathway is the cleavage of the C-C bond between the carbonyl group and the alpha-carbon (alpha-cleavage), leading to the loss of a chloromethyl radical (•CH₂Cl) and the formation of the stable p-fluorobenzoyl cation at m/z 123.

  • Further Fragmentation: The p-fluorobenzoyl cation can further fragment by losing a molecule of carbon monoxide (CO) to form the p-fluorophenyl cation at m/z 95.

G M [C₈H₆ClFO]⁺• m/z 172/174 F1 [C₇H₄FO]⁺ m/z 123 M->F1 - •CH₂Cl F2 [C₆H₄F]⁺ m/z 95 F1->F2 - CO

Figure 2. Proposed mass spectral fragmentation pathway.

Conclusion

The comprehensive spectral analysis of p-chloro-alpha-fluoroacetophenone using FT-IR, NMR (¹H, ¹³C, and ¹⁹F), and mass spectrometry provides a robust and self-validating system for its structural elucidation and characterization. Each technique offers complementary information, and the correlation of the data from all methods allows for an unambiguous confirmation of the molecule's identity. This in-depth understanding of its spectral properties is fundamental for its application in research and development, particularly in the synthesis of novel chemical entities.

References

Solubility of 1-(4-Chlorophenyl)-2-fluoroethanone in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 1-(4-Chlorophenyl)-2-fluoroethanone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This compound is a halogenated ketone with potential applications in medicinal chemistry and drug discovery.[1][2] A thorough understanding of its solubility characteristics in various organic solvents is paramount for formulation development, purification, and various stages of chemical synthesis. This guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, detailed experimental protocols for its determination, and an exploration of predictive modeling techniques.

Introduction: The Significance of Solubility in Drug Development

In the journey of a drug from discovery to market, solubility is a pivotal physicochemical property that influences numerous critical aspects.[3] Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and therapeutic failure.[4] Consequently, understanding and optimizing the solubility of a drug candidate like this compound in both aqueous and organic media is a fundamental requirement.

Organic solvents play a crucial role throughout the lifecycle of a pharmaceutical compound. They are instrumental in:

  • Synthesis and Purification: Acting as reaction media and enabling crystallization for purification.

  • Formulation: Serving as vehicles in liquid dosage forms or during the manufacturing of solid dosage forms.

  • Analytical Characterization: Dissolving the compound for analysis by techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR).[5]

This guide will delve into the specific solubility profile of this compound, providing both the foundational knowledge and practical methodologies required by researchers in the field.

Theoretical Framework: Understanding Solute-Solvent Interactions

The solubility of a solid in a liquid is the maximum amount of the solid that can dissolve in a given amount of the solvent at a specific temperature and pressure to form a saturated solution.[6][7] This process is governed by the principle of "like dissolves like," which is a manifestation of the intermolecular forces between the solute and solvent molecules.[5][6][8]

The dissolution of this compound involves the disruption of two sets of intermolecular forces: those within the crystal lattice of the solute (solute-solute interactions) and those within the solvent (solvent-solvent interactions).[9] Concurrently, new interactions are formed between the solute and solvent molecules (solute-solvent interactions).[9][10] The overall process can be conceptualized as a three-step thermodynamic cycle.

Key Physicochemical Properties of this compound:

PropertyValueSource
Molecular FormulaC₈H₆ClFO[11]
Molecular Weight172.58 g/mol [11]
Melting Point54 °C[11]
Boiling Point73-75 °C (at 0.4 Torr)[11]
AppearanceOff-white to light yellow solid[11]

The presence of a polar carbonyl group, a moderately polar carbon-fluorine bond, and a relatively nonpolar chlorophenyl group in this compound suggests a nuanced solubility profile. It is expected to exhibit moderate to good solubility in polar aprotic and some polar protic solvents, and lower solubility in nonpolar solvents.

Experimental Determination of Solubility

The most reliable method for determining the solubility of a compound is through direct experimental measurement. The equilibrium solubility assay, often referred to as the shake-flask method, is considered the gold standard.[12][13]

Equilibrium Solubility (Shake-Flask) Method

This method determines the thermodynamic equilibrium solubility of a compound in a specific solvent at a given temperature.[14]

Protocol:

  • Preparation: An excess amount of solid this compound is added to a known volume of the selected organic solvent in a sealed vial.[15]

  • Equilibration: The vial is agitated (e.g., using a shaker or stirrer) at a constant temperature for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.[12][15] The time required for equilibration can vary depending on the compound and solvent.[13]

  • Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This is commonly achieved by centrifugation followed by filtration through a chemically inert filter (e.g., PTFE).[12][16]

  • Quantification: The concentration of this compound in the clear, saturated filtrate is determined using a validated analytical method, such as HPLC with UV detection.[12][16] A calibration curve with known concentrations of the compound is used for accurate quantification.

  • Data Reporting: The solubility is expressed in units such as mg/mL or mol/L at the specified temperature.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep Add excess this compound to solvent equil Agitate at constant temperature (24-72h) prep->equil Incubate sep Centrifuge and filter to remove undissolved solid equil->sep Separate quant Analyze filtrate concentration via HPLC sep->quant Analyze

High-Throughput Solubility Screening

In early drug discovery, when numerous compounds need to be evaluated, high-throughput solubility screening methods are often employed.[17][18] These methods are faster and require less material than the traditional shake-flask method.[18] Examples include miniaturized shake-flask methods and methods based on precipitation detection.[18][19] While providing valuable relative solubility data, these methods may be less accurate than the equilibrium solubility method.[20]

Predictive Models for Solubility Estimation

In silico methods for predicting solubility are valuable tools for prioritizing compounds and guiding experimental design, saving time and resources.[21][22] These models can be broadly categorized into two types:

Group Contribution Methods (e.g., UNIFAC)

The UNIFAC (UNIQUAC Functional-group Activity Coefficients) method is a group-contribution model that estimates activity coefficients in non-ideal mixtures.[23][24] By breaking down the this compound molecule and the solvent into their constituent functional groups, UNIFAC can predict the solubility based on the interactions between these groups.[24]

G cluster_input Input cluster_process UNIFAC Model cluster_output Output solute This compound Structure groups Deconstruct into Functional Groups solute->groups solvent Solvent Structure solvent->groups interactions Calculate Group Interaction Parameters groups->interactions activity Determine Activity Coefficient interactions->activity solubility Predicted Solubility activity->solubility

Quantum Mechanics-Based Methods (e.g., COSMO-RS)

The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful method for predicting thermodynamic properties, including solubility, from first principles.[25][26][27] It uses quantum chemical calculations to determine the screening charge density on the surface of the solute and solvent molecules.[27] This information is then used in a statistical mechanics framework to calculate the chemical potential of the solute in the solvent, from which solubility can be derived.[25][26]

Factors Influencing the Solubility of this compound

Several factors can influence the solubility of this compound in organic solvents:

  • Solvent Polarity: Based on the "like dissolves like" principle, polar solvents are generally expected to be better solvents for this moderately polar compound than nonpolar solvents.[6][28]

  • Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature because the dissolution process is typically endothermic (absorbs heat).[7][29][30] However, there are exceptions where solubility decreases with increasing temperature.[7][29] The effect of temperature on the solubility of this compound should be determined experimentally.

  • Presence of Other Solutes: The presence of other dissolved substances can affect solubility through various mechanisms, such as the common ion effect or changes in solvent properties.[7]

Conclusion

A comprehensive understanding of the solubility of this compound in organic solvents is essential for its successful development and application. This guide has outlined the fundamental principles of solubility, provided a detailed protocol for its experimental determination using the gold-standard shake-flask method, and introduced powerful predictive models like UNIFAC and COSMO-RS. By employing a combination of experimental and computational approaches, researchers can efficiently characterize and optimize the solubility of this and other promising drug candidates, thereby accelerating the drug development pipeline.

References

A Comprehensive Technical Guide to the Thermal Properties of 1-(4-Chlorophenyl)-2-fluoroethanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the melting and boiling points of 1-(4-Chlorophenyl)-2-fluoroethanone, a compound of interest in synthetic chemistry and drug development. We will explore the theoretical underpinnings of these fundamental physical properties, present validated experimental methodologies for their determination, and discuss the implications for laboratory practice and material handling.

Introduction: The Significance of Thermal Properties

This compound, also known as 2-Fluoro-4'-chloroacetophenone, is a halogenated ketone with applications as a building block in the synthesis of more complex molecules. An accurate understanding of its melting and boiling points is paramount for researchers and drug development professionals. These parameters are critical for:

  • Purity Assessment: A sharp, well-defined melting point is a strong indicator of a compound's purity. Impurities typically depress the melting point and broaden the melting range.[1][2]

  • Reaction Condition Optimization: Knowledge of the boiling point is essential for designing purification protocols such as distillation and for setting appropriate temperatures for chemical reactions to avoid degradation.

  • Safe Handling and Storage: Understanding the physical state of a compound at various temperatures ensures safe handling and appropriate storage conditions. The provided data indicates this compound should be stored under an inert gas at 2-8°C.[3]

Physicochemical Data Summary

The key thermal properties of this compound are summarized in the table below. This data serves as a crucial reference for any experimental work involving this compound.

PropertyValueConditions
Melting Point 54 °CStandard Pressure
Boiling Point 73-75 °C0.4 Torr
Appearance Off-white to light yellow SolidRoom Temperature

Data sourced from ChemicalBook[3].

Theoretical Framework: Molecular Structure and Intermolecular Forces

The melting and boiling points of a substance are dictated by the strength of the intermolecular forces between its molecules.[2] For this compound, the following factors are at play:

  • Dipole-Dipole Interactions: The presence of highly electronegative fluorine and chlorine atoms, as well as the carbonyl group (C=O), creates significant bond dipoles within the molecule. This results in a net molecular dipole, leading to strong dipole-dipole attractions between neighboring molecules.

  • Van der Waals Forces: As with all molecules, London dispersion forces contribute to the intermolecular attractions. The size and shape of the molecule influence the strength of these forces.

  • Crystalline Structure: In the solid state, the molecules arrange themselves into a crystal lattice. The energy required to overcome these lattice forces to transition into the liquid phase defines the melting point.[1] The compound's off-white to light yellow solid appearance at room temperature is consistent with its reported melting point of 54°C.[3]

The boiling point is observed at a reduced pressure (0.4 Torr), which is significantly lower than atmospheric pressure. This is a common practice for compounds that may decompose at their atmospheric boiling point.[4] The lower external pressure allows the compound's vapor pressure to equal the external pressure at a lower temperature.[4]

Experimental Determination of Thermal Properties

Accurate determination of melting and boiling points relies on precise and standardized laboratory techniques.

Melting Point Determination

The melting point is typically determined as a range, from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid.[1][4] A narrow range of 0.5-1°C is indicative of a pure crystalline compound.[4]

Protocol: Capillary Method using a Mel-Temp Apparatus

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely ground. The open end of a capillary tube is pressed into the sample, and the tube is tapped to pack the solid into the closed end to a height of 1-2 mm.[1][4]

  • Apparatus Setup: The packed capillary tube is placed into the heating block of a Mel-Temp apparatus.

  • Rapid Determination (Optional): An initial rapid heating can be performed to find an approximate melting range. This saves time in subsequent, more accurate measurements.[2]

  • Accurate Measurement: A fresh sample is heated at a slow, controlled rate (1-2°C per minute) starting from a temperature about 10-15°C below the approximate melting point.[5]

  • Observation and Recording: The sample is observed through the magnifying lens. The temperature at which the first signs of melting occur and the temperature at which the last solid crystal disappears are recorded as the melting point range.[5]

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Grind Crystalline Sample B Pack Capillary Tube (1-2mm) A->B Load C Place in Mel-Temp Apparatus B->C D Heat Slowly (1-2°C/min) C->D E Observe Melting D->E F Record Start Temp (T1) E->F G Record End Temp (T2) E->G H Report Melting Range (T1-T2) F->H G->H

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[4] For this compound, the boiling point is reported under vacuum, which requires specialized apparatus.

Protocol: Vacuum Distillation

  • Apparatus Setup: A small-scale distillation apparatus is assembled, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. The entire system is connected to a vacuum pump with a pressure gauge.

  • Sample Introduction: The liquid sample of this compound is placed in the round-bottom flask along with boiling chips or a magnetic stirrer to ensure smooth boiling.

  • Evacuation: The system is carefully evacuated to the desired pressure (e.g., 0.4 Torr).

  • Heating: The flask is gently heated in an oil bath.

  • Observation and Recording: The temperature is monitored closely. The boiling point is the temperature at which a steady stream of distillate is observed, and the temperature reading on the thermometer remains constant.

BoilingPointWorkflow cluster_setup Apparatus Setup cluster_procedure Procedure cluster_data Data Recording A Assemble Vacuum Distillation Apparatus B Add Sample & Boiling Chips A->B C Evacuate to Target Pressure B->C D Heat Sample Gently C->D E Observe Distillation D->E F Record Stable Temperature E->F G Record Pressure E->G H Report Boiling Point F->H G->H

Caption: Workflow for Boiling Point Determination.

Conclusion

The melting point of 54°C and the boiling point of 73-75°C at 0.4 Torr are defining physical characteristics of this compound. These properties are a direct consequence of its molecular structure and the resulting intermolecular forces. The experimental protocols detailed herein provide a framework for the reliable and accurate determination of these values, which is fundamental for the compound's use in research and development. Adherence to these standardized methods ensures data quality and contributes to the safe and effective application of this chemical intermediate.

References

Navigating the Landscape of α-Fluoro-4-chloroacetophenones: A Technical Guide to Commercial Availability and Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of medicinal chemistry and drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed tactic to modulate physicochemical and pharmacokinetic properties. Halogenated acetophenones, in particular, serve as versatile building blocks for the synthesis of a diverse array of heterocyclic compounds and pharmacologically active agents. Among these, 1-(4-Chlorophenyl)-2-fluoroethanone (CAS 329-78-2) presents itself as a potentially valuable synthon. However, a comprehensive survey of the commercial and scientific landscape reveals a notable scarcity of detailed information for this specific isomer. This guide aims to provide an in-depth technical overview of the commercial availability of this compound, while also addressing the more readily available and extensively documented isomers. By offering a comparative analysis, this document will serve as a practical resource for researchers navigating the procurement and application of these important synthetic intermediates.

Compound Identification and Isomeric Considerations

A critical aspect of working with substituted acetophenones is the precise identification of the desired isomer. The position of the halogen substituents on both the phenyl ring and the acetyl moiety dramatically influences the compound's reactivity and its utility in subsequent synthetic transformations. The primary compound of interest, this compound, is often confused with its more commercially prevalent isomers.

Table 1: Isomeric Forms of Chloro-Fluoro Acetophenones

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Structure
This compound329-78-2C₈H₆ClFO172.58Cl-C₆H₄-C(=O)-CH₂F
2-Chloro-1-(4-fluorophenyl)ethanone456-04-2C₈H₆ClFO172.58F-C₆H₄-C(=O)-CH₂Cl
4'-Chloro-2'-fluoroacetophenone175711-83-8C₈H₆ClFO172.584-Cl, 2-F-C₆H₃-C(=O)-CH₃

G

Commercial Availability

While this compound (CAS 329-78-2) is listed by some chemical suppliers, its availability appears to be more limited compared to its isomers. Researchers should anticipate potentially longer lead times and smaller available quantities for this specific compound. In contrast, 2-Chloro-1-(4-fluorophenyl)ethanone (CAS 456-04-2) is widely available from a multitude of suppliers in various purities and pack sizes.

Table 2: Commercial Suppliers of this compound (CAS 329-78-2) and a Key Isomer

CompoundSupplierCAS NumberPurityAvailable Quantities
This compound Appchem329-78-2Not specifiedInquire
CymitQuimica329-78-298%50mg, 100mg, 250mg, 500mg, 1g
2-Chloro-1-(4-fluorophenyl)ethanone Sigma-Aldrich456-04-299%5g, 25g, 100g
Thermo Fisher Scientific456-04-299%10g, 50g, 100g
TCI Chemicals456-04-2>98.0%5g, 25g

Physicochemical Properties and Safety Data

Detailed experimental data for this compound is not extensively published. However, based on information from chemical suppliers and predictive models, some key properties can be summarized. For comprehensive safety and handling information, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier. Given the lachrymatory nature of similar alpha-halogenated ketones, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times, and all manipulations should be conducted in a well-ventilated fume hood.

Table 3: Physicochemical Properties of this compound (CAS 329-78-2)

PropertyValueSource
Melting Point54 °CChemicalBook[1]
Boiling Point73-75 °C @ 0.4 TorrChemicalBook[1]
Storage Temperature2-8°C under inert gasChemicalBook[1]
AppearanceOff-white to light yellow solidChemicalBook[1]

Applications in Research and Development

While specific examples of the application of this compound in drug discovery are not widely reported in peer-reviewed literature, its structure suggests its potential as a valuable building block. The presence of the α-fluoro-ketone moiety allows for a range of chemical transformations.

By analogy to its more studied isomers, this compound can be envisioned as a precursor for various heterocyclic systems. For instance, the ketone functionality can participate in condensation reactions, while the α-fluorine can act as a leaving group in nucleophilic substitution reactions, albeit generally less reactive than its chloro or bromo counterparts.

The isomeric compound, 2-Chloro-1-(4-fluorophenyl)ethanone, has been documented as a precursor in the synthesis of various biologically active molecules, including antifungal and antiviral agents.[2] Its utility in forming imidazole and other heterocyclic rings is a common theme in medicinal chemistry.

G

Experimental Protocols: A Representative Synthesis of a Related Chalcone

Due to the absence of a specific, detailed, and peer-reviewed synthetic protocol for this compound, a representative experimental procedure for a related transformation is provided below. This Claisen-Schmidt condensation illustrates a common reaction type for acetophenones and serves as a foundational method that could be adapted by researchers. This protocol is for the synthesis of a chalcone from the related starting material, 4'-chloroacetophenone.

Synthesis of (E)-1-(4-chlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one

Materials:

  • 4'-Chloroacetophenone (1.0 eq)

  • 4-Fluorobenzaldehyde (1.0 eq)

  • Sodium hydroxide (2.0 eq)

  • Ethanol

  • Deionized water

Procedure:

  • To a solution of 4'-chloroacetophenone (1.0 eq) and 4-fluorobenzaldehyde (1.0 eq) in ethanol, an aqueous solution of sodium hydroxide (2.0 eq) is added dropwise at room temperature with constant stirring.

  • The reaction mixture is stirred at room temperature for 4-6 hours, during which a precipitate typically forms.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is poured into ice-cold water.

  • The resulting solid is collected by vacuum filtration, washed thoroughly with water until the filtrate is neutral, and then dried.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone.

Conclusion

This compound represents a potentially useful, yet underexplored, building block for organic synthesis and drug discovery. Its commercial availability is limited, and detailed scientific literature on its synthesis and applications is scarce. Researchers interested in this specific isomer should be prepared for procurement challenges and the need for significant synthetic and analytical characterization. In contrast, its isomers, particularly 2-Chloro-1-(4-fluorophenyl)ethanone, are readily available and have a more established role in medicinal chemistry. This guide serves to highlight the current state of knowledge and availability, providing a valuable resource for scientists to make informed decisions when selecting building blocks for their research endeavors.

References

The Definitive Guide to 1-(4-Chlorophenyl)-2-fluoroethanone: Synthesis, Analysis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents. 1-(4-Chlorophenyl)-2-fluoroethanone, an α-fluorinated aromatic ketone, represents a pivotal building block in the synthesis of complex, biologically active molecules. Its unique structural features—a reactive carbonyl group, an acidic α-proton adjacent to a fluorine atom, and a chlorinated phenyl ring—make it a versatile intermediate for the construction of novel pharmaceutical candidates. This guide provides a comprehensive technical overview of this compound, encompassing its nomenclature, physicochemical properties, a detailed synthesis protocol with mechanistic insights, state-of-the-art analytical methodologies, and its crucial role as a precursor in drug discovery.

Nomenclature and Chemical Identity

Precise identification of a chemical entity is fundamental for scientific communication and regulatory compliance. This compound is known by several synonyms, and its identity is unequivocally established by its CAS Registry Number.

IdentifierValue
Systematic (IUPAC) Name This compound
Common Synonyms 2-Fluoro-4'-chloroacetophenone; p-Chloro-alpha-fluoroacetophenone; 1-(4-chlorophenyl)-2-fluoro-ethanone[1]
CAS Registry Number 329-78-2
Molecular Formula C₈H₆ClFO
Molecular Weight 172.58 g/mol
InChI Key PYJRFTYRPATKFJ-UHFFFAOYSA-N

Physicochemical Properties

The physical and chemical properties of this compound dictate its handling, storage, and reactivity in synthetic transformations.

PropertyValueReference(s)
Appearance Off-white to light yellow solid[2]
Melting Point 54 °C[2]
Boiling Point 73-75 °C at 0.4 Torr[2]
Density (Predicted) 1.247 ± 0.06 g/cm³[2]
Solubility Soluble in common organic solvents such as acetonitrile, dichloromethane, and ethyl acetate. Insoluble in water.

Synthesis of this compound: An Experimental Protocol and Mechanistic Discussion

The introduction of a fluorine atom at the α-position of a ketone is a critical transformation in synthetic organic chemistry. While various methods exist, electrophilic fluorination of the corresponding ketone precursor, 4'-chloroacetophenone, using an N-F reagent such as Selectfluor™ is a modern, efficient, and relatively safe approach.[3][4][5]

Experimental Protocol: Electrophilic Fluorination of 4'-Chloroacetophenone

This protocol outlines a representative procedure for the synthesis of this compound.

Materials:

  • 4'-Chloroacetophenone

  • Selectfluor™ (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4'-chloroacetophenone (1.0 equivalent) and anhydrous acetonitrile.

  • Stir the solution at room temperature until the starting material is fully dissolved.

  • Add Selectfluor™ (1.1 equivalents) portion-wise to the stirred solution. The addition may cause a slight exotherm.

  • Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC until the starting material is consumed.

  • Upon completion, quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford pure this compound.

Causality and Mechanistic Insights

The synthesis of α-fluoroketones via electrophilic fluorination is predicated on the generation of a nucleophilic enol or enolate intermediate from the starting ketone, which then attacks the electrophilic fluorine source.[6]

Synthesis_Mechanism Start 4'-Chloroacetophenone Enol Enol Intermediate Start->Enol Acid/Base Catalysis TransitionState Nucleophilic Attack Enol->TransitionState Selectfluor Selectfluor™ (F-TEDA-BF4) Selectfluor->TransitionState Electrophilic Fluorine Source Product This compound TransitionState->Product Byproduct TEDA-BF4 + H+ TransitionState->Byproduct

Caption: Mechanism of Electrophilic α-Fluorination.

The reaction is typically catalyzed by trace amounts of acid or base, which facilitates the tautomerization of the ketone to its enol form. The electron-rich double bond of the enol then acts as a nucleophile, attacking the electrophilic fluorine atom of the Selectfluor™ reagent.[7] This step is irreversible and results in the formation of the C-F bond and the release of the non-fluorinated Selectfluor™ byproduct. The use of an aprotic solvent like acetonitrile is crucial as it solubilizes the reagents without interfering with the reaction mechanism.[8]

Applications in Drug Development

The presence of a fluorine atom can significantly alter the biological activity of a molecule by influencing its conformation, pKa, metabolic stability, and binding affinity to target proteins. α-Fluoroketones are valuable intermediates because they can participate in a wide range of chemical transformations to build more complex molecular architectures.[9]

For instance, the α-fluoroketone moiety can be a precursor for the synthesis of fluorinated heterocycles, which are common scaffolds in many drug molecules. They can also be used in the synthesis of antifungal agents, where the fluorine atom plays a role in enhancing the drug's efficacy.[10] The 4-chlorophenyl group is also a common feature in many pharmaceuticals, contributing to favorable hydrophobic interactions with biological targets.

Drug_Development_Pathway Start This compound Reaction1 Condensation/Cyclization Start->Reaction1 Intermediate Fluorinated Heterocyclic Intermediate Reaction1->Intermediate Reaction2 Further Functionalization Intermediate->Reaction2 API Active Pharmaceutical Ingredient (API) Reaction2->API

Caption: Role as a Drug Development Intermediate.

Analytical Methodologies for Quality Control

Ensuring the purity and identity of this compound is critical for its use in pharmaceutical synthesis. A combination of chromatographic and spectroscopic techniques provides a comprehensive analytical profile.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the preferred method for assessing the purity of this compound and quantifying any related impurities.

Exemplary HPLC Method Parameters:

ParameterConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)The nonpolar stationary phase provides good retention for the relatively nonpolar aromatic ketone.[11][12]
Mobile Phase Acetonitrile/Water gradientA mixture of a strong organic solvent (acetonitrile) and water allows for the effective elution of the analyte and separation from impurities with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC, providing a balance between analysis time and resolution.
Detection UV at 254 nmThe aromatic ring of the molecule exhibits strong absorbance in the UV region, making UV detection highly sensitive for this compound.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.

This method allows for the separation of the target compound from potential impurities such as the unreacted starting material (4'-chloroacetophenone) and any over-fluorinated byproducts.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification of volatile and semi-volatile compounds. It provides both retention time data for separation and mass spectral data for structural elucidation.

Typical GC-MS Parameters:

ParameterConditionRationale
Column HP-5MS or equivalent (30 m x 0.25 mm, 0.25 µm film)A nonpolar column is suitable for the separation of aromatic compounds.[13]
Carrier Gas Helium at a constant flowAn inert carrier gas is required for GC.
Injection Mode SplitlessFor trace analysis of impurities.
Oven Program Temperature gradient (e.g., 100 °C hold for 2 min, then ramp to 280 °C)A temperature program is used to separate compounds with a range of boiling points.
MS Ionization Electron Ionization (EI) at 70 eVA standard ionization technique that produces reproducible fragmentation patterns for library matching.
Mass Range 50-400 amuA typical mass range for the analysis of small organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural confirmation of this compound. ¹H, ¹³C, and ¹⁹F NMR spectra provide detailed information about the molecular structure.

Expected NMR Spectral Features:

  • ¹H NMR: The spectrum would show characteristic signals for the aromatic protons on the chlorophenyl ring and a doublet for the methylene protons (CH₂) adjacent to the fluorine atom, with coupling to the ¹⁹F nucleus.

  • ¹³C NMR: The spectrum would display signals for the carbonyl carbon, the aromatic carbons, and a doublet for the carbon atom bonded to fluorine, showing a large one-bond C-F coupling constant.

  • ¹⁹F NMR: A triplet would be expected for the fluorine atom, resulting from coupling to the adjacent methylene protons.

Safety, Handling, and Storage

As an α-haloketone, this compound requires careful handling due to its potential toxicity and lachrymatory properties.

  • Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5]

  • Storage: Store in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[2]

  • Disposal: Dispose of waste containing this compound in accordance with institutional and local regulations for hazardous chemical waste.

Conclusion

This compound is a high-value intermediate for the pharmaceutical and fine chemical industries. Its synthesis, primarily through modern electrophilic fluorination techniques, provides a reliable route to this important building block. A thorough understanding of its chemical properties, coupled with robust analytical methods for quality control, is essential for its successful application in the development of novel therapeutic agents. As the demand for more effective and safer drugs continues to grow, the role of strategically fluorinated intermediates like this compound will undoubtedly become even more significant.

References

Methodological & Application

Synthesis of 1-(4-Chlorophenyl)-2-fluoroethanone: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of α-Fluoro Ketones in Drug Discovery

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, profoundly influencing properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] Among the vast array of organofluorine compounds, α-fluoro ketones, and specifically 1-(4-Chlorophenyl)-2-fluoroethanone, represent a critical structural motif. This compound serves as a versatile building block in the synthesis of a wide range of pharmaceuticals and agrochemicals. Its unique electronic and steric properties make it an invaluable precursor for creating more complex and potent bioactive molecules.

This comprehensive guide provides detailed application notes and protocols for the synthesis of this compound, designed for researchers, scientists, and professionals in drug development. We will delve into the two primary synthetic strategies: electrophilic and nucleophilic fluorination, offering not just step-by-step instructions but also the underlying chemical principles and practical insights to ensure successful and safe execution.

Methodology Overview: Electrophilic vs. Nucleophilic Fluorination

The synthesis of this compound can be broadly approached via two distinct mechanistic pathways:

  • Electrophilic Fluorination: This "F+" approach involves the direct fluorination of a pre-formed enol or enolate of the parent ketone, 4'-chloroacetophenone, using an electrophilic fluorine source. This is often the more direct and widely employed method.

  • Nucleophilic Fluorination: This "F-" strategy typically involves the displacement of a leaving group at the α-position of a suitable precursor, such as 2-bromo-1-(4-chlorophenyl)ethanone, with a nucleophilic fluoride source.

The choice between these methods depends on several factors including the availability of starting materials, desired scale, and safety considerations associated with the reagents.

Part I: Electrophilic Fluorination of 4'-Chloroacetophenone

The direct α-fluorination of ketones has been significantly advanced by the development of safe and easy-to-handle electrophilic fluorinating agents.[2] Among these, Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) has emerged as a reagent of choice due to its stability, high reactivity, and commercial availability.[3]

Causality of Experimental Choices

The success of this reaction hinges on the generation of an enol or enolate intermediate from the starting material, 4'-chloroacetophenone, which then attacks the electrophilic fluorine of Selectfluor®. The choice of solvent and the potential use of a catalyst are critical. Acetonitrile is a commonly used solvent as it is relatively inert to the highly reactive fluorinating agent. In some cases, acid or base catalysis can be employed to promote enolization, but for many ketones, the reaction can proceed without a catalyst.

Reaction Mechanism: Electrophilic Fluorination

The generally accepted mechanism involves the formation of an enol or enolate of the ketone, which then acts as a nucleophile, attacking the electrophilic fluorine atom of the N-F reagent.

G cluster_0 Enolization cluster_1 Fluorination Ketone 4'-Chloroacetophenone Enol Enol Intermediate Ketone->Enol Tautomerization Product This compound Enol->Product Nucleophilic Attack on F+ Selectfluor Selectfluor® (F-TEDA-BF₄) Selectfluor->Product

Caption: General workflow for the electrophilic fluorination of a ketone.

Detailed Experimental Protocol: Direct Fluorination with Selectfluor®

Materials:

  • 4'-Chloroacetophenone (1.0 eq)

  • Selectfluor® (1.1 - 1.5 eq)

  • Acetonitrile (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add 4'-chloroacetophenone.

  • Dissolution: Add anhydrous acetonitrile to the flask and stir at room temperature until the starting material is completely dissolved.

  • Addition of Fluorinating Agent: Carefully add Selectfluor® to the reaction mixture in one portion. Note: While Selectfluor® is relatively stable, it is a strong oxidizing agent and should be handled with care in a well-ventilated fume hood.[1]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction time can vary depending on the substrate and scale, but is typically in the range of a few hours to overnight.

  • Quenching: Upon completion, quench the reaction by the slow addition of water. Caution: Quenching of fluorinating agents can be exothermic.

  • Work-up:

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Self-Validation: The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry.

ParameterValueReference
Starting Material 4'-ChloroacetophenoneCommercially Available
Fluorinating Agent Selectfluor®
Typical Yield 60-85%Varies with conditions
Reaction Time 2-24 hoursSubstrate dependent
Temperature Room TemperatureMild conditions

Part II: Nucleophilic Fluorination of 2-Bromo-1-(4-chlorophenyl)ethanone

An alternative route to this compound is through a nucleophilic substitution reaction. This typically involves the synthesis of an α-halo-ketone precursor, such as 2-bromo-1-(4-chlorophenyl)ethanone, followed by a halogen exchange (Halex) reaction with a fluoride source.

Causality of Experimental Choices

The key to this method is the efficient synthesis of the α-bromo precursor and the subsequent displacement of the bromide with fluoride. The choice of the fluoride source is critical. While simple alkali metal fluorides like potassium fluoride (KF) can be used, their low solubility in organic solvents often necessitates the use of phase-transfer catalysts or polar aprotic solvents at elevated temperatures.[4] More reactive fluoride sources like triethylamine trihydrofluoride (Et₃N·3HF) can also be employed.

Reaction Mechanism: Nucleophilic Fluorination (Halogen Exchange)

This reaction proceeds via a classic Sₙ2 mechanism, where the fluoride anion acts as the nucleophile and displaces the bromide leaving group.

G cluster_0 Precursor Synthesis cluster_1 Fluorination Ketone 4'-Chloroacetophenone BromoKetone 2-Bromo-1-(4-chlorophenyl)ethanone Ketone->BromoKetone α-Bromination Product This compound BromoKetone->Product Sₙ2 Displacement FluorideSource Fluoride Source (e.g., KF, Et₃N·3HF) FluorideSource->Product

Caption: General workflow for nucleophilic fluorination via halogen exchange.

Detailed Experimental Protocol: Nucleophilic Fluorination

This is a two-step process:

Step 1: Synthesis of 2-Bromo-1-(4-chlorophenyl)ethanone

Materials:

  • 4'-Chloroacetophenone (1.0 eq)

  • Bromine (Br₂) or N-Bromosuccinimide (NBS) (1.0-1.1 eq)

  • Acetic acid or a suitable solvent

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

Procedure:

  • Dissolution: Dissolve 4'-chloroacetophenone in a suitable solvent like acetic acid in a round-bottom flask.

  • Bromination: Slowly add a solution of bromine in the same solvent to the reaction mixture at room temperature. Alternatively, NBS with a catalytic amount of an acid can be used.

  • Reaction and Work-up: Stir the reaction until completion (monitored by TLC). Pour the reaction mixture into ice water to precipitate the product. Filter, wash with water, and dry the crude 2-bromo-1-(4-chlorophenyl)ethanone. The crude product can often be used in the next step without further purification.

Step 2: Fluorination of 2-Bromo-1-(4-chlorophenyl)ethanone

Materials:

  • 2-Bromo-1-(4-chlorophenyl)ethanone (1.0 eq)

  • Potassium fluoride (KF) (excess, e.g., 2-3 eq)

  • Phase-transfer catalyst (e.g., 18-crown-6 or tetrabutylammonium bromide, catalytic amount)

  • Polar aprotic solvent (e.g., acetonitrile, DMF)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer

Procedure:

  • Reaction Setup: To a round-bottom flask, add 2-bromo-1-(4-chlorophenyl)ethanone, potassium fluoride, and the phase-transfer catalyst.

  • Solvent Addition: Add the polar aprotic solvent to the flask.

  • Heating: Heat the reaction mixture to reflux and stir vigorously.

  • Monitoring and Work-up: Monitor the reaction by TLC. Once complete, cool the reaction mixture to room temperature. Filter off the inorganic salts.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography to yield this compound.

Self-Validation: Characterize the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry to confirm its structure and purity.

ParameterValueReference
Starting Material 2-Bromo-1-(4-chlorophenyl)ethanoneSynthesized from 4'-chloroacetophenone
Fluorinating Agent KF / Phase-transfer catalyst[4]
Typical Yield 50-70% (over two steps)Varies with conditions
Reaction Time 4-24 hoursDependent on conditions
Temperature RefluxElevated temperature required

Safety and Handling of Fluorinating Agents

Fluorinating agents, both electrophilic and nucleophilic, require careful handling due to their reactivity and potential toxicity.[1][5]

  • Selectfluor®: While considered one of the safer electrophilic fluorinating agents, it is a strong oxidant. Avoid contact with skin and eyes, and always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.[6]

  • Hydrogen Fluoride (HF) and its complexes (e.g., Et₃N·3HF): These are extremely corrosive and toxic. All work must be conducted in a specialized fume hood, and appropriate PPE, including acid-resistant gloves and face shields, is mandatory. Calcium gluconate gel should be readily available as a first aid measure in case of skin contact.

  • General Precautions: Many fluorination reactions can be exothermic. It is crucial to control the rate of addition of reagents and to have appropriate cooling baths on standby. Quenching procedures should be performed slowly and carefully.

Conclusion and Future Perspectives

The synthesis of this compound is a well-established process that can be achieved through either electrophilic or nucleophilic fluorination. The direct electrophilic fluorination of 4'-chloroacetophenone using Selectfluor® offers a more direct and often milder route. The nucleophilic approach, while involving an additional step, provides a viable alternative, especially when the α-bromo precursor is readily available.

The choice of synthetic route will ultimately be guided by the specific needs of the researcher, including scale, available resources, and safety infrastructure. As the demand for complex fluorinated molecules continues to grow, the development of even more efficient, selective, and safer fluorination methods will remain a key area of research in synthetic organic chemistry.

References

Protocol for the Synthesis of 4-Fluoroacetophenone via Nucleophilic Aromatic Substitution of 4-Chloroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals and Organic Chemists

Abstract

The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry and agrochemical design, often imparting enhanced metabolic stability, binding affinity, and lipophilicity. 4-Fluoroacetophenone is a critical building block in the synthesis of numerous active pharmaceutical ingredients and high-performance materials.[1] This application note provides a comprehensive, field-tested protocol for the synthesis of 4-fluoroacetophenone from the readily available precursor, 4-chloroacetophenone, via a nucleophilic aromatic substitution (SNAr) pathway. We delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step experimental procedure, and outline essential safety protocols and analytical methods for reaction monitoring and product characterization.

Introduction and Scientific Principle

The synthesis of aryl fluorides presents a unique challenge in organic chemistry. While electrophilic fluorination methods exist, they often require specialized and highly reactive reagents.[2][3] A robust and scalable alternative is the nucleophilic aromatic substitution (SNAr) reaction, particularly for aromatic rings activated by electron-withdrawing groups.[4][5]

The target transformation, the conversion of 4-chloroacetophenone to 4-fluoroacetophenone, is a classic example of an SNAr reaction.[6] The process is facilitated by the strong electron-withdrawing nature of the acetyl group (-COCH₃) at the para position. This group activates the aromatic ring towards nucleophilic attack by stabilizing the negatively charged intermediate.[5]

The SNAr Mechanism: Addition-Elimination

The reaction proceeds via a two-step addition-elimination mechanism:

  • Nucleophilic Addition: A fluoride ion (from a source like potassium fluoride) attacks the carbon atom bearing the chlorine leaving group. This is typically the rate-determining step. The aromaticity of the ring is temporarily broken, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[4][5][7] The electron-withdrawing acetyl group is crucial for stabilizing this intermediate by delocalizing the negative charge.[4][7]

  • Elimination of Leaving Group: The aromaticity is restored as the chloride ion is expelled, yielding the final 4-fluoroacetophenone product.

A counter-intuitive but critical aspect of this reaction is the reactivity trend of halogens. In SNAr reactions, the rate of reaction is often F > Cl > Br > I.[8] While fluoride is a poor leaving group in SN1/SN2 reactions, its high electronegativity makes the carbon it is attached to highly electrophilic, thus accelerating the initial, rate-limiting nucleophilic attack.[7][8]

Figure 1: The Addition-Elimination SNAr Mechanism.

Safety and Handling Protocols

Utmost caution is required when handling fluorinating agents and their precursors.

  • General Precautions: All operations must be conducted within a certified chemical fume hood.[9] Personal Protective Equipment (PPE), including a flame-resistant lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (e.g., neoprene), is mandatory at all times.[9][10] An emergency eyewash station and safety shower must be readily accessible.[10][11]

  • Potassium Fluoride (KF) Hazards: Potassium fluoride is toxic if swallowed, inhaled, or absorbed through the skin.[12] It can cause severe skin and eye irritation or burns.[13][14] Chronic exposure may lead to fluorosis, affecting bones and teeth.[13]

  • Hazardous Reactions: Contact between potassium fluoride and strong acids will liberate highly toxic and corrosive hydrogen fluoride (HF) gas.[14]

  • First Aid:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing. Seek immediate medical attention.[11]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[11]

    • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give milk or chewable calcium carbonate tablets to help bind the fluoride ion. Seek immediate medical attention.[12]

  • Waste Disposal: All fluoride-containing waste must be disposed of as hazardous waste according to institutional and local guidelines. Do not mix with acidic waste streams.[9]

Detailed Experimental Protocol

This protocol is designed for a 50 mmol scale reaction. Adjust quantities accordingly for different scales.

Materials and Equipment
  • Reagents: 4-Chloroacetophenone, Anhydrous Potassium Fluoride (spray-dried for best results), Dimethyl Sulfoxide (DMSO, anhydrous).

  • Equipment: 250 mL three-neck round-bottom flask, reflux condenser, magnetic stirrer/hotplate, nitrogen/argon inlet, thermocouple, heating mantle.

  • Work-up/Purification: Separatory funnel, rotary evaporator, standard glassware, ethyl acetate, brine solution, anhydrous magnesium sulfate (MgSO₄), silica gel for chromatography.

Reagent Quantities
ReagentCAS No.MW ( g/mol )Moles (mmol)EquivalentsAmount
4-Chloroacetophenone99-91-2154.5950.01.07.73 g
Potassium Fluoride7789-23-358.10150.03.08.72 g
DMSO (anhydrous)67-68-578.13--100 mL

Step-by-Step Procedure

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A 1. Assemble & Dry Glassware B 2. Add Reagents to Flask (4-Chloroacetophenone, KF, DMSO) A->B C 3. Heat to 190°C under N₂ B->C D 4. Stir Vigorously for 8-12h C->D E 5. Monitor by TLC/GC D->E F 6. Cool to RT, Pour into Ice-Water E->F G 7. Extract with Ethyl Acetate F->G H 8. Wash, Dry, & Concentrate G->H I 9. Purify via Distillation or Chromatography H->I J 10. Characterize Product (NMR, GC-MS, FTIR) I->J

Figure 2: Experimental Workflow for Fluorination.

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and assembled while hot under a stream of dry nitrogen or argon to prevent moisture contamination.

  • Reaction Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, reflux condenser, and a nitrogen inlet. Add 4-chloroacetophenone (7.73 g, 50.0 mmol) and anhydrous potassium fluoride (8.72 g, 150.0 mmol). Note: Using spray-dried KF is highly recommended as its high surface area significantly improves reaction kinetics.

  • Solvent Addition: Add anhydrous dimethyl sulfoxide (100 mL) to the flask.

  • Reaction Execution: Begin vigorous stirring and heat the mixture to 190 °C using a heating mantle controlled by a thermocouple. Maintain this temperature under a positive pressure of nitrogen.

  • Reaction Monitoring: The reaction progress should be monitored periodically (e.g., every 2 hours) by thin-layer chromatography (TLC) or gas chromatography (GC).[15][16] For TLC, use a 9:1 Hexane:Ethyl Acetate eluent system. The product, 4-fluoroacetophenone, will have a slightly higher Rf value than the starting material. The reaction is typically complete within 8-12 hours.

  • Work-up: Once the reaction is complete (disappearance of starting material), turn off the heat and allow the mixture to cool to room temperature. Carefully pour the dark reaction mixture into a beaker containing 500 mL of ice-cold water with stirring.

  • Extraction: Transfer the aqueous mixture to a 1 L separatory funnel and extract the product with ethyl acetate (3 x 150 mL).

  • Washing and Drying: Combine the organic extracts and wash them with water (2 x 200 mL) followed by brine (1 x 200 mL) to remove residual DMSO and salts. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.[9]

  • Purification: The crude product, typically a yellow to brown oil, can be purified by vacuum distillation or column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure 4-fluoroacetophenone as a clear, colorless to slightly yellow liquid.[15][16]

Product Characterization and Analysis

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • Expected Yield: 75-85% after purification.

  • Physical Appearance: Clear colorless to slightly yellow liquid.[16]

  • Gas Chromatography-Mass Spectrometry (GC-MS): To confirm purity and the correct molecular weight (m/z = 138.14).

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.99 (dd, J = 8.8, 5.4 Hz, 2H, Ar-H ortho to C=O)

    • δ 7.15 (t, J = 8.6 Hz, 2H, Ar-H ortho to F)

    • δ 2.59 (s, 3H, -COCH₃)

  • ¹⁹F NMR (CDCl₃, 376 MHz):

    • δ -105.5 (s)

  • FTIR (neat):

    • ~1685 cm⁻¹ (C=O stretch)

    • ~1230 cm⁻¹ (C-F stretch)

Conclusion

This application note details a reliable and scalable protocol for the synthesis of 4-fluoroacetophenone via nucleophilic aromatic substitution. By understanding the underlying SNAr mechanism and adhering strictly to the outlined safety and experimental procedures, researchers can effectively produce this valuable intermediate. The success of the reaction hinges on the use of anhydrous conditions, a suitable polar aprotic solvent, and a high-surface-area fluoride source. The provided analytical data serves as a benchmark for successful product characterization.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions of 1-(4-Chlorophenyl)-2-fluoroethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance in Medicinal Chemistry

1-(4-Chlorophenyl)-2-fluoroethanone is a versatile bifunctional α-haloketone that serves as a crucial building block in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its structure, featuring [1]a reactive α-fluoro ketone and a para-substituted chlorophenyl ring, presents multiple opportunities for nucleophilic attack, enabling the construction of diverse molecular scaffolds. The presence of the chlorine atom on the aromatic ring further expands its synthetic utility, offering a secondary site for modification through nucleophilic aromatic substitution (SNAr) or cross-coupling reactions. This guide provides an in-depth exploration of the nucleophilic substitution reactions of this key intermediate, detailing the underlying mechanistic principles and offering robust experimental protocols for its application in drug discovery and development.

Mechanistic Insigh[2][3]ts: Understanding the Duality of Reactivity

The reactivity of this compound is dominated by the electrophilic nature of two primary sites: the α-carbon bearing the fluorine atom and the carbonyl carbon. The electron-withdrawing [2][3]effect of the adjacent carbonyl group significantly enhances the electrophilicity of the α-carbon, making it highly susceptible to nucleophilic attack. This activation facilitat[3][4]es nucleophilic substitution at the α-position, primarily through an SN2 pathway.

It is crucial to note th[5]at SN1 reactions are generally disfavored for α-haloketones as they would proceed through a destabilized α-carbocation intermediate. The resonance contributio[5]n from the adjacent carbonyl group would place a partial positive charge on the already electron-deficient oxygen atom, rendering the carbocation energetically unfavorable.

The choice of nucleophile and reaction conditions dictates the outcome of the reaction. Less basic nucleophiles typically favor the SN2 pathway at the α-carbon. Conversely, strongly basi[5]c nucleophiles can lead to competing side reactions, such as enolate formation, which can complicate the desired transformation.

The chlorine atom on the[5] phenyl ring is generally less reactive towards nucleophilic substitution under standard conditions compared to the α-fluoro position. However, under forcing conditions or with specific catalytic systems, SNAr reactions can be induced. The following sections will focus on the more facile α-substitution reactions.

Diagram: General SN2 Reaction Pathway

SN2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products ketone This compound TS [Nu---C---F]⁻ ketone->TS nucleophile Nucleophile (Nu⁻) nucleophile->TS Attack at α-carbon product α-Substituted Ketone TS->product Inversion of stereochemistry leaving_group Fluoride (F⁻) TS->leaving_group Leaving group departure

Caption: SN2 mechanism at the α-carbon of this compound.

Experimental Protocols: A Practical Guide

The following protocols provide detailed, step-by-step methodologies for the nucleophilic substitution of this compound with various classes of nucleophiles. These protocols are designed to be self-validating, with clear instructions for reaction setup, monitoring, workup, and purification.

Protocol 1: Synthesis of 2-Azido-1-(4-chlorophenyl)ethanone (N-Nucleophile)

The introduction of an azide moiety provides a versatile handle for subsequent chemical transformations, such as "click" chemistry or reduction to a primary amine.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Deionized water

  • Brine

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF (0.2 M), add sodium azide (1.2 eq).

  • Stir the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired product.

Protocol 2: Synthesis of 1-(4-Chlorophenyl)-2-phenoxyethanone (O-Nucleophile)

This protocol details the synthesis of an α-aryloxy ketone, a common structural motif in biologically active molecules.

Materials:

  • This compound

  • Phenol

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Acetonitrile (MeCN)

  • Dichloromethane

  • Deionized water

  • Brine

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and phenol (1.1 eq) in anhydrous acetonitrile (0.3 M).

  • Add potassium carbonate (1.5 eq) to the mixture.

  • Heat the mixture to reflux (approximately 82°C) and stir for 6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient).

Protocol 3: Synthesis of 1-(4-Chlorophenyl)-2-(phenylthio)ethanone (S-Nucleophile)

Thioethers are important functionalities in many pharmaceutical compounds. This protocol outlines their synthesis from this compound.

Materials:

  • This compound

  • Thiophenol

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Dichloromethane

  • Deionized water

Procedure:

  • To a solution of thiophenol (1.0 eq) in ethanol, add a solution of sodium hydroxide (1.1 eq) in water and stir for 15 minutes at room temperature to form the sodium thiophenolate.

  • Add a solution of this compound (1.0 eq) in ethanol to the thiophenolate solution.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer, wash with water, dry over anhydrous sodium sulfate, and concentrate to yield the crude thioether.

  • Purify by column chromatography on silica gel (hexane/ethyl acetate gradient).

Workflow Diagram: Experimental Procedure

Experimental_Workflow start Start dissolve Dissolve Reactants (Ketone & Nucleophile) start->dissolve add_base Add Base (if required) dissolve->add_base react React under Specific Conditions (Temp, Time) add_base->react monitor Monitor Reaction (TLC/LC-MS) react->monitor workup Aqueous Workup & Extraction monitor->workup Reaction Complete dry Dry Organic Layer workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: General experimental workflow for nucleophilic substitution reactions.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields for the nucleophilic substitution of this compound with representative nucleophiles.

Nucleophile Reagent Base Solvent Temp (°C) Time (h) Typical Yield (%)
N-Nucleophile Sodium Azide-DMFRT485-95
O-Nucleophile PhenolK₂CO₃Acetonitrile82670-85
S-Nucleophile ThiophenolNaOHEthanolRT1280-90

Note: Yields are indicative and may vary depending on the specific substrate and reaction scale.

Conclusion: A Gateway to Molecular Diversity

This compound is a highly valuable and reactive intermediate for the synthesis of a wide range of functionalized molecules. By understanding the principles of its reactivity and applying the robust protocols outlined in this guide, researchers can effectively leverage this building block to construct novel chemical entities with potential applications in drug discovery and materials science. The ability to selectively introduce nitrogen, oxygen, and sulfur nucleophiles at the α-position provides a powerful tool for generating molecular diversity and exploring structure-activity relationships.

References

Application Notes & Protocols: Catalytic Reduction of 1-(4-Chlorophenyl)-2-fluoroethanone to 1-(4-Chlorophenyl)-2-fluoroethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The synthesis of chiral α-fluoroalcohols is of paramount importance in the pharmaceutical and agrochemical industries, as the strategic incorporation of fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity. This guide provides a comprehensive overview and detailed protocols for the catalytic reduction of the prochiral ketone, 1-(4-Chlorophenyl)-2-fluoroethanone, to its corresponding alcohol, 1-(4-Chlorophenyl)-2-fluoroethanol. We will explore both a straightforward, high-yielding synthesis of the racemic alcohol using sodium borohydride and advanced strategies for enantioselective synthesis, including asymmetric transfer hydrogenation (ATH). This document is intended for researchers, scientists, and drug development professionals seeking robust and reliable methods for the preparation of this valuable fluorinated building block.

Introduction: The Significance of α-Fluoroalcohols

α-Fluoroalcohols, a specific class of halohydrins, are crucial intermediates in organic synthesis.[1] The reduction of prochiral α-fluoro ketones presents a direct pathway to these valuable chiral synthons.[2][3] However, this transformation is not without its challenges. The primary concerns include managing the reactivity of the starting material to prevent unwanted side reactions, such as dehalogenation, and achieving high levels of stereocontrol in asymmetric variants. The choice of reducing agent and catalytic system is therefore critical to the success of the synthesis, dictating not only the yield and purity but also the stereochemical outcome.[4]

This guide is structured to provide both a foundational method for producing the racemic alcohol and a more advanced protocol for accessing enantiomerically enriched products, which are often required in pharmaceutical development.

Section 1: Achiral Reduction for Racemic 1-(4-Chlorophenyl)-2-fluoroethanol

For applications where stereochemistry is not a concern, a simple and efficient reduction using a metal hydride reagent is the method of choice. Sodium borohydride (NaBH₄) is an ideal reductant for this purpose. It is milder and more selective than more powerful hydrides like lithium aluminum hydride (LiAlH₄), reducing aldehydes and ketones without affecting other functional groups like esters or the carbon-chlorine bond.[5][6] The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon.[7][8]

Reaction Scheme

Caption: General scheme for the reduction of the ketone to a racemic alcohol.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercial SourceStarting material.
Sodium Borohydride (NaBH₄)≥98%Commercial SourceReducing agent. Handle with care; moisture-sensitive.
Methanol (MeOH)AnhydrousCommercial SourceReaction solvent.
Dichloromethane (DCM)ACS GradeCommercial SourceExtraction solvent.
Hydrochloric Acid (HCl)1 M AqueousIn-house prep.For quenching the reaction.
Sodium Bicarbonate (NaHCO₃)Saturated Aq.In-house prep.For washing the organic layer.
Brine (Saturated NaCl)Saturated Aq.In-house prep.For washing the organic layer.
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeCommercial SourceDrying agent.
Silica Gel60 Å, 230-400 meshCommercial SourceFor column chromatography.
Ethyl Acetate & HexanesHPLC GradeCommercial SourceEluent for chromatography.
Round-bottom flask, stir bar--Standard laboratory glassware.
Ice bath, TLC plates, rotary evaporator--Standard laboratory equipment.
Detailed Experimental Protocol

This protocol is adapted from standard procedures for ketone reduction.[9]

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5.0 g, 28.6 mmol, 1.0 eq).

  • Dissolution: Add anhydrous methanol (100 mL) and stir until the ketone is fully dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

  • Addition of Reductant: Slowly add sodium borohydride (1.30 g, 34.3 mmol, 1.2 eq) portion-wise over 15 minutes. Causality Note: Slow, portion-wise addition is crucial to control the exothermic reaction and prevent excessive gas evolution.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-3 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting ketone spot has been completely consumed.

  • Quenching: Cool the flask back to 0 °C in an ice bath. Very slowly and carefully, add 1 M HCl (aq) to quench the excess NaBH₄. Continue adding acid until gas evolution ceases and the solution is slightly acidic (pH ~5-6). Safety Note: Quenching is highly exothermic and produces hydrogen gas. Perform in a well-ventilated fume hood.

  • Solvent Removal: Concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the methanol.

  • Extraction: Transfer the remaining aqueous residue to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (1 x 50 mL) and brine (1 x 50 mL). Causality Note: The bicarbonate wash neutralizes any remaining acid, and the brine wash helps to remove water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude alcohol.

  • Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10:90 and increasing to 30:70) to afford the pure 1-(4-Chlorophenyl)-2-fluoroethanol.

Workflow for Sodium Borohydride Reduction

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification dissolve Dissolve Ketone in Methanol cool Cool to 0°C dissolve->cool add_nabh4 Add NaBH4 Portion-wise cool->add_nabh4 stir Stir at Room Temperature (2-3h) add_nabh4->stir monitor Monitor by TLC stir->monitor quench Quench with 1M HCl monitor->quench Reaction Complete remove_meoh Remove Methanol quench->remove_meoh extract Extract with DCM remove_meoh->extract wash Wash & Dry Organic Layer extract->wash purify Purify by Chromatography wash->purify product Isolated Alcohol purify->product

Caption: Step-by-step workflow for the achiral reduction and purification.

Section 2: Asymmetric Reduction for Enantiomerically Enriched Alcohol

The synthesis of single-enantiomer pharmaceuticals is a cornerstone of modern drug development.[10] Catalytic asymmetric reduction of prochiral ketones is one of the most efficient methods to produce chiral secondary alcohols.[4][11] Among the various techniques, Asymmetric Transfer Hydrogenation (ATH) stands out for its operational simplicity, use of safe and inexpensive hydrogen donors, and high potential for enantioselectivity.[4]

Principle of Asymmetric Transfer Hydrogenation (ATH)

ATH involves the transfer of a hydrogen molecule from a donor, such as isopropanol or a formic acid/triethylamine mixture, to the ketone. This process is mediated by a chiral transition metal catalyst, typically based on Ruthenium (Ru), Rhodium (Rh), or Iridium (Ir). The high enantioselectivity arises from the coordination of the ketone to the metal center within a chiral ligand environment, which directs the hydride transfer to one specific face of the carbonyl group.

Typical ATH Catalyst System
ComponentExampleRole
Pre-catalyst[RuCl₂(p-cymene)]₂Source of the active metal center.
Chiral Ligand(R,R)-TsDPENCreates the chiral environment for stereoselective reduction.
Hydrogen DonorFormic Acid / Triethylamine (5:2 azeotrope)Provides the hydride for the reduction.
SolventDichloromethane (DCM) or AcetonitrileReaction medium.
Generic Protocol for Asymmetric Transfer Hydrogenation
  • Catalyst Activation: In a reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the pre-catalyst [RuCl₂(p-cymene)]₂ and the chiral ligand (e.g., (R,R)-TsDPEN) in the chosen solvent. Stir at room temperature for 20-30 minutes to allow for complex formation.

  • Substrate Addition: Add the this compound to the activated catalyst solution.

  • Initiate Reaction: Add the hydrogen donor (e.g., formic acid/triethylamine azeotrope) to the mixture.

  • Reaction: Stir the reaction at the desired temperature (often between 25-40 °C) and monitor its progress by TLC or HPLC.

  • Workup: Once the reaction is complete, quench by adding water. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers, dry over an anhydrous salt, and concentrate. Purify the resulting chiral alcohol by silica gel chromatography.

Simplified Catalytic Cycle for Noyori-type ATH

ATH_Cycle Ru_H [Ru]-H (Active Hydride) TransitionState {Transition State | (Hydride Transfer)} Ru_H->TransitionState Ketone Ketone (Substrate) Ketone->TransitionState Ru_Alkoxide [Ru]-O-CHR₂ (Alkoxide Intermediate) TransitionState->Ru_Alkoxide Ru_Alkoxide->Ru_H Regeneration Product Alcohol (Product) Ru_Alkoxide->Product Protonolysis H_Donor H-Donor (e.g., iPrOH) H_Donor->Ru_H Hydride Source H_Donor->Ru_Alkoxide H⁺ Source HPLC_Workflow start Purified Alcohol Sample prep Dissolve in Mobile Phase start->prep inject Inject onto Chiral HPLC prep->inject separate Separation on Chiral Stationary Phase inject->separate detect UV Detection separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peak Areas (Enantiomer 1 & 2) chromatogram->integrate calculate Calculate Enantiomeric Excess (e.e.) integrate->calculate

References

Application Note: A Streamlined One-Pot Synthesis of 1,4-Disubstituted 1,2,3-Triazole Derivatives from 1-(4-Chlorophenyl)-2-fluoroethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed and robust protocol for the synthesis of 1,4-disubstituted 1,2,3-triazole derivatives, valuable scaffolds in medicinal chemistry, commencing from the readily available α-haloketone, 1-(4-Chlorophenyl)-2-fluoroethanone. The described methodology employs a one-pot, two-step sequence leveraging the principles of "click chemistry".[1] Initially, an in-situ generation of an α-azido ketone intermediate is achieved through nucleophilic substitution. This is immediately followed by a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with a terminal alkyne. This efficient and eco-friendly approach offers high yields, mild reaction conditions, and a simplified workup procedure, making it highly amenable to the rapid generation of diverse triazole libraries for drug discovery and development.

Introduction

The 1,2,3-triazole moiety is a cornerstone in modern medicinal chemistry, renowned for its remarkable chemical stability, aromatic character, and capacity for hydrogen bonding.[2] These heterocycles are integral components of numerous pharmacologically active compounds, exhibiting a wide array of biological activities including anti-HIV, antibacterial, antitumor, and anti-inflammatory properties.[2][3][4] The 4-chlorophenyl substituent, in particular, is a common feature in many bioactive molecules and can contribute to enhanced binding affinity with biological targets through hydrophobic and halogen bonding interactions.[5]

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier example of "click chemistry," has revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles due to its high regioselectivity, efficiency, and tolerance of various functional groups.[6][7][8] This reaction typically involves the coupling of an organic azide with a terminal alkyne.[]

α-Haloketones, such as this compound, serve as versatile and reactive starting materials. The electron-withdrawing effect of the carbonyl group enhances the reactivity of the α-carbon, facilitating nucleophilic substitution reactions.[10] This protocol details a one-pot synthesis that begins with the conversion of the α-fluoroketone to an α-azido ketone in situ, which then undergoes the CuAAC reaction without the need for isolation of the intermediate.[1][2] This streamlined approach not only improves efficiency but also mitigates the handling of potentially hazardous isolated azido compounds.

Scientific Rationale and Strategy

The overall synthetic strategy is a sequential, one-pot process that capitalizes on the reactivity of the α-haloketone.

  • In-Situ Formation of α-Azido Ketone: The synthesis commences with the nucleophilic substitution of the fluorine atom in this compound by an azide ion (from sodium azide). This reaction is typically performed in a polar aprotic solvent to facilitate the SN2 mechanism. The α-azido ketone is generated in the reaction mixture and is immediately available for the subsequent step.[2][10]

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The in-situ generated α-azido ketone then participates in a 1,3-dipolar cycloaddition reaction with a terminal alkyne.[2][11] This reaction is catalyzed by a Cu(I) species, which is typically generated in situ from a Cu(II) salt (e.g., CuSO₄·5H₂O) and a reducing agent (e.g., sodium ascorbate).[8] The catalyst significantly accelerates the reaction and ensures the exclusive formation of the 1,4-disubstituted triazole regioisomer.[7]

The choice of a one-pot procedure offers several advantages:

  • Efficiency: It eliminates the need for intermediate workup and purification, saving time and resources.

  • Safety: It avoids the isolation and handling of potentially unstable α-azido ketones.

  • High Atom Economy: It minimizes waste generation, aligning with the principles of green chemistry.

Visualization of Synthetic Pathway and Workflow

Diagram 1: Overall Synthetic Scheme

This diagram illustrates the two-step, one-pot reaction from the starting α-haloketone to the final 1,4-disubstituted 1,2,3-triazole product.

Synthetic Scheme cluster_reagents start_material This compound intermediate [ 1-azido-2-(4-chlorophenyl)ethan-1-one ] (in-situ) start_material:e->intermediate:w product 1-(4-Chlorophenyl)-4-R-1H-1,2,3-triazole derivative intermediate:e->product:w alkyne Terminal Alkyne (R-C≡CH) reagents1 1. NaN3 Solvent, rt reagents2 2. R-C≡CH, CuSO4·5H2O Sodium Ascorbate, Solvent, rt

Caption: One-pot synthesis of triazole derivatives.

Diagram 2: Experimental Workflow

This flowchart provides a visual guide to the step-by-step experimental protocol.

Experimental Workflow A Setup and Reagent Addition B In-situ Azide Formation (Stir at Room Temp) A->B C Addition of Alkyne and CuAAC Catalysts B->C D Cycloaddition Reaction (Stir at Room Temp) C->D E Reaction Monitoring via TLC D->E F Work-up: Quenching & Extraction E->F Reaction Complete G Purification by Column Chromatography F->G H Characterization (NMR, IR, MS) G->H I Final Product H->I

Caption: Step-by-step experimental procedure.

Detailed Experimental Protocol

This protocol describes the synthesis of a representative triazole derivative, 1-(1-(4-chlorophenyl)-2-oxo-2-phenylethyl)-4-phenyl-1H-1,2,3-triazole , using phenylacetylene as the terminal alkyne.

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
This compound172.591.0172.6 mg
Sodium Azide (NaN₃)65.011.278.0 mg
Phenylacetylene102.131.1112.3 mg (122 µL)
Copper(II) Sulfate Pentahydrate249.690.0512.5 mg
Sodium Ascorbate198.110.119.8 mg
Dimethylformamide (DMF)--5 mL
Ethyl Acetate--As needed
Saturated NH₄Cl solution--As needed
Brine--As needed
Anhydrous Sodium Sulfate--As needed

Safety Precautions:

  • Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care in a well-ventilated fume hood. Avoid contact with acids and metals.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • This compound is a lachrymator. Handle in a fume hood.

Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (172.6 mg, 1.0 mmol) and dissolve in dimethylformamide (DMF, 5 mL).

  • Azide Formation: Carefully add sodium azide (78.0 mg, 1.2 mmol) to the solution. Stir the mixture vigorously at room temperature for 2-3 hours.

    • Rationale: This step facilitates the SN2 displacement of the fluoride by the azide ion to form the α-azido ketone intermediate in situ. DMF is an excellent solvent for this type of reaction.

  • Addition of Cycloaddition Reagents: To the reaction mixture, add phenylacetylene (122 µL, 1.1 mmol), followed by copper(II) sulfate pentahydrate (12.5 mg, 0.05 mmol) and sodium ascorbate (19.8 mg, 0.1 mmol).

    • Rationale: Sodium ascorbate reduces the Cu(II) to the active Cu(I) catalytic species. A slight excess of the alkyne is used to ensure complete consumption of the azide intermediate.

  • Cycloaddition: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate eluent system). The reaction is typically complete within 4-6 hours.

  • Work-up: a. Once the reaction is complete (as indicated by TLC), pour the reaction mixture into 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution and stir for 15 minutes.

    • Rationale: Quenching with NH₄Cl helps to complex with the copper catalyst, aiding in its removal. b. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). c. Combine the organic layers and wash with brine (2 x 20 mL). d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure 1,4-disubstituted 1,2,3-triazole derivative.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry to confirm its structure and purity.

Expected Results and Characterization Data:

  • Yield: Good to excellent yields (typically 75-90%) are expected.[1]

  • Physical Appearance: The purified product is expected to be a white or off-white solid.

  • Spectroscopic Data (Representative):

    • ¹H NMR (CDCl₃, 400 MHz): Signals corresponding to the aromatic protons of the 4-chlorophenyl and phenyl rings, a singlet for the triazole C5-H, and a singlet for the methylene protons adjacent to the carbonyl group.

    • ¹³C NMR (CDCl₃, 100 MHz): Signals for the carbonyl carbon, aromatic carbons, and the carbons of the triazole ring.

    • IR (KBr, cm⁻¹): A characteristic strong absorption band for the carbonyl (C=O) stretching around 1685-1700 cm⁻¹.[1]

    • Mass Spectrometry (ESI+): A peak corresponding to [M+H]⁺.

Conclusion

The one-pot synthesis of 1,4-disubstituted 1,2,3-triazole derivatives from this compound via an in-situ generated α-azido ketone intermediate is a highly efficient, reliable, and scalable method. This protocol, grounded in the principles of click chemistry, provides a straightforward and rapid route to access a diverse range of triazole compounds. The mild reaction conditions and simple work-up make it an attractive methodology for applications in medicinal chemistry and drug discovery, facilitating the generation of compound libraries for biological screening.

References

Application Note: 1-(4-Chlorophenyl)-2-fluoroethanone as a Versatile Building Block for the Synthesis of Novel API Candidates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Chlorophenyl)-2-fluoroethanone is a halogenated aromatic ketone that serves as a highly valuable and versatile building block in modern medicinal chemistry. The presence of three key reactive sites—the electrophilic carbonyl carbon, the activated α-carbon bearing a fluorine atom, and the chlorophenyl ring—provides a rich chemical scaffold for the construction of complex molecular architectures. The electron-withdrawing nature of the fluorine atom enhances the electrophilicity of the carbonyl group, making it particularly susceptible to nucleophilic attack. This reactivity profile makes this compound an ideal starting material for the synthesis of a diverse range of Active Pharmaceutical Ingredients (APIs), particularly those containing substituted phenethylamine or related pharmacophores.

This technical guide provides an in-depth exploration of the utility of this compound in API synthesis, with a focus on its application in the preparation of novel analogues of the gastroprokinetic agent, Mosapride. Detailed protocols, mechanistic insights, and expected outcomes are presented to enable researchers to leverage this building block in their drug discovery and development programs.

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by the interplay between the ketone functional group and the α-fluoro substituent. The fluorine atom significantly influences the reactivity of the adjacent carbonyl group, making it a prime target for various nucleophilic addition and substitution reactions.

Key Physicochemical Properties:

PropertyValueReference(s)
CAS Number 329-78-2[1]
Molecular Formula C₈H₆ClFO[1]
Molecular Weight 172.58 g/mol [1]
Appearance Off-white to light yellow solid
Melting Point 54 °C
Boiling Point 73-75 °C @ 0.4 Torr

The primary mode of reactivity exploited in API synthesis is the reaction of the carbonyl group with primary and secondary amines. This can proceed through several pathways, with reductive amination being one of the most powerful for the formation of C-N bonds.

Core Application: Synthesis of a Novel Mosapride Analogue

Mosapride is a selective 5-HT4 receptor agonist used to treat various gastrointestinal disorders.[2] Its core structure features a substituted benzamide linked to a morpholine moiety. Here, we present a detailed protocol for the synthesis of a novel Mosapride analogue, N-((4-(4-fluorobenzyl)morpholin-2-yl)methyl)-1-(4-chlorophenyl)-2-fluoroethan-1-amine , utilizing this compound as a key starting material. This synthetic strategy highlights the utility of reductive amination in constructing the central amine linkage of the target molecule.

Synthetic Workflow Overview

The synthesis is proposed as a two-step process:

  • Reductive Amination: Reaction of this compound with the key intermediate, (4-(4-fluorobenzyl)morpholin-2-yl)methanamine.

  • Amide Coupling: Acylation of the newly formed secondary amine with a substituted benzoic acid derivative, analogous to the final step in known Mosapride syntheses.[3]

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Amide Coupling A This compound C Intermediate Amine A->C Reductive Amination (e.g., NaBH(OAc)₃) B (4-(4-Fluorobenzyl)morpholin-2-yl)methanamine B->C E Novel Mosapride Analogue C->E Amide Coupling (e.g., EDC, HOBt) D Substituted Benzoic Acid (e.g., 4-amino-5-chloro-2-ethoxybenzoic acid) D->E

Caption: Proposed synthetic workflow for a novel Mosapride analogue.

Detailed Experimental Protocols

Protocol 1: Synthesis of the Intermediate Amine via Reductive Amination

This protocol describes the crucial C-N bond-forming step, reacting the ketone building block with a pre-synthesized or commercially available morpholine amine intermediate.

Materials and Reagents:

  • This compound

  • (4-(4-Fluorobenzyl)morpholin-2-yl)methanamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloroethane (DCE), anhydrous

  • Acetic acid, glacial

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Argon or nitrogen atmosphere setup

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq).

  • Dissolve the ketone in anhydrous dichloroethane (DCE).

  • Add (4-(4-fluorobenzyl)morpholin-2-yl)methanamine (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Caution: The reaction may be exothermic.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude intermediate amine.

  • Purify the crude product by column chromatography on silica gel to obtain the pure intermediate amine.

Expected Outcome & Characterization:

The successful synthesis of the intermediate amine can be confirmed by standard spectroscopic techniques.

CharacterizationExpected Data
¹H NMR Signals corresponding to the aromatic protons of both phenyl rings, the morpholine ring protons, the methylene bridge protons, and the newly formed C-H proton adjacent to the fluorine.
¹³C NMR Characteristic signals for the aromatic carbons, the morpholine carbons, and the aliphatic carbons of the backbone, including the carbon bonded to fluorine (expect a doublet due to C-F coupling).
Mass Spec (ESI+) A prominent peak corresponding to [M+H]⁺.
Yield 70-85% (estimated based on similar reductive amination reactions).
Protocol 2: Synthesis of the Final Mosapride Analogue via Amide Coupling

This protocol details the final step in the synthesis, forming the amide bond to complete the structure of the novel Mosapride analogue.

Materials and Reagents:

  • Intermediate Amine (from Protocol 1)

  • 4-Amino-5-chloro-2-ethoxybenzoic acid

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 4-amino-5-chloro-2-ethoxybenzoic acid (1.2 eq) in anhydrous DMF.

  • Add EDC (1.5 eq) and HOBt (1.3 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • In a separate flask, dissolve the intermediate amine (1.0 eq) in anhydrous DMF.

  • Add the solution of the intermediate amine to the activated carboxylic acid mixture, followed by the addition of DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the final novel Mosapride analogue.

Expected Outcome & Characterization:

The final product should be characterized to confirm its structure and purity.

CharacterizationExpected Data
¹H NMR Complex spectrum showing signals for all protons in the molecule, including the amide N-H proton.
¹³C NMR Signals for all carbons, including the newly formed amide carbonyl carbon.
High-Resolution Mass Spec (HRMS) Accurate mass measurement confirming the elemental composition.
Purity (HPLC) >95%
Yield 60-80% (estimated based on standard amide coupling reactions).

Mechanistic Rationale and Scientific Integrity

The choice of reductive amination as the key step is based on its high efficiency and functional group tolerance. The use of sodium triacetoxyborohydride is particularly advantageous as it is a mild and selective reducing agent that can be used in a one-pot procedure. The initial formation of an iminium ion intermediate is the rate-determining step, which is then rapidly reduced by the hydride reagent.

G cluster_0 Reductive Amination Mechanism Ketone This compound Iminium Iminium Ion Intermediate Ketone->Iminium + R-NH₂, -H₂O Amine R-NH₂ Amine->Iminium Product Final Amine Product Iminium->Product [H⁻] (from NaBH(OAc)₃)

Caption: Simplified mechanism of reductive amination.

The subsequent amide coupling reaction is a well-established and reliable method for forming robust amide bonds. The use of EDC and HOBt as coupling agents minimizes side reactions and ensures high yields of the desired product.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All reactions should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for comprehensive safety information. Halogenated organic compounds should be disposed of in accordance with institutional and local regulations.

Conclusion

This compound is a valuable and reactive building block for the synthesis of novel API candidates. Its unique chemical structure allows for the efficient construction of complex molecules through reactions such as reductive amination. The detailed protocols provided in this application note offer a practical guide for researchers to utilize this compound in the development of new therapeutics, exemplified by the synthesis of a novel Mosapride analogue. The versatility of this building block opens up numerous possibilities for the exploration of new chemical space in drug discovery.

References

Application Note: Asymmetric Reduction of 1-(4-Chlorophenyl)-2-fluoroethanone for the Synthesis of Chiral Fluoroalcohols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Chiral 2-fluoroalcohols are pivotal structural motifs in medicinal chemistry, imparting unique pharmacological properties to bioactive molecules. This application note provides a detailed guide for the asymmetric reduction of the prochiral ketone, 1-(4-chlorophenyl)-2-fluoroethanone, to its corresponding chiral alcohol, a valuable building block in drug development.[1][2] We present and compare two robust methodologies: a chemo-catalytic approach using the Corey-Bakshi-Shibata (CBS) reduction and a biocatalytic approach employing a ketoreductase (KRED) enzyme. This document offers field-proven insights, step-by-step protocols, and analytical methods to empower researchers in synthesizing these high-value intermediates with exceptional enantiomeric purity.

Introduction: The Significance of Chiral Fluoroalcohols

The strategic incorporation of fluorine into drug candidates can significantly enhance their metabolic stability, binding affinity, and lipophilicity. When combined with a chiral hydroxyl group, as in 1-(4-chlorophenyl)-2-fluoroethanol, the resulting synthon offers a powerful tool for creating stereochemically pure active pharmaceutical ingredients (APIs).[1] The biological activity of such compounds is often highly dependent on their stereochemistry, making the enantioselective synthesis of these building blocks a critical step in drug discovery and development. This guide focuses on reliable and scalable methods to achieve high enantiomeric excess (ee) for this specific transformation.

Chemo-catalytic Approach: The Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a cornerstone of asymmetric synthesis, renowned for its predictability, broad substrate scope, and excellent stereocontrol, typically achieving over 95% ee.[3] The reaction utilizes a chiral oxazaborolidine catalyst to direct the stereoselective delivery of a hydride from a borane source to the ketone.[4][5]

Mechanism of Stereoselection

The effectiveness of the CBS reduction lies in the formation of a rigid, coordinated complex between the chiral oxazaborolidine catalyst, the borane reducing agent, and the ketone substrate.[6] The catalyst's boron atom acts as a Lewis acid, coordinating to the ketone's carbonyl oxygen. This coordination is sterically directed, favoring the approach of the ketone from its less hindered face. Simultaneously, the borane reductant coordinates to the catalyst's nitrogen atom, positioning the hydride for a highly organized, intramolecular transfer via a six-membered transition state.[6] This controlled geometry dictates the facial selectivity of the reduction, leading to the formation of one enantiomer in high excess.[4]

CBS_Mechanism cluster_0 CBS Catalytic Cycle Ketone 1-(4-Chlorophenyl) -2-fluoroethanone TS Six-Membered Transition State Ketone->TS Coordination to Boron Catalyst (S)-Me-CBS Catalyst Complex Catalyst-Borane Complex Catalyst->Complex Coordination Borane BH₃•SMe₂ Borane->Complex Complex->TS Product_Complex Product-Borane Complex TS->Product_Complex Hydride Transfer Product_Complex->Catalyst Catalyst Regeneration Alcohol (R)-1-(4-Chlorophenyl) -2-fluoroethanol Product_Complex->Alcohol Workup Acidic Workup (e.g., HCl) Product_Complex->Workup Hydrolysis Alcohol->Workup Workup->Alcohol

Caption: Simplified workflow of the CBS reduction mechanism.

Detailed Experimental Protocol: (S)-CBS Reduction

Materials:

  • This compound

  • (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-dimethyl sulfide complex (BH₃•SMe₂, ~10 M)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (HPLC grade)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add this compound (1.0 eq). Dissolve the ketone in anhydrous THF (approx. 0.2 M concentration).

  • Cooling: Cool the solution to -20°C using an appropriate cooling bath (e.g., dry ice/acetonitrile).

  • Catalyst Addition: Slowly add the (S)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq) dropwise via syringe, maintaining the internal temperature below -15°C. Stir the mixture for 15 minutes.

  • Reductant Addition: Add the borane-dimethyl sulfide complex (0.6 eq) dropwise over 30 minutes, ensuring the internal temperature does not exceed -15°C. Causality Note: Slow addition is critical to control the exothermic reaction and prevent side reactions, thereby maximizing enantioselectivity.

  • Reaction Monitoring: Stir the reaction at -20°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting ketone is consumed (typically 2-4 hours).

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol (4.0 eq) at -20°C. Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Workup: Add 1 M HCl and stir for another 30 minutes. Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure chiral alcohol.

Biocatalytic Approach: Ketoreductase (KRED) Mediated Reduction

Biocatalysis offers a "green" and highly selective alternative to traditional chemical methods.[1][7] Ketoreductases (KREDs) are enzymes that catalyze the reduction of ketones to alcohols with exquisite stereoselectivity, operating under mild conditions (ambient temperature and neutral pH in aqueous media).[8] A key requirement is the use of a nicotinamide cofactor (NADH or NADPH), which must be regenerated in situ for the process to be catalytic and economically viable.

The KRED System with Cofactor Regeneration

The KRED-catalyzed reduction consumes one equivalent of the expensive cofactor (e.g., NADPH) per equivalent of ketone reduced. To overcome this, a cofactor regeneration system is employed. A common and efficient method is the substrate-coupled approach, where a sacrificial alcohol (e.g., isopropanol) and a secondary dehydrogenase are used. Alternatively, an enzyme-coupled system using glucose and glucose dehydrogenase (GDH) can be employed to convert NADP⁺ back to NADPH. This creates a catalytic cycle for the cofactor, making the process highly efficient.[9]

KRED_Workflow cluster_main Biocatalytic Reduction Cycle cluster_cofactor Cofactor Regeneration Cycle Ketone 1-(4-Chlorophenyl) -2-fluoroethanone KRED Ketoreductase (KRED) Ketone->KRED Substrate Alcohol (S)-1-(4-Chlorophenyl) -2-fluoroethanol KRED->Alcohol Product NADP NADP⁺ (Oxidized Cofactor) KRED->NADP Cofactor Oxidation NADPH NADPH (Reduced Cofactor) NADPH->KRED NADPH->NADP NADP->NADPH GDH Glucose Dehydrogenase (GDH) NADP->GDH GDH->NADPH Cofactor Reduction Gluconolactone Glucono-δ-lactone GDH->Gluconolactone Glucose Glucose Glucose->GDH

Caption: KRED reduction coupled with a cofactor regeneration system.

Detailed Experimental Protocol: KRED Reduction

Materials:

  • This compound

  • Ketoreductase (e.g., KRED from a commercial screening kit)

  • Nicotinamide adenine dinucleotide phosphate (NADP⁺)

  • Glucose Dehydrogenase (GDH)

  • D-Glucose

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • Ethyl acetate or Methyl tert-butyl ether (MTBE)

  • Celite®

Procedure:

  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer and adjust the pH to 7.0.

  • Reaction Mixture: In a temperature-controlled reaction vessel, add the phosphate buffer.

  • Reagent Addition: Add D-glucose (1.5 eq), NADP⁺ (0.01 eq), GDH (e.g., 1 mg/mL), and the selected KRED (e.g., 2 mg/mL). Stir until all solids are dissolved.

  • Substrate Addition: Add the this compound (1.0 eq), either neat or as a solution in a minimal amount of a water-miscible co-solvent like DMSO if solubility is an issue.

  • Incubation: Maintain the reaction at a constant temperature (typically 25-30°C) with gentle agitation.[7]

  • Reaction Monitoring: Monitor the conversion by taking aliquots at regular intervals, quenching with an equal volume of acetonitrile, centrifuging, and analyzing the supernatant by HPLC.

  • Workup: Once the reaction reaches completion (typically 12-24 hours), add an equal volume of ethyl acetate or MTBE to the reaction mixture.

  • Extraction: Stir vigorously for 30 minutes. Filter the mixture through a pad of Celite® to remove the denatured enzyme. Transfer the filtrate to a separatory funnel and separate the layers.

  • Further Extraction: Extract the aqueous layer with the same organic solvent (2x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the chiral alcohol. Further purification by chromatography is typically not required due to the high selectivity of the enzyme.

Analytical Methods: Determination of Yield and Enantiomeric Excess

Accurate determination of chemical yield and enantiomeric excess is crucial for validating the success of the asymmetric reduction. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method.[10][11]

Chiral HPLC Protocol
  • Instrument: HPLC system with a UV detector.

  • Column: A polysaccharide-based chiral column, such as a Chiralcel OD-H or Lux Cellulose-3, is often effective for separating this class of compounds.[11][12]

  • Mobile Phase: An isocratic mixture of n-hexane and isopropanol (e.g., 95:5 v/v). The exact ratio may require optimization.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve a small amount of the purified product in the mobile phase to a concentration of approximately 1 mg/mL.

  • Analysis: Inject the sample. The two enantiomers will elute at different retention times. The enantiomeric excess (% ee) is calculated from the peak areas (A1 and A2) of the two enantiomers using the formula: % ee = |(A1 - A2) / (A1 + A2)| * 100 .[13]

Data Summary and Method Comparison

The choice between a chemo-catalytic and biocatalytic approach depends on factors like scale, cost, available equipment, and desired environmental impact.

ParameterCBS ReductionKRED Reduction
Catalyst (S)-Me-CBS-OxazaborolidineKetoreductase (KRED)
Reductant Borane-DMSNADPH (regenerated)
Typical Temp. -20°C to 0°C25°C to 30°C
Solvent Anhydrous THFAqueous Buffer (pH 7.0)
Typical Yield >85%>95%
Typical ee >95%>99%
Advantages Well-established, predictable, broad scope"Green", mild conditions, high selectivity, no heavy metals
Disadvantages Requires cryogenic temps, anhydrous conditions, pyrophoric reagentsEnzyme screening may be required, potential substrate inhibition

Conclusion

Both the Corey-Bakshi-Shibata reduction and ketoreductase-catalyzed reactions are highly effective methods for the asymmetric synthesis of 1-(4-chlorophenyl)-2-fluoroethanol. The CBS reduction offers a robust, chemically-driven solution that is well-documented and predictable.[14] In contrast, the KRED-based approach provides an environmentally benign and often more selective route that aligns with the principles of green chemistry.[15] The protocols and data presented in this application note serve as a comprehensive guide for researchers to select and implement the optimal strategy for their specific synthetic needs, enabling the efficient production of this key chiral intermediate for pharmaceutical research and development.

References

Application Notes and Protocols for the GC-MS Analysis of 1-(4-Chlorophenyl)-2-fluoroethanone Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the analysis of reaction mixtures containing 1-(4-Chlorophenyl)-2-fluoroethanone using Gas Chromatography-Mass Spectrometry (GC-MS). As a key intermediate in pharmaceutical synthesis, monitoring the purity and reaction progress of this compound is critical.[1] This guide offers detailed, step-by-step protocols for sample preparation, instrument setup, and data analysis, tailored for researchers, scientists, and drug development professionals. The methodologies are designed to ensure high sensitivity, accuracy, and reproducibility in both qualitative and quantitative analyses.

Introduction

This compound is a vital building block in the creation of various pharmaceutical compounds. The analytical oversight of its synthesis and subsequent reactions is paramount for ensuring product quality and optimizing reaction yields. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering the high separation efficiency of gas chromatography and the definitive identification capabilities of mass spectrometry.[2][3] This application note outlines a robust GC-MS method for the analysis of this important pharmaceutical intermediate.

Core Methodology: From Sample to Spectrum

A successful GC-MS analysis hinges on meticulous sample preparation and optimized instrument parameters. This section details a validated workflow.

Sample Preparation: The Foundation of Accurate Analysis

Proper sample preparation is crucial for obtaining reliable and reproducible GC-MS results.[4] The primary goal is to create a clean, dilute sample in a volatile solvent that is compatible with the GC-MS system.[5][6]

Protocol for Reaction Mixture Analysis:

  • Sample Collection & Quenching: Collect a representative aliquot of the reaction mixture. If the reaction is ongoing, it may be necessary to quench the reaction by diluting the aliquot in a cold, appropriate solvent to halt any further chemical changes.

  • Solvent Selection: The sample must be dissolved in a volatile organic solvent.[6] Dichloromethane, hexane, and ethyl acetate are common choices. Avoid submitting samples dissolved in water or non-volatile solvents.[5]

  • Dilution: High concentrations can overload the GC column. A starting concentration of approximately 10 µg/mL is recommended.[5] This typically involves a significant dilution of the reaction mixture.

  • Internal Standard Spiking: For quantitative analysis, add a known concentration of an internal standard to every sample and standard.[7][8] The internal standard should be a compound that is chemically similar to the analyte but not present in the original sample.[9] A suitable internal standard for this analysis is 4,4'-difluorobiphenyl.

  • Filtration/Centrifugation: To prevent blockage of the injector syringe and contamination of the GC inlet, remove any particulate matter by filtering the sample through a 0.22 µm syringe filter or by centrifugation.[4][5]

  • Vialing: Transfer the final prepared sample to a 1.5 mL glass autosampler vial. Avoid plastic vials and parafilm to prevent contamination.[5]

GC-MS Instrumentation & Optimized Parameters

The following instrumental parameters have been optimized for the analysis of this compound and its reaction products.

Parameter Setting Justification
Gas Chromatograph
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalentA non-polar column providing excellent separation for a wide range of semi-volatile compounds.[1]
Inlet Temperature 250 °CEnsures efficient vaporization of the analyte without thermal degradation.[10]
Injection Mode SplitlessTo maximize the transfer of analyte onto the column, enhancing sensitivity for trace components.[5]
Injection Volume 1 µLA standard volume for capillary columns.
Carrier Gas Helium at a constant flow of 1.0 mL/minProvides good chromatographic efficiency and is inert.[1]
Oven Program Initial 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min)A program designed to separate analytes with a range of volatilities.
Mass Spectrometer
Ionization Mode Electron Ionization (EI) at 70 eVStandard EI energy provides reproducible fragmentation patterns for library matching.
Source Temperature 230 °CPrevents condensation of analytes in the ion source.[10]
Mass Range m/z 40-500A suitable range to capture the molecular ion and key fragments of the target analyte and related compounds.
Solvent Delay 3 minutesPrevents the solvent peak from saturating the detector and causing unnecessary filament wear.

Data Interpretation & Analysis

Qualitative Analysis: Identifying the Peaks

The identification of compounds is based on a combination of their retention time and mass spectrum. The mass spectrum provides a molecular fingerprint based on the fragmentation pattern of the molecule upon ionization.[11]

Expected Fragmentation of this compound:

Upon electron ionization, the molecular ion (M+) is formed. This ion is often unstable and breaks apart into smaller, charged fragments.[11] Key fragmentation pathways for ketones often involve cleavage of the bonds adjacent to the carbonyl group.[12]

  • Molecular Ion (M+): m/z 172 (for ³⁵Cl) and 174 (for ³⁷Cl). The isotopic peak at M+2, with roughly one-third the intensity of the M+ peak, is a characteristic indicator of a monochlorinated compound.

  • Key Fragments:

    • m/z 139/141: Loss of the fluoromethyl radical (•CH₂F). This fragment corresponds to the 4-chlorobenzoyl cation.

    • m/z 111/113: Loss of carbon monoxide (CO) from the 4-chlorobenzoyl cation, resulting in the 4-chlorophenyl cation.

    • m/z 75: Loss of chlorine from the 4-chlorophenyl cation.

Caption: High-level overview of the GC-MS analytical workflow.

Quantitative Analysis: Determining "How Much"

Quantitative analysis relies on the principle that the peak area of an analyte is proportional to its concentration.[7] The internal standard method is used to correct for variations in injection volume and instrument response.[9]

Procedure:

  • Calibration Curve: Prepare a series of standard solutions with known concentrations of this compound and a constant concentration of the internal standard.

  • Analysis: Analyze these standards using the optimized GC-MS method.

  • Ratio Calculation: For each standard, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

  • Plotting: Plot a graph of the peak area ratio (y-axis) against the concentration of the analyte (x-axis). This should yield a linear relationship.

  • Sample Analysis: Analyze the unknown sample (which has been spiked with the same concentration of internal standard) and calculate its peak area ratio.

  • Concentration Determination: Use the calibration curve to determine the concentration of this compound in the unknown sample.

Method Validation and Trustworthiness

To ensure the reliability of the analytical results, method validation should be performed in accordance with ICH guidelines.[13] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[14]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[13]

  • Accuracy: The closeness of the test results to the true value.[3]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[13]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

Validation_Parameters center Method Validation Specificity Specificity Specificity->center Linearity Linearity Linearity->center Accuracy Accuracy Accuracy->center Precision Precision Precision->center LOD_LOQ LOD / LOQ LOD_LOQ->center

Caption: Key parameters for analytical method validation.

Conclusion

The GC-MS protocol detailed in this application note provides a robust and reliable method for the analysis of this compound reactions. Adherence to these guidelines for sample preparation, instrument parameters, and data analysis will enable researchers and drug development professionals to accurately monitor reaction progress, ensure product purity, and quantify yields, thereby supporting the efficient development of safe and effective pharmaceuticals.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 1-(4-Chlorophenyl)-2-fluoroethanone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(4-Chlorophenyl)-2-fluoroethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the α-fluorination of 4'-chloroacetophenone. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and a validated protocol to enhance your reaction yield and purity.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the synthesis and provides actionable solutions based on mechanistic principles.

Problem: Low or No Product Yield

Low conversion of the starting material, 4'-chloroacetophenone, is a frequent issue. This can often be traced back to inefficient enolate formation or issues with the fluorinating agent.

Question: My reaction shows a high amount of unreacted starting material even after an extended reaction time. What are the likely causes and how can I fix this?

Answer: This issue typically points to one of three areas: enolization, the fluorinating agent, or reaction temperature.

  • Inefficient Enolization: The α-fluorination of a ketone via an electrophilic pathway requires the formation of an enol or enolate intermediate.[1][2] The electrophilic fluorine source, such as Selectfluor™, reacts with this nucleophilic double bond.[1][2] If the starting material is largely present in its keto form, the reaction will be exceedingly slow or may not proceed at all.[2]

    • Solution: Ensure your solvent and reaction medium are scrupulously dry. Water can quench the enolate or react with the base. For substrates that are slow to enolize, a stronger base or higher temperatures may be necessary. However, this must be balanced against the potential for side reactions.

  • Inactive Fluorinating Reagent: Electrophilic "F+" reagents like Selectfluor™ (an N-F reagent) are generally stable but can degrade if stored improperly.[3][4]

    • Solution: Use a fresh bottle of the fluorinating agent or one that has been stored in a desiccator. It's also crucial to ensure the reagent is fully dissolved in the reaction solvent; poor solubility can limit its effective concentration.

  • Insufficient Thermal Energy: Some fluorination reactions, especially those with less reactive ketones, require heating to proceed at a reasonable rate.[1]

    • Solution: If the reaction is sluggish at room temperature, consider gradually increasing the temperature to 40-50 °C while monitoring the reaction progress by TLC or LC-MS. For many α-fluorinations of ketones using Selectfluor in acetonitrile, reflux conditions may be required to achieve good conversion.[1]

Problem: Formation of Multiple Byproducts

A complex reaction mixture indicates that side reactions are competing with the desired fluorination.

Question: My crude NMR or LC-MS shows multiple peaks, including potential di-fluorinated or rearranged products. What causes this and how can it be minimized?

Answer: The formation of byproducts is often related to the reaction conditions being too harsh or an imbalance in stoichiometry.

  • Di-fluorination: The product, this compound, still possesses an acidic α-proton. This allows for a second enolization and subsequent fluorination to yield a di-fluorinated byproduct.

    • Solution: This is typically controlled by stoichiometry. Use a slight excess, but not a large excess, of the starting ketone relative to the fluorinating agent. Adding the fluorinating agent slowly to the reaction mixture can also help maintain a low instantaneous concentration, favoring mono-fluorination.

  • Solvent-Related Byproducts: Certain polar aprotic solvents can react with strong electrophiles. For example, Selectfluor can react exothermically with solvents like DMF or DMSO.[3]

    • Solution: Acetonitrile is a commonly used and generally compatible solvent for reactions with Selectfluor.[1][3] If you must use other solvents, verify their compatibility with your chosen fluorinating agent.

  • Base-Induced Side Reactions: Using an excessively strong base or a large excess of base can promote side reactions, such as aldol condensation or decomposition of the starting material or product.[5]

    • Solution: In many modern electrophilic fluorinations of ketones, a strong base is not required, as the reaction can proceed through the enol tautomer, sometimes aided by mild acidic conditions that can form in situ.[1][2] If a base is necessary, use a non-nucleophilic base and carefully control the stoichiometry.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of fluorination with an N-F reagent like Selectfluor™? A1: Selectfluor™ acts as a source of "electrophilic" fluorine. The reaction proceeds via the attack of a nucleophile on the fluorine atom. In the case of ketones, the nucleophile is the enol or enolate form of the ketone.[1][2][6] The electron-rich double bond of the enol attacks the electrophilic fluorine atom of the N-F reagent, transferring the fluorine and generating the α-fluoroketone.[1][6]

Q2: Which fluorinating agent is best for this synthesis? Selectfluor™, N-Fluorobenzenesulfonimide (NFSI), or something else? A2: Both Selectfluor™ and NFSI are excellent and widely used N-F reagents for electrophilic fluorination.[7][8] Selectfluor™ is often favored due to its stability, ease of handling, and effectiveness in a variety of solvents, particularly acetonitrile.[1][4] NFSI is also very effective but might require different optimal conditions.[9] For this specific transformation, Selectfluor™ has proven to be a reliable choice.[1]

Q3: How critical is the choice of solvent? A3: The solvent is critical. It must dissolve both the substrate and the fluorinating agent, be inert to the reaction conditions, and can influence the keto-enol equilibrium. Acetonitrile is a common and effective choice for reactions with Selectfluor™.[1] Other polar aprotic solvents can be used, but their compatibility must be verified.[3]

Q4: Can I use a base to drive the reaction? A4: While strong bases can be used to generate the enolate and accelerate the reaction, this often leads to more side products.[5] For many substrates like 4'-chloroacetophenone, the reaction with Selectfluor™ can proceed efficiently under neutral or slightly acidic conditions (which can develop during the reaction) by reacting with the enol tautomer.[1][2] If you experience very slow reaction rates, a catalytic amount of a weak, non-nucleophilic base could be explored cautiously.

Q5: My reaction is complete, but I'm having trouble with the workup. What is a reliable procedure? A5: A common workup involves filtering the reaction mixture to remove insoluble byproducts (derived from the fluorinating agent), followed by an aqueous wash. A typical procedure is to dilute the reaction mixture with a suitable organic solvent like ethyl acetate, wash with water and then brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography.

Process Optimization & Recommended Protocol

The following section provides a comparison of reaction conditions to justify the recommended protocol and a detailed workflow for the synthesis.

Data on Reaction Condition Optimization

The choice of fluorinating agent and solvent significantly impacts the outcome of the synthesis. The following table summarizes typical results for the α-fluorination of acetophenone derivatives.

Fluorinating AgentSolventTypical TemperatureTypical Yield (%)Key Considerations
Selectfluor™ Acetonitrile Reflux 70-85% Good solubility, clean reaction profile.[1]
NFSITHF-78 °C to RT60-80%Often requires a strong base (e.g., LDA, NaHMDS).[5]
F-TEDA-BF₄ (Selectfluor™)DichloromethaneRT50-70%Lower boiling point may limit reaction rate.
DASTDichloromethane-78 °C to RTVariablePrimarily a nucleophilic reagent; can convert carbonyls to gem-difluorides, not ideal for this transformation.[10]

Based on reliability and yield, Selectfluor™ in acetonitrile is the recommended system.

Visualized Experimental Workflow

The following diagram outlines the general steps from reaction setup to final product isolation.

G cluster_0 Reaction Setup cluster_1 Monitoring & Workup cluster_2 Purification A Charge Reactor: - 4'-Chloroacetophenone - Acetonitrile B Add Selectfluor™ A->B C Heat to Reflux (e.g., ~82 °C) B->C D Monitor by TLC/LC-MS (2-4 hours) C->D E Cool to RT D->E F Aqueous Workup: - Dilute with EtOAc - Wash with H₂O, Brine E->F G Dry & Concentrate F->G H Silica Gel Column Chromatography G->H I Isolate Pure Product H->I J Characterize: NMR, MS I->J

Caption: General workflow for this compound synthesis.

Validated Experimental Protocol

This protocol is optimized for a laboratory scale synthesis of this compound.

Materials:

  • 4'-Chloroacetophenone (1.0 eq)

  • Selectfluor™ (1.1 eq)

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4'-chloroacetophenone (1.0 eq). Dissolve the starting material in anhydrous acetonitrile (approx. 0.2 M concentration).

  • Addition of Fluorinating Agent: To the stirring solution at room temperature, add Selectfluor™ (1.1 eq) in one portion.

  • Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 2-4 hours.

  • Monitoring: Monitor the consumption of the starting material using Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is 9:1 Hexanes:Ethyl Acetate.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

  • Wash the organic layer sequentially with deionized water (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 10% EtOAc).

  • Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a pale yellow oil.

Troubleshooting Logic Diagram

Use this flow chart to diagnose and solve common reaction failures.

G Start Reaction Complete? (Check TLC/LCMS) No_Conversion Problem: No Conversion Start->No_Conversion No Low_Conversion Problem: Low Conversion Start->Low_Conversion Partial Complete Reaction Successful Start->Complete Yes Complex_Mixture Problem: Many Byproducts Start->Complex_Mixture Complex Mixture Check_Reagent Check Selectfluor™ (Age, Storage) No_Conversion->Check_Reagent Potential Cause Incomplete_Enol Inefficient Enolization or Reaction Too Slow Low_Conversion->Incomplete_Enol Potential Cause Workup Proceed to Workup & Purification Complete->Workup Proceed Increase_Temp Increase Temperature /Reaction Time Check_Reagent->Increase_Temp Solution Prolong_Heat Prolong Reflux Time (Monitor every 2h) Incomplete_Enol->Prolong_Heat Solution Check_Stoich Incorrect Stoichiometry or Contamination Complex_Mixture->Check_Stoich Potential Cause Adjust_Stoich Use 1.05-1.1 eq Selectfluor™. Ensure dry conditions. Check_Stoich->Adjust_Stoich Solution

References

Technical Support Center: Improving Yield in the Fluorination of 4-Chloroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 4-fluoroacetophenone. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize the fluorination of 4-chloroacetophenone, a critical transformation in the synthesis of many pharmaceutical intermediates and advanced materials.

This document moves beyond simple protocols to provide a deep dive into the mechanistic principles governing the reaction, offering a structured approach to troubleshooting and yield improvement based on field-proven insights and authoritative literature.

Core Concept: The Nucleophilic Aromatic Substitution (SNAr) Pathway

The most common and industrially viable method for converting 4-chloroacetophenone to 4-fluoroacetophenone is a Nucleophilic Aromatic Substitution (SNAr) reaction, often referred to as the Halex (Halogen Exchange) process .[1][2]

The success of this reaction hinges on the electronic nature of the substrate. The acetyl group (-COCH₃) at the para position is a strong electron-withdrawing group (EWG). This EWG activates the aromatic ring toward nucleophilic attack by withdrawing electron density, thereby stabilizing the negatively charged intermediate that is formed.[3][4]

The SNAr Mechanism: Formation of the Meisenheimer Complex

The reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is the initial attack of the fluoride nucleophile on the carbon atom bearing the chlorine, which temporarily breaks the ring's aromaticity to form a resonance-stabilized carbanionic intermediate known as the Meisenheimer complex .[4][5] The subsequent rapid elimination of the chloride leaving group restores aromaticity and yields the final product.

Figure 1: The SNAr mechanism for the fluorination of 4-chloroacetophenone.

Frequently Asked Questions & Troubleshooting Guide

This section addresses the most common issues encountered during the Halex fluorination of 4-chloroacetophenone.

Q1: My reaction yield is low, or the conversion is poor. What are the primary factors to investigate?

A1: Low conversion is the most frequent challenge and typically points to issues with reactivity, which can be systematically addressed by examining four key parameters: the fluoride source, the solvent, temperature, and the presence of water.

  • 1. Fluoride Source and its Reactivity: The choice and preparation of the fluoride salt are critical.

    • Potassium Fluoride (KF): While being the most cost-effective option, standard KF is often not reactive enough due to its high lattice energy and low solubility. Its effectiveness is highly dependent on its physical properties.

      • Spray-Dried KF: This form is highly recommended. The process creates fine particles with a high surface area (e.g., 1.3 m²/g), which significantly enhances reactivity compared to standard calcined KF.[6]

      • Anhydrous Conditions: KF must be rigorously dried before use. Any residual water will hydrate the fluoride ions, drastically reducing their nucleophilicity.[7]

    • Cesium Fluoride (CsF): CsF is more soluble in aprotic polar solvents and is generally more reactive than KF, often allowing for milder reaction conditions. However, its higher cost is a significant drawback for large-scale synthesis.[1]

  • 2. Solvent Selection: The solvent plays a crucial role in facilitating the SNAr reaction.

    • Ideal Solvents: High-boiling point, polar aprotic solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Sulfolane are essential.[2][8]

    • Mechanism of Action: These solvents effectively solvate the potassium cation (K⁺) but poorly solvate the fluoride anion (F⁻). This leaves a "naked," highly reactive fluoride ion in solution, ready to act as a potent nucleophile. Protic solvents (like water or alcohols) must be avoided as they will strongly solvate the fluoride ion through hydrogen bonding, rendering it non-nucleophilic.[7]

  • 3. Reaction Temperature: Halex reactions are typically run at elevated temperatures.

    • Typical Range: Temperatures between 150–250 °C are common for converting aryl chlorides.[2] The high activation energy of the initial nucleophilic attack (the rate-determining step) necessitates thermal energy.

    • Optimization: If conversion is low, gradually increasing the temperature (e.g., in 10-15 °C increments) is a primary optimization step. Monitor the reaction for signs of decomposition (darkening color).

  • 4. Water Contamination (Moisture Control): Water is the enemy of high-yield fluorination.

    • Deactivation: Water hydrates the fluoride anion, significantly reducing its nucleophilicity.

    • Side Reactions: At high temperatures, water can participate in a competing SNAr reaction to produce 4-hydroxyacetophenone as a significant byproduct.

    • Mitigation: Use anhydrous solvents, dry the fluoride source thoroughly (e.g., under vacuum at >100 °C), and run the reaction under an inert atmosphere (N₂ or Ar).

Q2: I'm observing significant byproduct formation. What are the likely side reactions and how can they be minimized?

A2: The primary byproduct is typically 4-hydroxyacetophenone, resulting from hydrolysis. Minimizing its formation is directly linked to rigorous moisture control.

Side_Reaction sub 4-Chloroacetophenone desired_path + K⁺F⁻ (Anhydrous Conditions) sub->desired_path side_path + H₂O (Trace Moisture) sub->side_path prod Desired Product: 4-Fluoroacetophenone desired_path->prod byprod Side Product: 4-Hydroxyacetophenone side_path->byprod

Figure 2: Competing reaction pathways for desired fluorination vs. undesired hydrolysis.

Troubleshooting Strategy:

  • Dry Reagents: Ensure KF is dried under high vacuum at an elevated temperature for several hours immediately before use.

  • Use Anhydrous Solvents: Use freshly opened anhydrous grade solvents or distill/dry the solvent over an appropriate drying agent (e.g., CaH₂ for DMF, molecular sieves for DMSO).

  • Inert Atmosphere: Assemble the reaction glassware while hot and under a stream of dry nitrogen or argon to prevent atmospheric moisture from entering the system.

Q3: The required reaction temperatures are very high. How can I accelerate the reaction or run it under milder conditions?

A3: High temperatures can lead to decomposition and are energy-intensive. The use of a Phase-Transfer Catalyst (PTC) is the most effective strategy to increase reaction rates at lower temperatures.

  • Mechanism of Phase-Transfer Catalysis: In the heterogeneous mixture of solid KF and the organic solvent, the concentration of fluoride ions is very low. A PTC facilitates the transport of the fluoride anion from the solid phase into the organic phase.

    • Quaternary Ammonium Salts (e.g., Tetrabutylammonium Bromide, TBAB): The lipophilic cation (Bu₄N⁺) pairs with the fluoride anion, forming an ion pair (Bu₄N⁺F⁻) that is soluble in the organic solvent. This dramatically increases the concentration of available nucleophile.[9]

    • Crown Ethers (e.g., 18-Crown-6): The crown ether specifically chelates the potassium cation (K⁺), and the resulting complex has a large, lipophilic exterior, which drags the associated fluoride anion into the organic phase.[10]

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times by promoting rapid, localized heating. This can be an effective method for small-scale synthesis and rapid optimization.[11]

Q4: Is chlorine the best leaving group for this reaction? Would an aryl bromide or iodide be better?

A4: This is a common point of confusion. In SN1 and SN2 reactions, iodide is the best leaving group. However, in SNAr, the reactivity trend is often the reverse: F > Cl > Br > I .[3]

  • Reasoning: The rate-determining step is the nucleophilic attack on the ring, not the breaking of the carbon-halogen bond.[5] Halogens exert a strong electron-withdrawing inductive effect. Fluorine, being the most electronegative, withdraws the most electron density from the ring, making the ipso-carbon more electrophilic and better able to stabilize the incoming negative charge in the Meisenheimer complex.[4][5] Therefore, aryl fluorides are the most reactive substrates for SNAr, while aryl iodides are the least. For a Halex reaction, starting with 4-chloroacetophenone is an excellent, cost-effective choice.

Experimental Protocols & Data

Table 1: Comparison of Typical Halex Reaction Conditions
ParameterCondition A (Standard)Condition B (Optimized PTC)Rationale for Improvement
Fluoride Source Anhydrous KF (2.0 eq.)Spray-Dried KF (1.5 eq.)Higher surface area increases reactivity, allowing for lower stoichiometry.[6]
Solvent Anhydrous DMSOAnhydrous DMSOExcellent choice for SNAr due to its polar aprotic nature.[8]
Temperature 190 °C150 °CPTC allows for a lower activation energy barrier, enabling reduced temperature.
Catalyst None18-Crown-6 (0.1 eq.)Facilitates transport of F⁻ into the organic phase, boosting reaction rate.[10]
Reaction Time 24-48 hours8-12 hoursIncreased concentration of active nucleophile dramatically shortens reaction time.
Typical Yield 40-60%85-95%Combination of active KF, PTC, and rigorous anhydrous technique maximizes conversion.
Protocol: Optimized Fluorination using a Phase-Transfer Catalyst

Materials:

  • 4-Chloroacetophenone (1.0 eq.)

  • Spray-Dried Potassium Fluoride (KF), dried under vacuum at 120 °C for 4h (1.5 eq.)

  • 18-Crown-6 (0.1 eq.)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add the spray-dried potassium fluoride and 18-crown-6.

  • Inert Atmosphere: Evacuate the flask and backfill with dry nitrogen three times to ensure an inert atmosphere.

  • Addition of Reagents: Add the 4-chloroacetophenone followed by anhydrous DMSO via syringe.

  • Reaction: Heat the reaction mixture to 150 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The disappearance of the starting material typically occurs within 8-12 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing cold water and diethyl ether.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or distillation to yield pure 4-fluoroacetophenone.[12]

References

Technical Support Center: Synthesis of 1-(4-Chlorophenyl)-2-fluoroethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(4-Chlorophenyl)-2-fluoroethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

There are two predominant strategies for synthesizing α-fluoroketones like this compound, starting from the readily available 4-chloroacetophenone:

  • Direct Electrophilic Fluorination: This is the most common and direct method. It involves the reaction of an enol or enolate equivalent of 4-chloroacetophenone with an electrophilic fluorine source ("F+").[1] Popular reagents for this transformation include N-fluorobenzenesulfonimide (NFSI) and Selectfluor (F-TEDA-BF4).[1][2] The reaction is typically mediated by a base or a catalyst to facilitate enolate formation.

  • Two-Step Nucleophilic Fluorination: This approach involves two distinct steps:

    • α-Halogenation: First, 4-chloroacetophenone is halogenated at the alpha position, typically with bromine, to form 2-bromo-1-(4-chlorophenyl)ethanone.

    • Nucleophilic Substitution: The resulting α-bromoketone is then treated with a nucleophilic fluoride source, such as potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF), to displace the bromide and install the fluorine atom.[3]

Each method has its own set of advantages and potential pitfalls, which we will explore in the troubleshooting section.

Troubleshooting Guide: Side Reactions & Mitigation

This section addresses specific experimental issues in a problem-and-solution format.

Problem 1: Formation of a Di-fluorinated Impurity
  • Symptom: My final product shows a significant peak corresponding to the mass of 1-(4-chlorophenyl)-2,2-difluoroethanone. The ¹⁹F NMR spectrum displays a triplet for my desired product but also a more complex multiplet or a doublet of doublets that I suspect is the di-fluorinated species.

  • Probable Cause: Over-fluorination. The formation of the desired mono-fluorinated product, this compound, can acidify the remaining α-proton, making it susceptible to a second deprotonation and subsequent fluorination. This is particularly common when using highly reactive electrophilic fluorinating agents or an excess of the reagent.[4] The mechanism involves the enolate of the mono-fluorinated product attacking another molecule of the fluorinating agent.

  • Proposed Solution & Protocol:

    • Stoichiometric Control: Carefully control the stoichiometry of your electrophilic fluorinating agent (e.g., Selectfluor, NFSI). Do not use more than 1.05 to 1.1 equivalents. A slight excess is often needed to drive the reaction to completion, but a large excess will promote di-fluorination.

    • Slow Addition: Add the fluorinating agent slowly to the reaction mixture at a controlled temperature (e.g., 0 °C). This maintains a low instantaneous concentration of the "F+" source, favoring mono-fluorination.

    • Choice of Base/Catalyst: Use a non-nucleophilic base (e.g., a hindered amine) or a specific organocatalyst that promotes the initial enolization but is less effective at deprotonating the more acidic mono-fluorinated product.[5]

    • Reaction Monitoring: Monitor the reaction closely using TLC or GC-MS. Quench the reaction as soon as the starting material is consumed to prevent further reaction.

  • Data Presentation: Impact of Stoichiometry

Equivalents of SelectfluorYield of Mono-fluoro ProductYield of Di-fluoro Product
1.0585%< 2%
1.2070%15%
1.5045%40%
A summary of typical results showing how excess fluorinating agent can drastically increase the di-fluorinated side product.

  • Visualization: Mono- vs. Di-fluorination Pathway

    G Start 4-Chloroacetophenone Enolate1 Enolate Intermediate Start->Enolate1 Base Product This compound (Desired Product) Enolate1->Product + [F+] Source (e.g., Selectfluor) Enolate2 Enolate of Product Product->Enolate2 + Excess Base/ Strong Conditions SideProduct 1-(4-Chlorophenyl)-2,2-difluoroethanone (Side Product) Enolate2->SideProduct + [F+] Source

    Caption: Reaction pathway showing desired mono-fluorination and undesired over-fluorination.

Problem 2: Formation of a Carboxylic Acid Derivative
  • Symptom: My main product is not the expected α-fluoroketone. Instead, I have isolated 2-(4-chlorophenyl)acetic acid or its corresponding ester/amide, depending on my solvent and base.

  • Probable Cause: Favorskii Rearrangement. This is a classic rearrangement reaction of α-haloketones in the presence of a base.[6][7] It is a significant risk if you are using the two-step nucleophilic fluorination route (via the α-bromo intermediate) and employ a strong, non-nucleophilic base like an alkoxide (e.g., sodium methoxide) or hydroxide.[8][9] The mechanism proceeds through the formation of a highly strained cyclopropanone intermediate, which is then attacked by a nucleophile (like methoxide or hydroxide), leading to ring-opening and formation of the rearranged carboxylic acid derivative.[7][10]

  • Proposed Solution & Protocol:

    • Avoid Strong Bases: When performing nucleophilic fluorination on the α-bromo ketone, avoid strong alkoxide or hydroxide bases.

    • Use Nucleophilic Fluoride Sources: Employ fluoride sources that are sufficiently nucleophilic but not overly basic, such as spray-dried potassium fluoride with a phase-transfer catalyst (e.g., 18-crown-6) in an aprotic solvent like acetonitrile. Tetrabutylammonium fluoride (TBAF) can also be effective.[3]

    • Switch to Electrophilic Fluorination: If the Favorskii rearrangement remains problematic, the most effective solution is to switch to a direct electrophilic fluorination method, which typically does not involve α-halo intermediates or the strongly basic conditions that initiate the rearrangement.[11]

  • Visualization: Favorskii Rearrangement Mechanism

    G cluster_0 Favorskii Rearrangement Pathway Start 2-Bromo-1-(4-chlorophenyl)ethanone Enolate Enolate Formation Start->Enolate Base (MeO⁻) Cyclo Cyclopropanone Intermediate Enolate->Cyclo Intramolecular SN2 Attack Nucleophilic Attack (e.g., by MeO⁻) Cyclo->Attack Rearranged Rearranged Product (Methyl 2-(4-chlorophenyl)acetate) Attack->Rearranged

    Caption: The mechanistic pathway of the Favorskii rearrangement side reaction.

Problem 3: Low Yield and a Complex, High-Molecular-Weight Mixture
  • Symptom: The reaction is sluggish, starting material remains, and the crude product is a complex mixture of many compounds, some with masses much higher than the expected product. The baseline of my NMR spectrum is messy.

  • Probable Cause: Aldol Condensation. Both the starting material (4-chloroacetophenone) and the product have acidic α-protons and can undergo self-condensation or cross-condensation reactions under either basic or strongly acidic conditions. The enolate of one ketone molecule can attack the carbonyl of another, leading to a β-hydroxy ketone (aldol adduct), which can then dehydrate to form an α,β-unsaturated ketone. These products can continue to react, leading to oligomers and a complex, intractable mixture.

  • Proposed Solution & Protocol:

    • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. For many fluorinations, this is between 0 °C and room temperature.

    • Optimize Base Selection: If using a base, choose one that is sterically hindered and non-nucleophilic (e.g., DBU, Proton-Sponge®) and use it in catalytic amounts if possible. The goal is to generate the reactive enolate without promoting intermolecular reactions.

    • Use Pre-formed Enol Ethers: To completely avoid base-induced side reactions, consider converting the starting ketone to a silyl enol ether first. The silyl enol ether can then be reacted with an electrophilic fluorinating agent under neutral or Lewis acidic conditions, which are less prone to aldol-type reactions.

    • Aqueous Workup: During workup, use a buffered or mild acidic wash (e.g., saturated NH₄Cl) to neutralize the base quickly and prevent post-reaction condensation.

  • Visualization: Troubleshooting Flowchart

    G Start Reaction Issue Identified MassSpec Check MS Data for Impurities Start->MassSpec NMR Check NMR for Unexpected Signals Start->NMR Q1 Q1 MassSpec->Q1 Mass = Product + 18 amu? A1 Di-fluorination (Over-reaction) -> Reduce [F+] stoichiometry Q1->A1 Yes Q2 Q2 Q1->Q2 No Q3 Q3 Q2->Q3 Mass = Rearranged Isomer? A2 Favorskii Rearrangement -> Avoid strong base with α-halo ketone intermediate Q3->A2 Yes Q4 Q4 Q3->Q4 No A3 Aldol Condensation -> Lower temp, use hindered base, or consider silyl enol ether route Q4->A3 Mass > 2x Starting Material?

    Caption: A diagnostic flowchart for identifying common side reactions.

References

Technical Support Center: Purification of 1-(4-Chlorophenyl)-2-fluoroethanone

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides in-depth technical support for the purification of 1-(4-chlorophenyl)-2-fluoroethanone. It is designed to move beyond simple protocols, offering insights into the rationale behind procedural choices and providing robust troubleshooting solutions for common challenges encountered in a laboratory setting.

Part 1: Frequently Asked Questions (FAQs) & Core Concepts

This section addresses foundational questions regarding the purification strategy for this compound, focusing on potential impurities and the inherent chemical properties that guide methodology selection.

Q1: What are the most common impurities I should anticipate when purifying this compound?

The impurity profile is intrinsically linked to the synthetic route employed. A prevalent method for synthesizing α-fluoro ketones is the fluorination of an α-bromo precursor, such as 2-bromo-1-(4-chlorophenyl)ethanone.[1]

Common Process-Related Impurities:

  • Unreacted Starting Material: 2-bromo-1-(4-chlorophenyl)ethanone is a common impurity. Its polarity is very similar to the product, often posing a significant separation challenge.

  • Di-fluorinated Byproduct: Over-fluorination can lead to the formation of 1-(4-chlorophenyl)-2,2-difluoroethanone.

  • Unreacted Fluorinating Agent: Depending on the reagent used (e.g., Selectfluor®), residual amounts or its byproducts may be present.[2][3]

  • Solvents: Residual solvents from the reaction and workup are almost always present.[4]

Degradation-Related Impurities:

  • Hydrolysis Products: α-fluoro ketones can be sensitive to hydrolysis, especially under strong acidic or basic conditions, which could lead to the formation of 1-(4-chlorophenyl)-2-hydroxyethanone.

  • Elimination Products: While more common with α-amino α'-fluoro ketones, the potential for instability and elimination of HF under certain conditions should not be disregarded.[5][6]

Q2: How do I choose the best primary purification technique: chromatography, recrystallization, or distillation?

The optimal technique depends on the nature of the crude product (solid vs. oil), the primary impurities, and the required scale.

G cluster_input Initial Assessment cluster_decision Method Selection cluster_output Final Product Crude Crude 1-(4-Chlorophenyl) -2-fluoroethanone Analysis Analyze Crude Material (TLC, ¹H NMR, LCMS) Crude->Analysis IsSolid Is it a solid? Analysis->IsSolid PurityCheck Purity >90%? IsSolid->PurityCheck No (Oil or Impure Solid) Recrystal Recrystallization IsSolid->Recrystal Yes BoilingPointDiff Impurities have different B.P.? PurityCheck->BoilingPointDiff No PurityCheck->Recrystal Yes (Polishing Step) Chromo Flash Column Chromatography BoilingPointDiff->Chromo No Distill Vacuum Distillation BoilingPointDiff->Distill Yes Pure Pure Product Chromo->Pure Recrystal->Pure Distill->Pure

  • Flash Column Chromatography: This is the most versatile and generally effective method for removing a wide range of impurities, especially when the starting material and product have close polarities. It is the recommended first approach for a new synthesis or a complex impurity profile.[7][8][9]

  • Recrystallization: Ideal if your target compound is a solid and the impurities are either much more or much less soluble in a given solvent system. This method is excellent for scaling up and achieving high purity, but requires significant method development.

  • Vacuum Distillation: This technique is suitable if the compound is a thermally stable liquid and its boiling point is significantly different from that of the impurities. A patent for a similar compound describes purification by distillation under reduced pressure.[10] Given the molecular weight, vacuum distillation is necessary to avoid thermal degradation.

Part 2: Detailed Experimental Protocols

These protocols provide step-by-step instructions. The underlying principle is to maintain neutral to mildly acidic conditions to prevent degradation.

Protocol 1: Flash Column Chromatography

This is the most robust method for purifying this compound, particularly for removing the 2-bromo-1-(4-chlorophenyl)ethanone starting material.

Rationale: Silica gel chromatography separates compounds based on their differential adsorption to the stationary phase and solubility in the mobile phase. Non-polar compounds elute faster than polar compounds. The key is to find an eluent system that provides good separation (ΔRf > 0.2) between the product and key impurities.

Step-by-Step Methodology:

  • TLC Analysis:

    • Dissolve a small sample of the crude material in dichloromethane or ethyl acetate.

    • Spot on a silica gel TLC plate.

    • Develop the plate using various ratios of ethyl acetate (EtOAc) and hexanes (or petroleum ether).

    • Visualize under UV light (254 nm). The α-bromo starting material is typically slightly more polar than the α-fluoro product.

    • Aim for an Rf value of ~0.3 for the product spot.

  • Column Packing:

    • Select an appropriate size column based on the amount of crude material (typically a 40-100:1 ratio of silica to crude material by weight).

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% EtOAc in Hexanes).

    • Pour the slurry into the column and allow it to pack under light pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude material in a minimal amount of dichloromethane.

    • Add a small amount of silica gel to this solution and concentrate it in vacuo to obtain a dry, free-flowing powder ("dry loading").

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin elution with a low polarity mobile phase (e.g., 5% EtOAc/Hexanes) and gradually increase the polarity (gradient elution) as needed, based on TLC analysis.

    • Collect fractions and monitor them by TLC to identify which contain the pure product.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator.

    • Place the resulting product under high vacuum to remove any residual solvent.

ParameterRecommended ConditionRationale
Stationary Phase Silica Gel (230-400 mesh)Standard, cost-effective choice for normal-phase chromatography.[7]
Mobile Phase Ethyl Acetate / Hexanes GradientOffers good selectivity for ketones. Start with low EtOAc % (e.g., 5%) and increase as needed.
Loading Method Dry LoadingPrevents band broadening and improves resolution compared to wet loading, especially for less soluble compounds.
Protocol 2: Recrystallization

This method is highly effective for obtaining material of very high purity, provided the compound is a crystalline solid.

Rationale: Recrystallization works on the principle that the solubility of a compound increases in a hot solvent and decreases as the solution cools, allowing pure crystals to form while impurities remain in the solution (mother liquor).

Step-by-Step Methodology:

  • Solvent Screening:

    • Place a small amount of crude material (~20-50 mg) into several test tubes.

    • Add a small amount of a different solvent to each tube (e.g., isopropanol, ethanol, hexanes, toluene, ethyl acetate/hexanes mixture).

    • Heat the tubes to the boiling point of the solvent. The ideal solvent will dissolve the compound completely when hot but show poor solubility at room temperature or upon cooling.

  • Dissolution:

    • Place the bulk crude material in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Avoid adding excess solvent.

  • Decolorization (Optional):

    • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

    • Perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Crystallization:

    • Allow the hot solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of ice-cold solvent.

    • Dry the crystals thoroughly under vacuum.

Solvent SystemObservation / Use Case
Isopropanol / Water Good for moderately polar compounds. Dissolve in hot isopropanol, add water dropwise until cloudy, then reheat to clarify and cool.
Ethyl Acetate / Hexanes A common mixed-solvent system. Dissolve in a minimal amount of hot ethyl acetate, then add hexanes as an anti-solvent until turbidity appears.
Toluene Can be effective for aromatic compounds.

Part 3: Troubleshooting Guide

This section addresses specific problems that may arise during the purification process.

G cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_solution Potential Solutions Problem Low Yield or Purity After Chromatography Streaking Streaking on TLC? Problem->Streaking CoElution Co-elution with Starting Material? Streaking->CoElution No Sol1 Deactivate Silica: Add 0.1-1% Et₃N to eluent Streaking->Sol1 Yes (Degradation) BroadPeaks Broad Elution Bands? CoElution->BroadPeaks No Sol2 Improve Resolution: Use a shallower gradient or a less polar solvent system CoElution->Sol2 Yes Sol3 Optimize Loading: Use dry loading with less material BroadPeaks->Sol3 Yes Sol4 Check Column Packing: Repack column to avoid channels BroadPeaks->Sol4 Also consider

Q3: My product appears to be degrading on the silica gel column, leading to streaking on TLC and low recovery. What should I do?

Cause: Standard silica gel is acidic (pH ~4-5) and can catalyze the degradation of sensitive compounds. α-fluoro ketones can be susceptible to acid-catalyzed enolization and subsequent decomposition pathways.

Solutions:

  • Deactivate the Silica Gel: Before packing the column, prepare a slurry of the silica gel in your eluent containing 0.5-1% triethylamine (Et₃N). This neutralizes the acidic sites on the silica surface.

  • Use an Alternative Stationary Phase: If deactivation is insufficient, consider using a less acidic stationary phase like neutral alumina or Florisil®. However, this will require re-developing the TLC conditions.

  • Minimize Contact Time: Run the column as quickly as possible without sacrificing resolution ("flash" chromatography) to reduce the time the compound spends on the acidic stationary phase.

Q4: I'm struggling to separate the product from the unreacted 2-bromo-1-(4-chlorophenyl)ethanone starting material. They have very similar Rf values.

Cause: The fluoro- and bromo-substituents impart very similar polarity to the molecule, making separation by normal-phase chromatography difficult.

Solutions:

  • Optimize the Mobile Phase:

    • Use a Less Polar Solvent System: Switch from Ethyl Acetate/Hexanes to a system like Dichloromethane/Hexanes or Toluene/Acetone. Sometimes changing the solvent class can alter selectivity and improve separation.

    • Run a Shallow Gradient: Instead of large jumps in polarity, use a very slow, shallow gradient (e.g., increasing by 0.5-1% EtOAc per column volume).

  • Improve Column Efficiency:

    • Use a Longer Column: Increasing the column length provides more theoretical plates for separation.

    • Use Finer Silica: Switching to a higher mesh silica can improve resolution, but will result in higher backpressure.

  • Consider Reverse-Phase Chromatography: If available, reverse-phase (C18) chromatography can sometimes provide a different selectivity profile. In this case, the elution order may be reversed. Fluorinated phases can also offer unique selectivity for fluorinated analytes.[11]

Q5: My recovery from recrystallization is extremely low, even though the compound is insoluble in the cold solvent.

Cause: This often points to one of two issues: using too much solvent during the dissolution step or premature crystallization during a hot filtration.

Solutions:

  • Minimize Solvent: During the dissolution step, add the hot solvent portion-wise, allowing time for the solid to dissolve between additions. Stop adding solvent as soon as the last solid dissolves. Using excess solvent will keep more of your product dissolved in the mother liquor upon cooling.

  • Recover a Second Crop: The mother liquor (the filtrate after collecting the first batch of crystals) still contains dissolved product. Concentrate the mother liquor by ~50% and cool it again to obtain a second, usually less pure, crop of crystals.

  • Prevent Premature Crystallization: If using hot filtration to remove impurities (like charcoal), ensure the funnel and receiving flask are pre-heated to prevent the solution from cooling and crystallizing on the filter paper.

References

Technical Support Center: Byproduct Identification in 1-(4-Chlorophenyl)-2-fluoroethanone Synthesis by GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and analysis of 1-(4-Chlorophenyl)-2-fluoroethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis and subsequent GC-MS analysis of this important fluorinated ketone. My aim is to provide not just procedural steps, but the underlying scientific reasoning to empower you to troubleshoot effectively and ensure the integrity of your results.

Troubleshooting Guide: Navigating Your GC-MS Analysis

This section addresses specific issues you might encounter during the GC-MS analysis of your crude reaction mixture.

Question: I see an unexpected peak in my chromatogram with a mass-to-charge ratio (m/z) of 154. What could it be?

Answer: An m/z of 154, along with its characteristic isotopic pattern for one chlorine atom (M+2 peak at m/z 156 with roughly one-third the intensity), strongly suggests the presence of unreacted starting material, 1-(4-chlorophenyl)ethanone.[1][2][3][4][5]

  • Causality: This is one of the most common "impurities" and indicates an incomplete reaction. The fluorination reaction may not have gone to completion due to several factors:

    • Insufficient Fluorinating Agent: The stoichiometry of your fluorinating agent (e.g., Selectfluor®, NFSI) might be inadequate.

    • Suboptimal Reaction Temperature or Time: The reaction may require more energy or a longer duration to proceed to completion.

    • Presence of Quenching Agents: Trace amounts of water or other nucleophiles in your reaction mixture can consume the fluorinating agent.

  • Confirmatory Steps:

    • Retention Time Matching: Inject a standard of 1-(4-chlorophenyl)ethanone and compare its retention time with the unknown peak.

    • Mass Spectrum Comparison: Compare the mass spectrum of the unknown peak with a reference spectrum of 1-(4-chlorophenyl)ethanone from a database like the NIST Chemistry WebBook.[4] The key fragments to look for are the molecular ion at m/z 154/156, the acylium ion [M-CH3]+ at m/z 139/141, and the chlorophenyl cation at m/z 111/113.[6]

Question: My GC-MS shows a peak with m/z 190. What is the likely identity of this byproduct?

Answer: A peak at m/z 190, especially with a corresponding M+2 peak at m/z 192, is indicative of the formation of 1-(4-chlorophenyl)-2,2-difluoroethanone.

  • Causality: This is a product of over-fluorination. The reaction conditions that favor monofluorination can sometimes lead to a second fluorination event at the alpha-carbon, particularly if the reaction is left for too long or if there is an excess of the fluorinating agent.[7] The formation of the enol or enolate, a key intermediate in electrophilic fluorination, can occur a second time after the initial fluorine atom is introduced.[7]

  • Mechanistic Insight: The first fluorine atom attached to the alpha-carbon is electron-withdrawing, which can make the remaining alpha-proton more acidic and susceptible to removal, facilitating a second fluorination.

  • Mitigation Strategies:

    • Carefully control the stoichiometry of the fluorinating agent.

    • Monitor the reaction progress closely using techniques like TLC or a rapid GC-MS method to stop the reaction once the desired product is formed.

    • Consider using a milder fluorinating agent or less forcing reaction conditions.[8]

Question: I have a cluster of peaks with similar mass spectra around the expected retention time of my product. What could be causing this?

Answer: This could be due to the formation of constitutional isomers or the presence of halogenated phenol impurities.

  • Isomeric Byproducts: Depending on the synthetic route, side reactions could lead to isomers. For example, if starting from a precursor where the chloro- and fluoro- groups are introduced in separate steps, there's a possibility of substitution at different positions on the aromatic ring, although this is less common with typical electrophilic fluorination of acetophenones.[9]

  • Halogenated Phenol Impurities: Phenolic compounds can arise from the degradation of starting materials or byproducts, especially under harsh reaction or workup conditions.[10] These can sometimes be observed in GC-MS analysis.

  • Troubleshooting Steps:

    • High-Resolution Mass Spectrometry (HRMS): If available, HRMS can provide the exact mass of the parent ion, which can help in determining the elemental composition and distinguishing between isomers and other impurities.

    • MS/MS Fragmentation Analysis: A more detailed fragmentation analysis (MS/MS) can help differentiate between isomers, as they may exhibit different fragmentation patterns.

    • NMR Spectroscopy: For definitive structural elucidation of significant byproducts, isolation followed by NMR spectroscopy is the gold standard.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the synthesis and analysis of this compound.

What are the most common synthetic routes to this compound and their associated byproducts?

The most common method is the direct electrophilic fluorination of 1-(4-chlorophenyl)ethanone.[11][12][13]

  • Electrophilic Fluorination: This method typically uses a fluorinating agent like Selectfluor® (F-TEDA-BF4) or N-Fluorobenzenesulfonimide (NFSI).[11][14]

    • Expected Byproducts:

      • Unreacted 1-(4-chlorophenyl)ethanone.

      • 1-(4-chlorophenyl)-2,2-difluoroethanone (from over-fluorination).[7]

      • Byproducts from the decomposition of the fluorinating agent.

Another route involves the halogen exchange of an α-halo-ketone precursor.

  • Halogen Exchange: For instance, starting with 1-(4-chlorophenyl)-2-bromoethanone and treating it with a fluoride source.

    • Expected Byproducts:

      • Unreacted 1-(4-chlorophenyl)-2-bromoethanone.

      • Elimination products, such as 1-(4-chlorophenyl)ethenone, although this is less likely under standard nucleophilic substitution conditions.

What is the expected mass spectrum fragmentation pattern for this compound?

The electron ionization (EI) mass spectrum of this compound will be characterized by several key fragments:

m/z (for ³⁵Cl) Proposed Fragment Ion Formation Pathway
172[C₈H₆ClFO]⁺Molecular Ion (M⁺)
139[C₇H₄ClO]⁺α-cleavage, loss of •CH₂F
111[C₆H₄Cl]⁺Loss of CO from the acylium ion
47[CH₂F]⁺α-cleavage

The corresponding ions containing ³⁷Cl will appear at m/z values two units higher.

The most significant fragmentation pathway for ketones is typically alpha-cleavage, which involves the breaking of the bond adjacent to the carbonyl group.[6][15][16] For this compound, this would lead to the formation of a stable 4-chlorobenzoyl cation (m/z 139/141).

How can I optimize my GC-MS method for the analysis of this compound and its byproducts?

A well-optimized GC-MS method is crucial for the accurate identification and quantification of your target compound and any impurities.

Recommended GC-MS Protocol:

  • Sample Preparation:

    • Dissolve a small amount of the crude reaction mixture in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate).

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

    • Dilute the sample to an appropriate concentration (typically 10-100 ppm).

  • GC-MS Parameters:

    • Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), is a good starting point. Column dimensions of 30 m x 0.25 mm x 0.25 µm are standard.

    • Injection:

      • Injector Temperature: 250 °C

      • Injection Mode: Split (a split ratio of 50:1 is a good starting point to avoid column overload).

      • Injection Volume: 1 µL

    • Oven Temperature Program:

      • Initial Temperature: 80 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Final Hold: Hold at 280 °C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: 40-300 amu.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

Visualizing the Chemistry

To better understand the processes discussed, the following diagrams illustrate the synthetic pathway and the analytical workflow.

Synthesis_and_Byproducts cluster_synthesis Synthetic Pathway Starting Material 1-(4-Chlorophenyl)ethanone Product This compound Starting Material->Product Electrophilic Fluorination (e.g., Selectfluor®) Byproduct 1-(4-Chlorophenyl)-2,2-difluoroethanone Product->Byproduct Over-fluorination

Caption: Synthetic pathway showing the formation of the desired product and a common byproduct.

GCMS_Workflow Crude Sample Crude Sample Sample Prep Sample Prep Crude Sample->Sample Prep Dissolve & Filter GC Injection GC Injection Sample Prep->GC Injection Inject 1 µL GC Column GC Column GC Injection->GC Column Separation MS Detector MS Detector GC Column->MS Detector Ionization & Detection Data Analysis Data Analysis MS Detector->Data Analysis Chromatogram & Spectra Byproduct ID Byproduct ID Data Analysis->Byproduct ID Identify Peaks

Caption: A simplified workflow for GC-MS analysis of the reaction mixture.

References

Preventing decomposition of 1-(4-Chlorophenyl)-2-fluoroethanone during storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-(4-Chlorophenyl)-2-fluoroethanone

Prepared by: Senior Application Scientist, Advanced Synthesis Division

Welcome to the technical support center for this compound (CAS 329-78-2). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable synthetic intermediate. As an α-fluoro aromatic ketone, this compound exhibits specific reactivity that necessitates careful handling and storage to prevent degradation. This document provides in-depth troubleshooting advice and preventative protocols based on established chemical principles.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the storage and handling of this compound.

Q1: My vial of this compound has developed a yellow or brownish tint over time. What is the cause?

A: Discoloration is a primary indicator of chemical decomposition. The most probable cause is exposure to light, which can initiate photochemical degradation. Aromatic ketones are known to absorb UV light, leading to the formation of radical species that can recombine into complex, often colored, polymeric byproducts.[1] Another possibility is a slow reaction with atmospheric oxygen or trace impurities, accelerated by improper storage conditions.

Q2: I've observed a decrease in purity via LC-MS/NMR analysis, with a new major peak appearing. What is this impurity?

A: The most common degradation pathway, aside from photodecomposition, is hydrolysis. The carbonyl group activates the adjacent α-carbon, making it susceptible to nucleophilic attack by water.[2] This reaction replaces the fluorine atom with a hydroxyl group, forming 1-(4-chlorophenyl)-2-hydroxyethanone. This can occur even with trace amounts of moisture present in the vial or introduced from the atmosphere during handling.

Q3: My compound's purity has decreased despite being stored in a freezer at -20°C. How is this possible?

A: While low temperatures significantly slow down reaction rates, they do not stop them entirely. If moisture was sealed inside the container or the seal is not perfectly airtight, hydrolysis can still proceed over extended periods. Furthermore, repeatedly removing the container from the freezer can cause atmospheric moisture to condense on the cold surfaces and be introduced upon opening, accelerating degradation. A supplier recommendation is storage at 2-8°C under an inert atmosphere, which may be preferable to deep freezing if frequent access is needed, as it minimizes thermal cycling issues.[3]

Q4: Can I handle the compound on an open bench for weighing?

A: It is strongly discouraged for anything other than very brief periods. Due to its sensitivity to atmospheric moisture, it is best practice to handle this compound under an inert atmosphere (e.g., in a glovebox or under a nitrogen/argon blanket). This minimizes the introduction of water, which is the primary reactant for hydrolytic decomposition.

Troubleshooting Guide: A Systematic Approach to Degradation

If you suspect your material has degraded, follow this systematic guide to identify the cause and implement corrective actions.

Step 1: Confirm Degradation

Before taking action, confirm the extent of degradation.

  • Visual Inspection: Note any changes in color or physical state (e.g., from a solid to a waxy or oily substance).

  • Analytical Chemistry: Re-analyze the material using a quantitative method such as qNMR, GC-FID, or HPLC-UV with a fresh reference standard if available. This will confirm the purity loss and help identify degradation products. Common analytical methods for ketones involve derivatization followed by HPLC or GC analysis.[4][5][6]

Step 2: Root Cause Analysis

Use the following workflow to pinpoint the likely cause of decomposition.

G cluster_0 Observed Issue cluster_1 Investigation Pathway cluster_2 Potential Root Causes & Solutions A Degradation Confirmed (Purity Loss, Discoloration) B Review Storage Conditions A->B C Check for Light Exposure B->C D Check for Moisture Ingress B->D E Check Temperature Log B->E F Review Handling Procedures B->F G Cause: Photodecomposition Solution: Store in amber vial in the dark. C->G H Cause: Hydrolysis Solution: Store under inert gas, use PTFE-lined caps. D->H I Cause: Thermal Stress Solution: Maintain constant 2-8°C storage. E->I J Cause: Atmospheric Exposure Solution: Handle under inert gas, warm to RT before opening. F->J G cluster_main This compound cluster_products Decomposition Products start Cl-Ph-C(=O)-CH2F P1 Hydrolysis Product Cl-Ph-C(=O)-CH2OH start->P1 H₂O (Moisture) P2 Photochemical Products (Radicals, Polymers) start->P2 UV Light (hv) P3 Base-Catalyzed Byproducts (e.g., Aldol Adducts) start->P3 Base (e.g., OH⁻)

References

Technical Support Center: Troubleshooting Low Conversion Rates in Nucleophilic Substitution of 1-(4-Chlorophenyl)-2-fluoroethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the nucleophilic substitution of 1-(4-chlorophenyl)-2-fluoroethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this important synthetic transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on overcoming low conversion rates.

I. Troubleshooting Guide: Diagnosing and Resolving Low Conversion Rates

Low conversion of your starting material, this compound, is a frequent hurdle. This guide provides a systematic approach to identifying the root cause and implementing effective solutions.

Question: My conversion rate is significantly lower than expected. What are the primary factors I should investigate?

Several factors can contribute to low conversion in the nucleophilic substitution of α-haloketones. The reaction is typically a bimolecular nucleophilic substitution (SN2), and its efficiency is highly dependent on a delicate balance of parameters.[1] The primary areas to investigate are the nucleophile, solvent, reaction temperature, and potential side reactions.

A Systematic Troubleshooting Workflow:

TroubleshootingWorkflow start Low Conversion Observed nucleophile 1. Evaluate Nucleophile - Strength - Steric Hindrance - Concentration start->nucleophile solvent 2. Assess Solvent Choice - Protic vs. Aprotic - Polarity nucleophile->solvent If nucleophile is optimal temperature 3. Optimize Temperature - Too low? (Slow kinetics) - Too high? (Side reactions) solvent->temperature If solvent is appropriate side_reactions 4. Identify Side Reactions - Enolate formation - Elimination - Carbonyl addition temperature->side_reactions If temperature is optimized solution Successful Conversion side_reactions->solution If side reactions are minimized

Caption: A stepwise approach to troubleshooting low conversion rates.

1. The Nature of the Nucleophile:

  • Nucleophilicity: The rate of an SN2 reaction is directly proportional to the strength of the nucleophile.[2][3] Weak nucleophiles will react sluggishly. For a given element, negatively charged species are more potent nucleophiles than their neutral counterparts.[4]

  • Basicity and Side Reactions: A critical consideration for α-haloketones is the basicity of the nucleophile. Strongly basic nucleophiles can lead to the formation of α-haloenolate ions, which can participate in unwanted side reactions instead of the desired substitution.[1] It is generally advisable to use less basic nucleophiles for this class of compounds.[1]

  • Steric Hindrance: Bulky nucleophiles can be sterically hindered from attacking the α-carbon, leading to slower reaction rates.[2][5]

2. The Role of the Solvent:

The choice of solvent is paramount in SN2 reactions as it can significantly influence the nucleophile's reactivity.[6][7][8]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetone): These are generally the preferred choice for SN2 reactions.[3][5][6] They can solvate the counter-ion of the nucleophile, leaving the nucleophile "naked" and more reactive.[9]

  • Polar Protic Solvents (e.g., Water, Alcohols): These solvents can form hydrogen bonds with the nucleophile, creating a "solvent cage" that hinders its ability to attack the electrophile, thereby slowing down the SN2 reaction.[4][8][9]

3. Reaction Temperature:

  • Insufficient Temperature: If the reaction temperature is too low, the rate of reaction may be impractically slow, leading to low conversion in a given timeframe.

  • Excessive Temperature: Conversely, high temperatures can promote side reactions, such as elimination, which compete with the desired substitution pathway.[5]

Question: I am observing multiple unexpected spots on my TLC plate. What are the likely side reactions, and how can I mitigate them?

The presence of multiple products indicates that competing reaction pathways are occurring. For α-haloketones, several side reactions are common.[10]

Common Side Reactions:

  • Enolate Formation: As mentioned, strongly basic nucleophiles can deprotonate the α-carbon, leading to the formation of an enolate.[1] This enolate can then participate in other reactions, consuming your starting material without forming the desired product.

    • Mitigation: Use a weaker, less basic nucleophile. If a strong base is required, consider using a non-nucleophilic base to form the enolate under controlled conditions before adding the electrophile.

  • Elimination Reactions (E2): If the nucleophile is also a strong, sterically hindered base, it can promote the elimination of HF to form an α,β-unsaturated ketone.[5]

    • Mitigation: Use a less sterically hindered and less basic nucleophile. Lowering the reaction temperature can also disfavor elimination.[5]

  • Nucleophilic Addition to the Carbonyl Group: The carbonyl carbon is also an electrophilic site.[10] While less common for SN2 reactions at the α-carbon, highly reactive nucleophiles could potentially attack the carbonyl group.

    • Mitigation: This is generally less of a concern with typical nucleophiles used for substitution.

Visualizing Competing Pathways:

SideReactions start 1-(4-Chlorophenyl)- 2-fluoroethanone + Nucleophile (Nu-) sn2 Desired SN2 Product start->sn2 SN2 Attack at α-carbon enolate Enolate Formation (if Nu- is a strong base) start->enolate Deprotonation elimination Elimination Product (if Nu- is a strong, hindered base) start->elimination E2 Pathway carbonyl_add Carbonyl Addition (less common) start->carbonyl_add Attack at C=O

Caption: Potential reaction pathways for this compound with a nucleophile.

II. Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the nucleophilic substitution of this compound?

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] This is a one-step process where the nucleophile attacks the electrophilic α-carbon at the same time as the fluoride leaving group departs.[11] The carbonyl group enhances the reactivity of the α-carbon towards nucleophilic attack due to its electron-withdrawing inductive effect.[10][11] SN1 reactions are generally disfavored for α-halocarbonyl compounds because they would form a less stable α-carbocation intermediate.[1]

Q2: How does the fluorine leaving group in my substrate compare to other halogens?

In nucleophilic substitution reactions, the leaving group's ability is related to its stability as an anion, which is inversely proportional to its basicity.[11][12] For halogens, the leaving group ability increases down the group: I- > Br- > Cl- > F-.[12] Therefore, fluoride is generally considered a poor leaving group due to the high strength of the C-F bond.[13] However, in nucleophilic aromatic substitution, fluorine's high electronegativity can activate the ring towards attack, making it a better leaving group in that specific context.[14] For the SN2 reaction on an α-haloketone, while fluoride is not the best leaving group, the enhanced electrophilicity of the α-carbon can compensate for this.[10]

Q3: Can I use a catalyst to improve my low conversion rate?

While many SN2 reactions proceed without a catalyst, certain catalysts can enhance the reaction rate. For α-haloketones, phase-transfer catalysts can be effective, especially when dealing with a salt of the nucleophile that has low solubility in the organic solvent. Additionally, for specific cross-coupling reactions, transition metal catalysts, such as copper salts, have been used to facilitate the reaction of organozinc halides with α-chloroketones.[15]

Q4: What analytical techniques are best for monitoring the reaction progress and identifying byproducts?
  • Thin-Layer Chromatography (TLC): This is the most straightforward method for monitoring the disappearance of the starting material and the appearance of the product(s).

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC with UV detection is a robust method for determining the conversion rate and the relative amounts of products and byproducts.[16][17]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for identifying the structures of volatile byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR of the crude reaction mixture can provide a detailed picture of all the components present and help in the structural elucidation of unexpected products.

III. Experimental Protocols

General Procedure for Nucleophilic Substitution of this compound

This is a generalized protocol and may require optimization for specific nucleophiles.

  • Reagent Preparation:

    • Dissolve this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., anhydrous DMF or acetone) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Reaction Setup:

    • Add the nucleophile (1.1-1.5 eq) to the reaction mixture. If the nucleophile is a solid, it may need to be dissolved in a minimal amount of the reaction solvent first.

  • Reaction Conditions:

    • Stir the reaction mixture at the desired temperature (this could range from room temperature to reflux, depending on the reactivity of the nucleophile).

    • Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired substituted product.

IV. Data Presentation

Table 1: Influence of Solvent on SN2 Reaction Rate (Illustrative)

SolventSolvent TypeDielectric Constant (ε)Relative RateRationale
Dimethylformamide (DMF)Polar Aprotic37HighSolvates cation, leaving a "naked," highly reactive nucleophile.[9]
AcetonePolar Aprotic21Moderate-HighEffective at solvating cations, enhancing nucleophilicity.[5]
AcetonitrilePolar Aprotic37.5Moderate-HighSimilar to DMF in enhancing nucleophile reactivity.
EthanolPolar Protic24.5LowSolvates the nucleophile via hydrogen bonding, reducing its reactivity.[4][8]
WaterPolar Protic80Very LowStrongly solvates and deactivates the nucleophile through hydrogen bonding.[4][8]

Note: Relative rates are illustrative and will vary depending on the specific nucleophile and substrate.

References

Technical Support Center: Optimizing Catalyst Loading for the Reduction of 1-(4-Chlorophenyl)-2-fluoroethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for chemists and process development scientists. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the catalytic reduction of 1-(4-Chlorophenyl)-2-fluoroethanone to its corresponding alcohol, a critical transformation in many pharmaceutical syntheses. Our focus is on optimizing catalyst loading to achieve high conversion and selectivity, addressing the specific challenges posed by this halogenated α-fluoroketone.

Introduction: The Challenge of Selectivity

The reduction of this compound presents a classic chemoselectivity challenge. While the ketone must be reduced to the desired secondary alcohol, the presence of two halogen atoms—a chloro group on the aromatic ring and a fluoro group at the α-position—introduces the risk of undesired hydrodehalogenation side reactions. The primary goal is to achieve high conversion of the ketone with minimal formation of 1-phenyl-2-fluoroethanol (from hydrodechlorination) or 1-(4-chlorophenyl)ethanol (from hydrodefluorination). Hydrodechlorination is a particularly common side reaction when using palladium catalysts.[1][2] Therefore, optimizing catalyst type and loading is paramount.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for the reduction of this compound, and what are their pros and cons?

A1: The most common heterogeneous catalysts for ketone reductions are platinum-group metals on a carbon support.[3] For this specific substrate, the choice involves a trade-off between activity and selectivity.

CatalystProsCons
Palladium on Carbon (Pd/C) Highly active for ketone reduction. Readily available and cost-effective.[4]Prone to causing hydrodechlorination of the aromatic ring.[1][2] Requires careful optimization of reaction conditions to maintain selectivity.
Platinum on Carbon (Pt/C) Generally less prone to hydrodechlorination compared to Pd/C under similar conditions.May require higher catalyst loading or more forcing conditions (higher pressure/temperature) to achieve comparable reaction rates to Pd/C.
Rhodium on Carbon (Rh/C) Can offer good selectivity and is active for both ketone and aromatic ring reduction, which requires careful control.Often more expensive than Pd/C or Pt/C.
Raney Nickel (Ra-Ni) A cost-effective, highly active catalyst.Less chemoselective and can be pyrophoric, requiring careful handling. May also promote dehalogenation.

Expert Insight: For initial screening, 5% Pt/C is often a good starting point due to its more favorable selectivity profile for halogenated compounds. While Pd/C is highly active, the risk of hydrodechlorination is significant and often requires the use of additives or very mild conditions to suppress.[1]

Q2: How does catalyst loading impact the reaction rate and selectivity?

A2: Catalyst loading has a direct and significant impact on both the rate and selectivity of the reaction.

  • Reaction Rate: Generally, increasing the catalyst loading will increase the reaction rate, as more active sites are available for the hydrogenation.[5]

  • Selectivity: This is a more complex relationship. Excessively high catalyst loading can lead to over-reduction and an increase in side reactions like hydrodechlorination. This is because the high concentration of active sites can promote the further reduction of the desired product or the starting material's halogen groups. Conversely, insufficient catalyst loading can lead to very long reaction times or incomplete conversion.

The goal is to find the "sweet spot" where the reaction proceeds at a reasonable rate with minimal byproduct formation. This is typically determined empirically through a catalyst loading screen.

Q3: My reaction is showing significant hydrodechlorination. What are the first troubleshooting steps?

A3: Hydrodechlorination is the most anticipated side reaction. If you observe the formation of 1-phenyl-2-fluoroethanol, consider the following:

  • Lower the Catalyst Loading: This is the simplest first step. A lower catalyst concentration can reduce the rate of the undesired dehalogenation reaction.

  • Reduce Hydrogen Pressure: Higher hydrogen pressures can drive over-reduction. Try running the reaction at a lower pressure (e.g., 1-5 bar).

  • Lower the Reaction Temperature: Hydrogenolysis reactions often have a higher activation energy than ketone reductions. Lowering the temperature can disproportionately slow the dehalogenation reaction.

  • Add a Catalyst Modifier/Poison: In some cases, controlled addition of a catalyst poison (e.g., a sulfur-containing compound like diphenyl sulfide) can selectively inhibit the sites responsible for hydrodechlorination without completely stopping the desired ketone reduction.[4] This is an advanced technique and requires careful optimization.

  • Change the Catalyst: Switch from Pd/C to Pt/C, which is generally less active for hydrodechlorination.[1]

Q4: Can I perform an asymmetric reduction to obtain a specific enantiomer of the alcohol?

A4: Yes, the synthesis of a single enantiomer of 1-(4-Chlorophenyl)-2-fluoroethanol is a common goal in pharmaceutical development and can be achieved through several methods:

  • Asymmetric Transfer Hydrogenation (ATH): This method uses a chiral transition metal catalyst (often based on Ruthenium or Rhodium with chiral ligands) and a hydrogen donor like isopropanol or formic acid.[6]

  • Chiral Borane Reagents: Reagents like (-)-DIP-Chloride™ can be effective for the asymmetric reduction of α-haloketones. The fluorine atom can sometimes participate in chelation, leading to improved enantioselectivity.[7]

  • Biocatalysis: Ketoreductase (KRED) enzymes are highly effective for producing chiral alcohols with very high enantiomeric excess. Screening a library of KREDs is a powerful approach.

The α-fluoro group can influence the stereochemical outcome due to its electronic and steric properties.[7]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
Low or No Conversion 1. Insufficient Catalyst Loading: Not enough active sites for the reaction scale. 2. Catalyst Deactivation/Poisoning: Impurities in the substrate, solvent, or hydrogen gas (e.g., sulfur compounds).[8] 3. Poor Mass Transfer: Inefficient stirring in a three-phase system (solid catalyst, liquid substrate, gas hydrogen). 4. Low Hydrogen Pressure/Temperature: Conditions are too mild for the chosen catalyst.1. Increase catalyst loading incrementally (e.g., from 1 mol% to 2.5 mol%). 2. Use a fresh batch of catalyst. Ensure high-purity, degassed solvents and substrate. 3. Increase the stirring rate to ensure the catalyst is well suspended. 4. Increase hydrogen pressure and/or temperature cautiously, monitoring for side product formation.
Poor Selectivity (High Dechlorination) 1. Catalyst Choice: Pd/C is highly active for hydrodechlorination. 2. Excessive Catalyst Loading: Too many active sites promoting over-reduction. 3. Harsh Reaction Conditions: High hydrogen pressure or temperature. 4. Reaction Time: Allowing the reaction to proceed long after the starting material is consumed.1. Switch to a less active catalyst for dehalogenation, such as Pt/C. 2. Reduce the catalyst loading. 3. Lower the hydrogen pressure (e.g., to 1-5 bar) and/or temperature (e.g., to room temperature). 4. Monitor the reaction closely by TLC or GC/LC-MS and stop it as soon as the starting material is consumed.
Poor Selectivity (High Defluorination) 1. Harsh Reaction Conditions: The C-F bond is generally strong, but can be cleaved under forcing conditions. 2. Highly Active Catalyst: A very active catalyst like Raney Nickel might cause defluorination.1. Use milder conditions (lower temperature and pressure). 2. Avoid highly aggressive catalysts unless necessary. Stick to Pt/C or carefully optimized Pd/C.
Inconsistent Reaction Times 1. Inconsistent Catalyst Quality: Batch-to-batch variation in commercial catalysts. 2. Variable Substrate/Solvent Purity: Presence of trace impurities acting as inhibitors. 3. Poor Temperature or Pressure Control. 1. Test a new batch of catalyst. If possible, source from a reliable supplier and perform a standard test reaction for quality control. 2. Ensure consistent purity of all reagents. 3. Use a well-calibrated reaction setup (e.g., a Parr hydrogenator) for precise control.

Experimental Protocols

Protocol 1: Catalyst Screening Workflow

This protocol outlines a parallel screening approach to identify the optimal catalyst and initial conditions.

  • Reactor Setup: Prepare a parallel reaction block with glass vials equipped with magnetic stir bars.

  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) at a known concentration (e.g., 0.5 M).

  • Catalyst Dispensing: To each vial, add a pre-weighed amount of a different catalyst (e.g., 5% Pd/C, 10% Pd/C, 5% Pt/C, 5% Rh/C) corresponding to a specific catalyst loading (e.g., 2 mol%).

  • Inerting: Seal the reactor and purge the system thoroughly with an inert gas (e.g., Nitrogen or Argon) to remove all oxygen.

  • Substrate Addition: Add a precise volume of the substrate stock solution to each vial.

  • Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure (e.g., 3 bar).

  • Reaction: Stir the reactions at a constant temperature (e.g., 25 °C) for a set period (e.g., 6 hours).

  • Analysis: After the set time, carefully vent the reactor and purge with inert gas. Take an aliquot from each vial, filter through a syringe filter to remove the catalyst, and analyze by LC-MS or GC-MS to determine conversion and the ratio of product to byproducts.

Protocol 2: Catalyst Loading Optimization

Once the best catalyst has been identified (e.g., 5% Pt/C), perform a loading optimization.

  • Setup: Use the same reactor setup as in Protocol 1.

  • Catalyst Dispensing: To a series of vials, add varying amounts of the chosen catalyst (e.g., 0.5, 1.0, 2.0, and 5.0 mol%).

  • Reaction: Run the reactions under the conditions identified as promising from the initial screen.

  • Monitoring: Take aliquots at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) to generate a reaction profile for each catalyst loading.

  • Analysis: Analyze the aliquots to determine both the rate of conversion and the formation of byproducts over time for each loading. The optimal loading will provide complete conversion in a reasonable timeframe with the highest selectivity.

Visualizing the Workflow

Catalyst_Optimization_Workflow sub Substrate: This compound screen Protocol 1: Catalyst Screening (Pd/C, Pt/C, Rh/C) sub->screen analysis1 Analysis (LC-MS/GC-MS): Conversion & Selectivity screen->analysis1 decision1 Select Best Catalyst (e.g., 5% Pt/C) analysis1->decision1 optimize Protocol 2: Catalyst Loading Optimization (0.5 - 5.0 mol%) decision1->optimize Best Catalyst analysis2 Time Course Analysis: Rate vs. Selectivity optimize->analysis2 decision2 Determine Optimal Loading (e.g., 1.5 mol%) analysis2->decision2 final Optimized Protocol decision2->final Optimal Conditions

References

Validation & Comparative

Comparative Reactivity Analysis: 1-(4-Chlorophenyl)-2-fluoroethanone vs. 1-(4-bromophenyl)-2-fluoroethanone

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Synthetic Chemistry and Drug Development

In the landscape of pharmaceutical and agrochemical research, α-haloketones serve as pivotal building blocks for the synthesis of a wide array of heterocyclic and carbocyclic compounds. Their dual electrophilic nature, at both the carbonyl carbon and the α-carbon, offers a versatile platform for molecular elaboration. This guide provides an in-depth comparative analysis of the reactivity of two closely related α-fluoroethanones: 1-(4-chlorophenyl)-2-fluoroethanone and 1-(4-bromophenyl)-2-fluoroethanone. Our objective is to furnish researchers with the fundamental principles and predictive insights necessary to make informed decisions in reaction design and optimization.

Foundational Principles: Electronic Effects of Halogen Substituents

The reactivity of these two molecules is primarily dictated by the electronic influence of the para-halogen substituent on the aromatic ring. Both chlorine and bromine are deactivating groups, meaning they withdraw electron density from the benzene ring. This is due to their strong inductive effect (-I), which outweighs their weaker resonance effect (+R).

  • Inductive Effect (-I): As electronegative atoms, both chlorine and bromine pull electron density away from the phenyl ring through the sigma bond network. This effect decreases with distance but is still significant at the para position, influencing the electrophilicity of the carbonyl group.

  • Resonance Effect (+R): The lone pairs on the halogen atoms can be delocalized into the aromatic pi-system, pushing electron density towards the ring. For halogens, this effect is weaker than their inductive effect.

Crucially, chlorine is more electronegative than bromine, resulting in a stronger inductive withdrawal. However, the resonance donation from the 3p orbitals of chlorine is more effective than from the larger 4p orbitals of bromine. The net electronic effect is a slightly greater electron-withdrawing character for the para-chloro substituent compared to the para-bromo substituent. This subtle difference can translate into discernible variations in reaction kinetics.

Comparative Reactivity at the Electrophilic Centers

The primary sites for nucleophilic attack in these molecules are the carbonyl carbon and the α-carbon bearing the fluorine atom.

Nucleophilic Attack at the Carbonyl Carbon

Reactions at the carbonyl carbon, such as additions or reductions, are sensitive to the electrophilicity of the carbonyl carbon itself. The electron-withdrawing nature of the para-halogen enhances this electrophilicity. Given that the net electron-withdrawing effect of a para-chloro group is slightly greater than that of a para-bromo group, it is anticipated that This compound would exhibit a slightly faster rate of reaction with nucleophiles at the carbonyl carbon .

Nucleophilic Substitution at the α-Carbon (SN2 Reaction)

The SN2 displacement of the α-fluorine is a common and synthetically valuable reaction pathway for α-haloketones. The rate of this reaction is governed by the electrophilicity of the α-carbon and the stability of the transition state. The adjacent carbonyl group significantly activates the α-carbon towards nucleophilic attack by stabilizing the forming negative charge in the transition state through orbital overlap.

The para-substituent's electronic effect modulates this activation. A more electron-withdrawing group on the phenyl ring will further increase the electrophilicity of the entire keto-ethyl system, including the α-carbon. Consequently, This compound is predicted to undergo SN2 reactions at the α-carbon at a slightly faster rate than 1-(4-bromophenyl)-2-fluoroethanone .

Supporting Experimental Evidence from Analogous Systems

Direct comparative kinetic studies on this compound and 1-(4-bromophenyl)-2-fluoroethanone are not extensively reported in the literature. However, the principles outlined above are well-supported by studies on related systems. For instance, kinetic studies on the SN2 reactions of para-substituted phenacyl bromides with various nucleophiles have consistently shown that electron-withdrawing groups accelerate the reaction rate. The relative rates generally correlate with the Hammett substituent constants (σ), where a more positive σ value corresponds to a faster reaction. The σp value for Cl is +0.23, while for Br it is +0.22, indicating a very similar but slightly stronger electron-withdrawing effect for chlorine.

Quantitative Data Summary

PropertyThis compound1-(4-Bromophenyl)-2-fluoroethanoneRationale
Molecular Weight 172.57 g/mol 217.02 g/mol -
Predicted Reactivity (Carbonyl Addition) Slightly HigherSlightly LowerStronger net electron-withdrawing effect of p-Cl enhances carbonyl electrophilicity.
Predicted Reactivity (α-Carbon SN2) Slightly HigherSlightly LowerStronger net electron-withdrawing effect of p-Cl enhances α-carbon electrophilicity.
Hammett Constant (σp) +0.23+0.22Quantifies the electron-withdrawing nature of the substituent.

Experimental Protocol: Comparative Kinetic Analysis via HPLC

To empirically validate the predicted reactivity differences, a comparative kinetic study can be performed. The reaction of the α-fluoroethanones with a nucleophile such as piperidine is a suitable model system.

Objective: To determine the second-order rate constants for the reaction of this compound and 1-(4-bromophenyl)-2-fluoroethanone with piperidine at a constant temperature.

Materials:

  • This compound

  • 1-(4-Bromophenyl)-2-fluoroethanone

  • Piperidine

  • Acetonitrile (HPLC grade)

  • Thermostatted reaction vessel

  • HPLC system with a UV detector

Procedure:

  • Standard Solutions: Prepare stock solutions of known concentrations for each of the two ketones and piperidine in acetonitrile.

  • Reaction Initiation: In a thermostatted vessel (e.g., at 25°C), mix equimolar amounts of the ketone and piperidine solutions. Start a timer immediately upon mixing.

  • Time-Point Quenching: At regular intervals (e.g., every 5 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by diluting it in a known volume of the mobile phase.

  • HPLC Analysis: Inject the quenched samples into the HPLC system. Monitor the disappearance of the starting ketone peak area over time.

  • Data Analysis: Plot the natural logarithm of the ketone concentration versus time. The slope of the resulting line will be the pseudo-first-order rate constant (k'). The second-order rate constant (k) can be calculated by dividing k' by the initial concentration of piperidine.

  • Comparison: Compare the calculated second-order rate constants for the two ketones to determine their relative reactivity.

G cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis prep1 Prepare Stock Solutions (Ketones, Piperidine) prep2 Thermostat Reaction Vessel (e.g., 25°C) prep1->prep2 react Initiate Reaction: Mix Ketone & Piperidine prep2->react sample Withdraw Aliquots at Timed Intervals react->sample quench Quench Aliquots sample->quench hplc HPLC Analysis: Monitor Ketone Peak Area quench->hplc plot Plot ln[Ketone] vs. Time hplc->plot calc Calculate Rate Constants plot->calc compare compare calc->compare Compare k_chloro vs. k_bromo

Caption: Experimental workflow for the comparative kinetic analysis.

Mechanistic Considerations

The SN2 reaction at the α-carbon proceeds through a trigonal bipyramidal transition state. The incoming nucleophile attacks the α-carbon from the side opposite to the leaving group (fluorine).

Caption: Generalized SN2 reaction at the α-carbon.

The electron-withdrawing para-substituent (Ar = 4-chlorophenyl or 4-bromophenyl) helps to stabilize the partial negative charge that develops on the carbonyl oxygen in the transition state, thereby lowering the activation energy and increasing the reaction rate.

Conclusion

While structurally very similar, this compound and 1-(4-bromophenyl)-2-fluoroethanone are expected to exhibit subtle but predictable differences in reactivity. Based on fundamental principles of physical organic chemistry, This compound is anticipated to be slightly more reactive towards nucleophiles at both the carbonyl carbon and the α-carbon. This is attributed to the marginally greater net electron-withdrawing character of the para-chloro substituent compared to the para-bromo substituent.

For most synthetic applications, this difference in reactivity may be negligible. However, in competitive reaction scenarios, kinetic resolutions, or when fine-tuning reaction conditions for optimal yield and selectivity, an awareness of this subtle difference can be advantageous. The provided experimental protocol offers a robust framework for quantifying this reactivity differential in a laboratory setting.

A Comparative Guide to Electrophilic Aromatic Substitution: Fluorinated vs. Non-Fluorinated Acetophenones

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a nuanced understanding of substituent effects in electrophilic aromatic substitution (EAS) is paramount for the rational design of synthetic pathways. The introduction of a fluorine atom onto an aromatic scaffold, a common strategy in medicinal chemistry to modulate metabolic stability and binding affinity, profoundly alters the electronic landscape of the molecule. This guide provides an in-depth comparison of the EAS reactivity of acetophenone and its fluorinated analogues, supported by mechanistic principles and experimental data.

The Foundational Mechanism: Electrophilic Aromatic Substitution

Electrophilic aromatic substitution is a cornerstone reaction in organic chemistry. It proceeds via a two-step mechanism:

  • Electrophilic Attack: The π-electron system of the aromatic ring acts as a nucleophile, attacking an electrophile (E⁺). This step is typically the rate-determining step as it temporarily disrupts the ring's aromaticity, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex.[1][2]

  • Deprotonation: A base removes a proton from the carbon atom bearing the electrophile, collapsing the sigma complex and restoring the stable aromatic system.[1][2]

The facility and regioselectivity of this process are dictated by the electronic properties of the substituents already present on the aromatic ring.

EAS_Mechanism cluster_start Reactants cluster_intermediate Rate-Determining Step cluster_end Products Aromatic Aromatic Ring (Nucleophile) SigmaComplex Arenium Ion (Sigma Complex) Aromatic->SigmaComplex Attack Electrophile Electrophile (E+) Electrophile->SigmaComplex SubstitutedProduct Substituted Aromatic SigmaComplex->SubstitutedProduct Deprotonation Proton H+ SigmaComplex->Proton

Caption: General workflow of the two-step Electrophilic Aromatic Substitution (EAS) mechanism.

A Tale of Two Substituents: Electronic Tug-of-War

The outcome of an EAS reaction on a substituted benzene ring is a direct consequence of the interplay between the inductive and resonance effects of the incumbent groups. In fluorinated acetophenones, we witness a classic conflict between a meta-director and an ortho, para-director.

The Acetyl Group (-COCH₃): A Deactivating Meta-Director

The acetyl group is a powerful electron-withdrawing group (EWG) that deactivates the aromatic ring towards electrophilic attack.[3][4] This deactivation stems from two distinct electronic phenomena:

  • Inductive Effect (-I): The electronegative oxygen atom pulls electron density away from the ring through the sigma bond framework.[5]

  • Resonance Effect (-M or -R): The carbonyl group can delocalize the ring's π-electrons onto the oxygen atom, further reducing electron density, particularly at the ortho and para positions.[4][5]

This resonance-induced electron deficiency at the ortho and para positions means the meta position is, by comparison, the most electron-rich site. Consequently, electrophilic attack occurs preferentially at the meta position.[4][5]

The Fluoro Group (-F): A Deactivating Ortho, Para-Director

Halogens present a unique and often counterintuitive case in EAS. Fluorine, the most electronegative element, exhibits a strong electron-withdrawing inductive effect (-I), which deactivates the ring overall, making it less nucleophilic than benzene.[6][7]

However, fluorine also possesses lone pairs of electrons that can be donated into the aromatic π-system through resonance (+M or +R).[8][9] This resonance donation increases the electron density specifically at the ortho and para positions. While the deactivating inductive effect is dominant, slowing the reaction rate, the localizing resonance effect is sufficient to direct the incoming electrophile to the ortho and para positions.[7][10][11]

It is noteworthy that fluorobenzene's reactivity is anomalously high compared to other halobenzenes, with reaction rates for nitration being only moderately slower than benzene itself.[12][13][14] This is attributed to the effective overlap between the 2p orbitals of carbon and fluorine, which enhances the resonance effect relative to heavier halogens.[10][15]

Caption: Electronic influence of acetyl (meta-directing) and fluoro (ortho, para-directing) groups.

Comparative Analysis: Reactivity and Regioselectivity

When both an acetyl and a fluoro group are present on the same ring, the regiochemical outcome of an EAS reaction depends on their relative positions. The overall reactivity will be significantly lower than that of benzene due to the presence of two deactivating groups.

Starting MaterialAcetyl Group Directs To:Fluoro Group Directs To:Predicted Outcome for Electrophile (E⁺)
Acetophenone 3, 5N/AMeta Substitution: Major product at position 3.
2-Fluoroacetophenone 3, 53, 6 (para to F)Reinforcement at C3: Both groups direct to position 3. The major product is expected at this position, though steric hindrance from the adjacent acetyl group may play a role.
3-Fluoroacetophenone 52, 4, 6Competing Effects: The powerful meta-directing acetyl group and ortho, para-directing fluoro group are in opposition. A mixture of products is likely, with substitution possible at positions 2, 4, and 6, influenced by the fluorine's +M effect. Overall reactivity will be very low.
4-Fluoroacetophenone 3, 53, 5 (ortho to F)Strong Reinforcement: Both groups direct the electrophile to the same positions (3 and 5). This leads to a highly regioselective reaction, yielding the 3-substituted product almost exclusively.

Experimental Protocols & Data

To provide a tangible comparison, we present validated protocols for the nitration of acetophenone and the bromination of 4'-fluoroacetophenone. Nitration is a classic EAS reaction, while the bromination of the para-fluoro isomer serves as an excellent example of the reinforcing directing effects discussed above.

Experimental_Workflow Start 1. Reagent Preparation (e.g., Nitrating Mixture) Reaction 2. Controlled Addition & Reaction (Maintain Low Temperature) Start->Reaction Workup 3. Quenching (Pour onto Ice/Water) Reaction->Workup Isolation 4. Product Isolation (Filtration) Workup->Isolation Purification 5. Purification (Recrystallization) Isolation->Purification Analysis 6. Characterization (NMR, MP) Purification->Analysis

Caption: A generalized experimental workflow for electrophilic aromatic substitution reactions.

Protocol 1: Nitration of Acetophenone

This protocol is adapted from a robust procedure for synthesizing m-nitroacetophenone.[16][17] The reaction's exothermicity necessitates strict temperature control to prevent side reactions and ensure a good yield.[18]

  • Reagents:

    • Acetophenone (0.1 mol)

    • Concentrated Sulfuric Acid (H₂SO₄, ~35 mL)

    • Concentrated Nitric Acid (HNO₃, sp. gr. 1.42, ~10 mL)

  • Procedure:

    • In a flask equipped with a magnetic stirrer and a dropping funnel, cool 35 mL of concentrated H₂SO₄ to 0°C in an ice-salt bath.

    • Slowly add 0.1 mol of acetophenone to the cold sulfuric acid, ensuring the temperature does not rise above 5°C.

    • Separately, prepare the nitrating mixture by carefully adding 10 mL of concentrated HNO₃ to 15 mL of concentrated H₂SO₄, keeping this mixture cool.

    • Add the cold nitrating mixture dropwise to the acetophenone solution over 30-45 minutes. The critical parameter is maintaining the reaction temperature at or below 0°C.[16] Efficient stirring is crucial to avoid localized heating.

    • After the addition is complete, continue stirring at 0°C for an additional 10-15 minutes.

    • Pour the reaction mixture slowly and with vigorous stirring onto a beaker containing ~200 g of crushed ice.

    • The solid product, m-nitroacetophenone, will precipitate. Allow the ice to melt completely.

    • Collect the solid by vacuum filtration, wash thoroughly with cold water to remove residual acid, and press dry.

    • Recrystallize the crude product from ethanol to obtain purified yellow crystals.

Protocol 2: α-Bromination of 4'-Fluoroacetophenone

While this is not an aromatic substitution, finding a direct comparative EAS protocol for fluoroacetophenone is difficult. However, protocols for α-bromination are available and relevant for synthetic chemists. For an EAS reaction like bromination on the ring, one would typically use Br₂ with a Lewis acid catalyst (e.g., FeBr₃). Based on the reinforcing directing effects, the major product would be 3-bromo-4-fluoroacetophenone. A representative protocol for α-bromination is provided below.

  • Reagents:

    • 4'-Fluoroacetophenone (10 mmol)

    • N-Bromosuccinimide (NBS) (11 mmol)

    • Benzoyl Peroxide (BPO, catalytic amount)

    • Carbon Tetrachloride (CCl₄, 50 mL)

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser, add 4'-fluoroacetophenone (10 mmol), NBS (11 mmol), a catalytic amount of BPO, and 50 mL of CCl₄.

    • Reflux the mixture. The reaction can be initiated by irradiation with a UV lamp.[19] Monitor the progress by TLC.

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Filter off the succinimide byproduct.

    • Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude 2-bromo-4'-fluoroacetophenone by column chromatography or recrystallization.

ReactionSubstrateKey ReagentsTemperatureMajor ProductTypical Yield
Nitration AcetophenoneConc. HNO₃, Conc. H₂SO₄-5 to 0 °Cm-Nitroacetophenone55-60%[16]
Ring Bromination (Predicted) 4'-FluoroacetophenoneBr₂, FeBr₃25-50 °C3-Bromo-4-fluoroacetophenoneModerate to High

Conclusion

The comparison between the electrophilic aromatic substitution of non-fluorinated and fluorinated acetophenones highlights the critical role of substituent electronic effects in determining chemical reactivity and regioselectivity.

  • Acetophenone is a moderately deactivated, predictable meta-director.

  • Fluorinated acetophenones are significantly more deactivated due to the combined electron-withdrawing power of both substituents. The regiochemical outcome is a contest between the meta-directing acetyl group and the ortho, para-directing fluoro group.

  • In cases like 4-fluoroacetophenone , where the directing effects reinforce each other, the reaction is highly selective. In contrast, for isomers like 3-fluoroacetophenone , competing effects can lead to mixtures of products and significantly reduced synthetic utility for specific isomers.

For the synthetic chemist, a thorough understanding of these competing influences is not merely academic; it is essential for predicting reaction outcomes, optimizing conditions, and ultimately achieving the efficient synthesis of target molecules in pharmaceutical and materials science research.

References

A Comparative Guide to Nucleophilic Reactions: 1-(4-Chlorophenyl)-2-fluoroethanone vs. 1-(4-chlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and synthetic route design, the strategic incorporation of fluorine atoms can profoundly alter a molecule's physicochemical and biological properties.[1][2][3] This guide provides an in-depth comparison of the nucleophilic reactivity of two closely related ketones: 1-(4-chlorophenyl)-2-fluoroethanone and its non-fluorinated analog, 1-(4-chlorophenyl)ethanone. While classical electronic theory suggests the α-fluoro substituent should enhance reactivity, experimental evidence reveals a more complex interplay of factors. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, data-supported insights to inform experimental design.

Theoretical Framework: The Dueling Influences on Reactivity

The reactivity of a ketone towards nucleophilic addition is primarily governed by the electrophilicity of the carbonyl carbon.[4][5] This electrophilicity is modulated by both electronic and steric effects imparted by the ketone's substituents.

Electronic Effects: Induction vs. Stereoelectronics
  • 1-(4-chlorophenyl)ethanone: The reactivity of this ketone is influenced by the electron-withdrawing nature of the 4-chlorophenyl group, which moderately increases the electrophilicity of the carbonyl carbon compared to acetophenone.

  • This compound: The introduction of a fluorine atom on the α-carbon introduces a powerful electron-withdrawing inductive effect (-I).[1] Fluorine's high electronegativity pulls electron density away from the adjacent carbonyl carbon, significantly increasing its partial positive charge and, theoretically, its susceptibility to nucleophilic attack.[4]

However, this inductive argument is an oversimplification. Recent studies on α-haloacetophenones have revealed that stereoelectronic and conformational factors can play a decisive role, sometimes leading to counterintuitive reactivity trends.[6][7] For a nucleophilic attack to be efficient, optimal orbital overlap is required between the nucleophile's HOMO and the carbonyl's π* LUMO. The conformation of the C-F bond relative to the C=O bond can influence the accessibility and energy of this LUMO. Computational studies have shown that α-fluoro ketones may favor conformations where the C-F bond is not perfectly aligned to maximize activation of the carbonyl group, unlike their chloro- and bromo- analogs.[6][7]

Steric Effects

In general, aldehydes are more reactive than ketones in nucleophilic additions partly due to reduced steric hindrance.[8][9] When comparing our two ketones, the fluorine atom is relatively small and is not expected to introduce significant additional steric bulk compared to the hydrogen it replaces. Therefore, steric hindrance is not considered a primary differentiating factor in their reactivity.[10]

Comparative Reactivity Analysis: Experimental Evidence

Direct quantitative comparisons of the subject compounds are scarce, but highly relevant data from competitive reaction studies on their close analogs, 2-fluoroacetophenone and acetophenone, provide critical insights. A key experiment involves the competitive reduction of a mixture of α-haloacetophenones with a sub-stoichiometric amount of sodium borohydride (NaBH₄), where the hydride ion (H⁻) acts as the nucleophile.

The results consistently show that α-fluoroacetophenone is significantly less reactive than α-chloroacetophenone and α-bromoacetophenone.[7] Furthermore, all α-halogenated derivatives were found to be substantially more reactive than the non-halogenated acetophenone.[7] This suggests that while the α-fluoro group does activate the carbonyl group relative to an α-hydrogen, its activating effect is attenuated compared to other halogens, likely due to the conformational effects discussed previously.[6][7]

This trend is expected to hold for the 4-chlorophenyl derivatives, as the substituent on the phenyl ring is electronically distant from the reaction center and should not alter the fundamental conformational preferences of the α-fluoroacetyl group.

Quantitative Data: Competitive Reduction

The following table summarizes the relative reactivity observed in competitive reduction experiments between 2-fluoroacetophenone and other 2-haloacetophenones.

Competing Ketone Pair Temperature (°C) Ratio of Reduced Products (Fluoro-alcohol : Chloro/Bromo-alcohol) Conclusion
2-Fluoroacetophenone vs. 2-Chloroacetophenone201.00 : 2.05α-Chloro is ~2x more reactive
2-Fluoroacetophenone vs. 2-Bromoacetophenone201.00 : 1.70α-Bromo is ~1.7x more reactive

Data adapted from studies on haloacetophenones, which serve as a strong proxy for the 4-chlorophenyl analogs.[7]

Interestingly, the study also found that increasing the reaction temperature increases the relative reactivity of the fluorinated derivative, suggesting that higher thermal energy allows the molecule to more easily access its more reactive conformations.[7]

Mechanistic Insights & Workflows

Visualizing the underlying mechanisms and experimental setups is crucial for a comprehensive understanding.

General Mechanism of Nucleophilic Addition

The fundamental pathway involves the attack of a nucleophile on the electrophilic carbonyl carbon, forming a tetrahedral intermediate which is subsequently protonated.

Caption: General mechanism of nucleophilic addition to a ketone.

Workflow for Competitive Reduction Experiment

This workflow illustrates a self-validating method to directly compare the reactivity of the two ketones in a single experiment.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Analysis mix Mix equimolar amounts of This compound and 1-(4-chlorophenyl)ethanone in Ethanol add_nabh4 Add NaBH₄ (0.1 eq) Stir for 15 min mix->add_nabh4 quench Quench with 1M HCl add_nabh4->quench extract Extract with Diethyl Ether quench->extract analyze Analyze organic layer by ¹H NMR or GC extract->analyze

Caption: Experimental workflow for competitive reactivity analysis.

Experimental Protocols

The following protocols provide detailed methodologies for assessing the relative reactivity of the two ketones.

Protocol 1: Competitive Nucleophilic Reduction with NaBH₄

This protocol is designed to directly compare the reaction rates by analyzing the product ratio at low conversion.

Materials:

  • This compound

  • 1-(4-chlorophenyl)ethanone

  • Sodium borohydride (NaBH₄)

  • Ethanol (anhydrous)

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Preparation: In a 25 mL round-bottom flask, dissolve this compound (e.g., 86.3 mg, 0.5 mmol) and 1-(4-chlorophenyl)ethanone (e.g., 77.3 mg, 0.5 mmol) in anhydrous ethanol (2 mL).

  • Initiation: Begin stirring the solution and bring it to the desired temperature (e.g., 20 °C) using a water bath.

  • Reaction: Add sodium borohydride (3.8 mg, 0.1 mmol, 0.1 eq) in one portion. Continue stirring for exactly 15 minutes to ensure the reaction does not proceed to completion.

  • Quenching: Quench the reaction by adding 1 M HCl (2 mL) to neutralize excess NaBH₄.

  • Workup: Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 5 mL).

  • Analysis: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Analyze the crude product mixture by ¹H NMR spectroscopy or Gas Chromatography (GC) to determine the ratio of the corresponding alcohol products.

Protocol 2: Reformatsky Reaction with Ethyl Bromoacetate

The Reformatsky reaction is a classic method for forming β-hydroxy esters and serves as an alternative nucleophilic addition using an organozinc reagent.[11][12][13]

Materials:

  • Ketone (either this compound or 1-(4-chlorophenyl)ethanone)

  • Ethyl bromoacetate

  • Zinc dust (activated)

  • Iodine (catalytic amount)

  • Toluene (anhydrous)

  • Saturated aqueous NH₄Cl solution

Procedure:

  • Zinc Activation: In a flame-dried, three-necked flask equipped with a reflux condenser and dropping funnel, add activated zinc dust (e.g., 1.3 g, 20 mmol) and a crystal of iodine. Heat the flask gently under an inert atmosphere (N₂ or Ar) until the iodine vapor is visible, then allow it to cool.

  • Reagent Preparation: Add anhydrous toluene (20 mL) to the activated zinc.

  • Initiation: Add a small portion of a solution of the ketone (10 mmol) and ethyl bromoacetate (1.84 g, 11 mmol) in toluene (15 mL) to the zinc suspension. Warm the mixture gently until the reaction begins (indicated by heat evolution and color change).

  • Addition: Add the remainder of the ketone/ester solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, heat the reaction mixture at reflux for an additional 30 minutes.

  • Workup: Cool the reaction to room temperature and then to 0 °C in an ice bath. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extraction: Extract the mixture with ethyl acetate (3 x 25 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting β-hydroxy ester by silica gel chromatography. Compare the yields between the two starting ketones to assess relative reactivity.

Conclusion and Outlook

The comparison between this compound and 1-(4-chlorophenyl)ethanone in nucleophilic reactions is a compelling case study in modern physical organic chemistry. While the strong inductive effect of the α-fluoro group is a significant factor, it does not singularly dictate the ketone's reactivity. Experimental data strongly suggest that stereoelectronic and conformational effects can attenuate the reactivity of the fluorinated ketone, making it potentially less susceptible to nucleophilic attack than other α-halo analogs under certain conditions, though still more reactive than its non-halogenated parent.

For researchers and drug development professionals, this guide underscores a critical principle: theoretical predictions based on simple electronic effects must be validated by empirical data. The nuanced behavior of fluorinated compounds necessitates careful experimental design and analysis. The provided protocols offer robust frameworks for conducting such comparative studies, enabling scientists to make informed decisions in the synthesis and development of novel chemical entities.

References

A Comparative Guide to the Biological Activity of 1-(4-Chlorophenyl)-2-fluoroethanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the biological activities of derivatives based on the 1-(4-Chlorophenyl)-2-fluoroethanone scaffold. Intended for researchers, scientists, and professionals in drug development, this document synthesizes available data on the synthesis, antimicrobial, anticancer, and enzyme-inhibiting properties of these compounds, benchmarked against relevant alternatives. We will explore the causality behind experimental designs and present detailed protocols to ensure the reproducibility and validation of the findings discussed herein.

Introduction: The Significance of the Halogenated Ethnone Scaffold

The this compound core structure is a compelling starting point in medicinal chemistry. The presence of both chlorine and fluorine atoms on the phenyl rings is not incidental; these halogens significantly modulate the molecule's physicochemical properties. The chlorine atom can participate in halogen bonding and increase lipophilicity, while the highly electronegative fluorine atom can enhance metabolic stability and binding affinity to target proteins. This dual halogenation pattern can create synergistic effects, leading to enhanced biological efficacy compared to singly halogenated analogues[1]. Derivatives of this scaffold have shown a wide spectrum of biological activities, making them promising candidates for the development of novel therapeutic agents.

Synthesis of this compound Derivatives

The synthesis of derivatives from the parent compound, this compound, typically involves modifications at the ethanone moiety. Common synthetic strategies include acylation reactions, Grignard reactions, and nucleophilic substitutions to introduce diverse functional groups and heterocyclic systems, thereby creating a library of novel compounds for biological screening.[1][2]

General Synthetic Workflow

A prevalent method for creating derivatives is through reactions like the Claisen-Schmidt condensation, which can be used to synthesize chalcone analogues. These chalcones then serve as versatile intermediates for further modifications.[2]

G cluster_0 Synthesis of Derivatives Start This compound or Precursors Reaction Chemical Reaction (e.g., Acylation, Condensation) Start->Reaction Reagents Intermediate Intermediate Compound (e.g., Chalcone) Reaction->Intermediate Modification Further Functionalization (e.g., Cyclization) Intermediate->Modification Derivative Final Derivative Modification->Derivative Purification Purification & Characterization (Chromatography, NMR, MS) Derivative->Purification

Caption: General workflow for the synthesis of this compound derivatives.

Experimental Protocol: Solvent-Free Mechanochemical Synthesis

To address the growing need for sustainable chemistry, mechanochemical methods provide a solvent-free alternative to traditional synthesis. This approach reduces energy consumption and avoids the use of toxic solvents.

Protocol:

  • Combine a stoichiometric mixture of 4-chlorophenylacetic acid and 2-fluorobenzoyl chloride in a high-energy ball milling vessel.

  • Add potassium carbonate as a solid base.

  • Mill the mixture at a frequency of 30 Hz for approximately 45 minutes.

  • Upon completion, the product can be isolated and purified using standard techniques like column chromatography.

  • This method has been reported to yield the desired product in up to 78% yield, with a 40% reduction in energy consumption compared to thermal methods[1].

Comparative Biological Activities

The introduction of different functional groups onto the this compound scaffold significantly influences its biological profile. Here, we compare the key activities reported for these derivatives.

Antimicrobial Activity

Derivatives of this scaffold have demonstrated notable antimicrobial properties. The mechanism of action is often attributed to the disruption of bacterial cell membrane integrity and the alteration of its permeability[1]. The synergistic effect of the dual halogenation pattern is believed to be crucial for this enhanced efficacy[1].

Derivative ClassTarget OrganismMIC (µg/mL)Reference
Thiazolidinone derivativesStaphylococcus aureus20-80[1]
Thiazolidinone derivativesEscherichia coli20-80[1]
Pyrrolo benzodiazepinesMethicillin-resistant S. aureus (MRSA)7.81[3]
Amino alcohol derivativesKlebsiella aerogenesModerate Activity[4]
Amino alcohol derivativesCandida albicansModerate Activity[4]

Analysis: The data indicates that derivatization can lead to potent antibacterial agents, with some compounds showing efficacy against drug-resistant strains like MRSA. The incorporation of heterocyclic moieties such as thiazolidinone or pyrrolo benzodiazepine appears to be a promising strategy for enhancing antimicrobial potency.

Anticancer Activity

Several derivatives have been investigated for their cytotoxic effects against various human cancer cell lines. The proposed mechanisms often involve the induction of apoptosis.

Derivative ClassCancer Cell LineIC50 (µM)Reference
Pyrazolidine-3,5-dione (Compound 4u)MGC-803 (Gastric)5.1 - 10.1[5]
Pyrazolidine-3,5-dione (Compound 4u)EC-109 (Esophageal)5.1 - 10.1[5]
Pyrazolidine-3,5-dione (Compound 4u)MCF-7 (Breast)5.1 - 10.1[5]
Fluorinated IsatinsHuTu-80 (Duodenal)-[6]
1,3,4-Thiadiazole (Compound A2)MCF-7 (Breast)52.35[7]

Analysis: The pyrazolidine-3,5-dione derivatives, in particular, show significant anticancer activity with low micromolar IC50 values across multiple cell lines[5]. This suggests that the core scaffold is a viable starting point for the development of novel anticancer agents. The induction of apoptosis via caspase activation has been identified as a key mechanism for these compounds[5].

Enzyme Inhibition

The electrophilic nature of the carbonyl group, enhanced by the adjacent fluoro-substituent, makes these compounds potential inhibitors of various enzymes, particularly proteases and kinases.

Derivative ClassTarget EnzymeInhibition (IC50/Ki)Reference
1,2,4-Thiadiazolidin-3,5-dionesCysteine Proteases (e.g., Papain)Nanomolar range[8]
Quinazoline derivativesAurora Kinase B (AURKB)Sub-nanomolar (enzymatic assay)[9]
Piperidine/Piperazine derivativesVesicular Monoamine Transporter-2 (VMAT2)0.014 - 0.073 µM (Ki)[10]

Analysis: The ability of these derivatives to act as potent enzyme inhibitors highlights their therapeutic potential. For instance, selective inhibition of Aurora Kinase B is a promising strategy in cancer therapy[9], while VMAT2 inhibitors are relevant for neurological disorders[10]. The diversity of target enzymes underscores the versatility of this chemical scaffold.

Key Experimental Protocols

To ensure scientific integrity, the following are detailed protocols for the primary biological assays discussed.

Antimicrobial Susceptibility Testing: Broth Microdilution

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

G cluster_0 MIC Determination Workflow Prep Prepare serial dilutions of test compound in a 96-well plate. Inoc Add a standardized bacterial inoculum to each well. Prep->Inoc Incubate Incubate the plate at 37°C for 18-24 hours. Inoc->Incubate Read Visually inspect for turbidity or measure absorbance. Incubate->Read Result MIC is the lowest concentration with no visible growth. Read->Result

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in Mueller-Hinton broth.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound. Include positive (broth + bacteria) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Result Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anticancer Cytotoxicity: MTT Assay

The MTT assay is a colorimetric method to assess cell viability.

G cluster_0 MTT Assay Workflow Seed Seed cancer cells in a 96-well plate and allow to adhere. Treat Treat cells with various concentrations of the test compound. Seed->Treat Incubate Incubate for a specified period (e.g., 24, 48, 72 hours). Treat->Incubate AddMTT Add MTT reagent to each well and incubate for 2-4 hours. Incubate->AddMTT Solubilize Add a solubilizing agent (e.g., DMSO) to dissolve formazan crystals. AddMTT->Solubilize Measure Measure absorbance at ~570 nm using a plate reader. Solubilize->Measure Calculate Calculate cell viability and determine the IC50 value. Measure->Calculate

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed the desired cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin)[11].

  • Incubation: Incubate the plates for 24 to 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Remove the treatment medium and add fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution. Incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at approximately 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Conclusion and Future Directions

The derivatives of this compound represent a versatile and promising class of bioactive molecules. The strategic incorporation of chlorine and fluorine atoms provides a solid foundation for developing compounds with significant antimicrobial, anticancer, and enzyme-inhibiting properties. The data synthesized in this guide demonstrates that further derivatization, particularly with heterocyclic moieties, can lead to compounds with high potency and, in some cases, selectivity against therapeutic targets.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: A more systematic exploration of different substituents on the aromatic rings to optimize potency and reduce off-target effects.

  • Mechanism of Action Studies: Deeper investigation into the specific molecular targets and pathways affected by the most potent compounds.

  • In Vivo Efficacy and Safety: Advancing the most promising derivatives into preclinical animal models to evaluate their therapeutic efficacy, pharmacokinetics, and toxicity profiles.

The continued exploration of this chemical scaffold holds considerable potential for the discovery of novel therapeutic agents to address unmet needs in infectious diseases and oncology.

References

In-vitro testing of compounds synthesized from 1-(4-Chlorophenyl)-2-fluoroethanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the In-Vitro Testing of Bioactive Compounds Synthesized from 1-(4-Chlorophenyl)-2-fluoroethanone

Introduction: The Versatile Precursor

This compound is a halogenated aromatic ketone that serves as a valuable starting material for the synthesis of a diverse array of heterocyclic compounds with significant pharmacological potential.[1] Its reactive carbonyl and adjacent fluorinated carbon offer multiple sites for chemical modification, enabling the construction of complex molecular architectures. This guide provides a comparative analysis of the in-vitro biological activities of several classes of compounds that can be synthesized from this precursor, with a primary focus on chalcone derivatives, which have demonstrated promising anticancer and antimicrobial properties.[2][3] We will also explore the potential of other derivatives, such as those containing furan and thiazole moieties.[4][5] This guide is intended for researchers and scientists in drug discovery and development, offering insights into experimental design, data interpretation, and the underlying principles of in-vitro pharmacological testing.

I. In-Vitro Anticancer Activity of Chalcone Derivatives

Chalcones are α,β-unsaturated ketones that form the backbone of many biologically active compounds, including flavonoids and isoflavonoids.[2][3] They are known to exhibit a wide range of pharmacological effects, with their anticancer properties being of particular interest.[2][6][7] The anticancer activity of chalcones is often attributed to their ability to induce apoptosis, arrest the cell cycle, and inhibit tubulin polymerization.[2][6]

Comparative Cytotoxicity Data

To illustrate the potential of chalcone derivatives synthesized from this compound, we present a comparative analysis of their hypothetical cytotoxic activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound in inhibiting a specific biological or biochemical function.[8] In this context, a lower IC50 value indicates a more potent cytotoxic effect.[9]

Compound IDDerivative ClassMCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)HepG2 (Liver) IC50 (µM)A2780 (Ovarian) IC50 (µM)Selectivity Index
CPFC-1 Unsubstituted Chalcone18.5 ± 2.125.3 ± 3.442.1 ± 4.520.8 ± 2.92.3
CPFC-2 4-Methoxy Chalcone12.7 ± 1.819.8 ± 2.735.6 ± 3.915.4 ± 2.13.5
CPFC-3 3,4-Dimethoxy Chalcone9.8 ± 1.215.2 ± 2.028.9 ± 3.111.7 ± 1.54.8
CPFC-4 4-Hydroxy Chalcone22.3 ± 2.930.1 ± 4.150.3 ± 5.628.5 ± 3.71.8
Doxorubicin Positive Control0.8 ± 0.11.2 ± 0.21.5 ± 0.30.9 ± 0.1-
Selectivity Index (SI) is calculated as the IC50 in a normal cell line (e.g., HEK293, hypothetical IC50 values used) divided by the IC50 in the most sensitive cancer cell line. A higher SI is desirable.

The hypothetical data suggest that the addition of electron-donating groups, such as methoxy groups, to the chalcone scaffold may enhance cytotoxic activity, a trend that has been observed in previous studies.[10]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[9] It measures the metabolic activity of cells, which is an indicator of their viability.[8]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Include a positive control such as Doxorubicin. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.[9]

Workflow for In-Vitro Cytotoxicity Testing

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., MCF-7, A549) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep Compound Preparation (Stock Solutions) treatment Compound Treatment (Dose-response) compound_prep->treatment cell_seeding->treatment incubation Incubation (48-72 hours) treatment->incubation viability_assay Viability Assay (e.g., MTT, SRB) incubation->viability_assay readout Absorbance/Fluorescence Measurement viability_assay->readout calculation IC50 Calculation readout->calculation interpretation Data Interpretation calculation->interpretation

Caption: General workflow for in-vitro cytotoxicity testing of novel compounds.

Mechanism of Action: Tubulin Polymerization Inhibition

One of the key mechanisms by which chalcones exert their anticancer effects is through the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6]

G chalcone Chalcone Derivative tubulin αβ-Tubulin Dimers chalcone->tubulin Binds to Colchicine Site microtubule Microtubule chalcone->microtubule Inhibits tubulin->microtubule Polymerization mitotic_spindle Mitotic Spindle Formation microtubule->mitotic_spindle Essential for cell_cycle_arrest G2/M Phase Cell Cycle Arrest mitotic_spindle->cell_cycle_arrest Disruption leads to apoptosis Apoptosis cell_cycle_arrest->apoptosis Induces

Caption: Simplified pathway of tubulin polymerization inhibition by chalcones.

II. In-Vitro Antimicrobial Activity

Derivatives of this compound also hold promise as novel antimicrobial agents.[11][12] The increasing prevalence of multidrug-resistant (MDR) bacteria necessitates the discovery of new chemical entities with antibacterial activity.[13]

Comparative Antimicrobial Susceptibility Data

The antimicrobial efficacy of a compound is typically determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[14]

Compound IDDerivative ClassS. aureus (Gram+) MIC (µg/mL)B. subtilis (Gram+) MIC (µg/mL)E. coli (Gram-) MIC (µg/mL)P. aeruginosa (Gram-) MIC (µg/mL)
CPFC-1 Unsubstituted Chalcone163264>128
CPFC-5 2-Amino Chalcone8163264
CPFT-1 Thiazole Derivative481632
CPFF-1 Furan Derivative3264128>128
Ciprofloxacin Positive Control0.50.250.1251

The hypothetical data suggest that the incorporation of a thiazole moiety may enhance antibacterial activity compared to the basic chalcone structure.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory technique for determining the MIC of an antimicrobial agent.[13]

  • Bacterial Culture: Grow the bacterial strains in a suitable broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase.

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds in the broth in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Workflow for MIC Determination

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis bacterial_culture Bacterial Culture (Standardized Inoculum) inoculation Inoculation of 96-well plate bacterial_culture->inoculation compound_dilution Serial Dilution of Test Compounds compound_dilution->inoculation incubation Incubation (18-24 hours) inoculation->incubation visual_inspection Visual Inspection for Growth incubation->visual_inspection mic_determination MIC Determination visual_inspection->mic_determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

III. Discussion and Future Directions

The in-vitro data, though hypothetical, provide a framework for understanding the potential of compounds derived from this compound. The structure-activity relationship (SAR) suggests that modifications to the core chalcone structure, such as the addition of electron-donating groups or the incorporation of heterocyclic rings like thiazole, can significantly influence biological activity.

Future research should focus on:

  • Synthesis and confirmation of the proposed derivatives.

  • Expansion of the in-vitro screening panel to include a wider range of cancer cell lines and microbial strains, including drug-resistant variants.

  • Mechanistic studies to elucidate the precise molecular targets and pathways affected by the most potent compounds.

  • In-silico studies , such as molecular docking, to predict binding affinities and guide further optimization of the lead compounds.[5]

  • In-vivo studies in animal models to evaluate the efficacy and safety of the most promising candidates.

By systematically exploring the chemical space around the this compound scaffold, it is possible to identify novel drug candidates with potent and selective biological activities.

References

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 1-(4-Chlorophenyl)-2-fluoroethanone and Its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, α-fluoroketones are recognized as privileged structural motifs. Their unique electronic properties, conferred by the highly electronegative fluorine atom adjacent to a carbonyl group, make them valuable as enzyme inhibitors, peptide mimics, and versatile synthetic intermediates. The precise synthesis and unambiguous characterization of these molecules are paramount. This guide provides an in-depth spectroscopic comparison of a representative α-fluoroketone, 1-(4-Chlorophenyl)-2-fluoroethanone, and its common precursors: 4-chloroacetophenone and 2-bromo-1-(4-chlorophenyl)ethanone.

This document is designed for researchers, chemists, and quality control professionals. It moves beyond a simple data repository to explain the causal relationships between structural modifications and their spectroscopic signatures. By understanding these shifts, scientists can confidently monitor reaction progress, identify intermediates, and verify the purity of their final product. We will delve into the practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to differentiate these compounds, supported by detailed experimental protocols and data analysis.

Synthetic Pathway: From Acetophenone to α-Fluoroketone

The synthesis of this compound typically begins with a commercially available starting material, 4-chloroacetophenone. The synthetic strategy involves two key transformations: α-halogenation followed by a nucleophilic substitution (halogen exchange) reaction. The α-brominated intermediate is often preferred over the chlorinated one due to the better leaving group ability of bromide, which facilitates the subsequent fluorination step.

The overall transformation follows a logical progression that can be tracked spectroscopically at each stage.

Synthetic_Pathway cluster_0 Step 1: α-Bromination cluster_1 Step 2: Nucleophilic Fluorination (SN2) start 4-Chloroacetophenone inter 2-Bromo-1-(4-chlorophenyl)ethanone start->inter Br₂, HBr (cat.) in Acetic Acid final This compound inter->final Spray-dried KF in Acetonitrile, 18-crown-6

Caption: Synthetic route from 4-chloroacetophenone to the target α-fluoroketone.

Experimental Methodologies

The protocols described below are designed to be self-validating, where the successful synthesis of the target compound is confirmed by the subsequent spectroscopic analysis.

Synthesis of this compound

This procedure details the conversion of 2-bromo-1-(4-chlorophenyl)ethanone to the final product via a nucleophilic substitution reaction. The choice of spray-dried potassium fluoride is crucial as its high surface area enhances reactivity. 18-crown-6 is employed as a phase-transfer catalyst to improve the solubility of the fluoride salt in the aprotic solvent, thereby accelerating the SN2 reaction.[1]

Materials:

  • 2-Bromo-1-(4-chlorophenyl)ethanone (p-Chlorophenacyl bromide)

  • Spray-dried Potassium Fluoride (KF)

  • 18-crown-6

  • Anhydrous Acetonitrile

  • Dichloromethane

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate

Protocol:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-bromo-1-(4-chlorophenyl)ethanone (1.0 eq).

  • Add anhydrous acetonitrile, followed by spray-dried potassium fluoride (2.0 eq) and 18-crown-6 (0.1 eq).

  • Heat the reaction mixture to reflux (approx. 82°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter to remove excess KF.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in dichloromethane and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield this compound as a pure solid.

Spectroscopic Analysis Workflow

Accurate characterization is essential to confirm the identity and purity of the synthesized compounds. The following workflow ensures comprehensive analysis.

Analysis_Workflow Sample Purified Sample (Precursor or Product) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry (EI or ESI) Sample->MS Data Data Analysis & Structural Confirmation NMR->Data IR->Data MS->Data

Caption: Standard workflow for the spectroscopic characterization of synthesized compounds.

Spectroscopic Comparison and Data Interpretation

The transformation from the starting material to the final product induces significant and predictable changes in the spectroscopic data.

¹H NMR Spectroscopy

Proton NMR is a powerful tool for monitoring this reaction sequence. The most diagnostic region is the aliphatic portion of the spectrum.

  • 4-Chloroacetophenone: Displays a sharp singlet around δ 2.61 ppm corresponding to the three equivalent protons of the methyl group (-CH₃).[2]

  • 2-Bromo-1-(4-chlorophenyl)ethanone: The methyl singlet is replaced by a new singlet at approximately δ 4.43 ppm , representing the two protons of the bromomethyl group (-CH₂Br). The downfield shift is due to the deshielding effect of the adjacent bromine atom.

  • This compound: This singlet is replaced by a doublet centered around δ 5.4-5.6 ppm . This pattern is the hallmark of the product; the signal is split into a doublet by the adjacent fluorine atom, exhibiting a large coupling constant (²JH-F) of approximately 48 Hz. This significant downfield shift is caused by the extreme electronegativity of fluorine.

The aromatic region for all three compounds shows a pair of doublets between δ 7.4-8.0 ppm , characteristic of a 1,4-disubstituted benzene ring. The electron-withdrawing nature of the acetyl group deshields the protons ortho to it more significantly than those ortho to the chlorine.[3][4]

Table 1: Comparative ¹H NMR Data (CDCl₃)

Compound Signal Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
4-Chloroacetophenone A 7.91 Doublet 8.5 Ar-H (ortho to C=O)
B 7.45 Doublet 8.5 Ar-H (ortho to Cl)
C 2.61 Singlet - -COCH₃
2-Bromo-1-(4-chlorophenyl)ethanone A 7.92 Doublet 8.7 Ar-H (ortho to C=O)
B 7.49 Doublet 8.7 Ar-H (ortho to Cl)
C 4.43 Singlet - -COCH₂Br
This compound A ~7.95 Doublet ~8.5 Ar-H (ortho to C=O)
B ~7.50 Doublet ~8.5 Ar-H (ortho to Cl)

| | C | ~5.50 | Doublet | ~48 | -COCH₂F |

(Note: Values for the final product are predicted based on analogous structures and established principles of NMR spectroscopy.)

¹³C NMR Spectroscopy

Carbon NMR provides complementary information, especially regarding the carbon directly attached to the halogen.

  • 4-Chloroacetophenone: The methyl carbon appears at δ 26.5 ppm , and the carbonyl carbon is observed at δ 196.8 ppm .[2]

  • 2-Bromo-1-(4-chlorophenyl)ethanone: The α-carbon signal shifts downfield to ~δ 30.8 ppm due to the attached bromine. The carbonyl carbon shifts slightly upfield to ~δ 190.9 ppm .

  • This compound: The most telling feature is the signal for the α-carbon (-CH₂F). It appears significantly downfield at ~δ 83-85 ppm and is split into a large doublet due to one-bond coupling with fluorine (¹JC-F ≈ 180-200 Hz). The carbonyl carbon also shows a smaller coupling to fluorine (²JC-F ≈ 15-20 Hz) and is found around ~δ 191-193 ppm .

Table 2: Comparative ¹³C NMR Data (CDCl₃)

Compound Carbonyl (C=O) α-Carbon Aromatic Carbons
4-Chloroacetophenone 196.8 26.5 (-CH₃) 139.6, 135.4, 129.7, 128.9[2]
2-Bromo-1-(4-chlorophenyl)ethanone ~190.9 ~30.8 (-CH₂Br) ~139.9, 133.0, 129.8, 129.2

| This compound | ~192.0 (d, ²JC-F ≈ 18 Hz) | ~84.0 (d, ¹JC-F ≈ 190 Hz) | ~140.5, 132.5, 130.0, 129.5 |

(Note: Values for bromo- and fluoro- derivatives are predicted based on spectral databases and established substituent effects.)

Infrared (IR) Spectroscopy

IR spectroscopy is highly effective for monitoring the carbonyl group. The position of the C=O stretching frequency is sensitive to the electronegativity of the α-substituent. An electron-withdrawing group on the α-carbon pulls electron density away from the carbonyl, strengthening the C=O bond and shifting its stretching frequency to a higher wavenumber (hypsochromic or blue shift).

  • 4-Chloroacetophenone: A strong C=O stretch is observed around 1685 cm⁻¹ .[5][6]

  • 2-Bromo-1-(4-chlorophenyl)ethanone: The electron-withdrawing bromine atom shifts the C=O stretch to a higher frequency, typically around 1700 cm⁻¹ .[7]

  • This compound: Fluorine, being the most electronegative element, causes the most significant shift. The C=O stretch is expected to appear at an even higher wavenumber, approximately 1715-1725 cm⁻¹ .

Table 3: Comparative IR Data (C=O Stretch)

Compound C=O Stretching Frequency (cm⁻¹)
4-Chloroacetophenone ~1685
2-Bromo-1-(4-chlorophenyl)ethanone ~1700

| This compound | ~1720 |

Mass Spectrometry (MS)

MS provides the molecular weight and crucial information about the elemental composition, particularly the halogen atoms.

  • 4-Chloroacetophenone: The molecular ion [M]⁺ peak will appear at m/z 154, with a characteristic [M+2]⁺ peak at m/z 156 in an approximate 3:1 ratio, confirming the presence of one chlorine atom.[8][9] The base peak is often the acylium ion [ClC₆H₄CO]⁺ at m/z 139.

  • 2-Bromo-1-(4-chlorophenyl)ethanone: The spectrum is complicated by the presence of both chlorine and bromine. The molecular ion region will show a cluster of peaks due to the isotopes of both halogens (³⁵Cl, ³⁷Cl, ⁷⁹Br, ⁸¹Br). The most abundant peaks will be [M]⁺ at m/z 232 (³⁵Cl, ⁷⁹Br), [M+2]⁺ at m/z 234 (containing either ³⁷Cl or ⁸¹Br), and [M+4]⁺ at m/z 236 (³⁷Cl, ⁸¹Br).[10]

  • This compound: The molecular ion [M]⁺ will be at m/z 172, with the corresponding [M+2]⁺ peak at m/z 174 in a 3:1 ratio for the chlorine atom. Fluorine has only one stable isotope (¹⁹F), so it does not contribute to isotopic patterns.

Table 4: Comparative Mass Spectrometry Data

Compound Molecular Formula Molecular Weight Key [M]⁺ Isotopic Peaks (m/z)
4-Chloroacetophenone C₈H₇ClO 154.59 154, 156
2-Bromo-1-(4-chlorophenyl)ethanone C₈H₆BrClO 233.49 232, 234, 236

| This compound | C₈H₆ClFO | 172.58 | 172, 174 |

Conclusion

The spectroscopic journey from 4-chloroacetophenone to this compound is marked by a series of distinct and predictable changes. By leveraging a multi-technique approach (NMR, IR, and MS), researchers can unequivocally track the synthesis.

Key Differentiating Features:

  • ¹H NMR: The appearance of a singlet around 4.4 ppm confirms α-bromination, while its replacement by a large doublet (~²JH-F = 48 Hz) near 5.5 ppm is definitive proof of successful fluorination.

  • ¹³C NMR: The presence of a large C-F coupling constant (~¹JC-F > 180 Hz) on the α-carbon signal is the most unambiguous indicator of the final product.

  • IR: A progressive shift of the carbonyl stretching frequency to higher wavenumbers (1685 → 1700 → ~1720 cm⁻¹) directly correlates with the increasing electronegativity of the α-substituent (H → Br → F).

  • MS: The molecular ion peak and its unique isotopic pattern provide clear confirmation of the elemental composition at each stage, from the single chlorine in the starting material to the Cl/Br pattern of the intermediate and finally to the Cl/F signature of the product.

This guide provides the foundational knowledge and reference data necessary for scientists working with these important chemical entities, ensuring both synthetic success and analytical confidence.

References

A Researcher's Guide to Fluorinated Acetophenones: A Comparative Analysis of Synthetic Routes

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction: Fluorinated acetophenones are privileged structural motifs in medicinal chemistry and materials science. The incorporation of fluorine atoms can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity, making these compounds highly valuable building blocks for drug development and advanced materials.[1] This guide provides a comparative analysis of the principal synthetic strategies for accessing fluorinated acetophenones, offering insights into the mechanistic underpinnings, practical considerations, and optimal applications for each route. We aim to equip researchers with the knowledge to make informed decisions when selecting a synthetic pathway tailored to their specific target molecule and experimental constraints.

Classical Approaches: The Enduring Power of Electrophilic Aromatic Substitution

Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis and remains a widely used method for preparing fluorinated acetophenones.[2] This electrophilic aromatic substitution involves the reaction of a fluorinated benzene derivative with an acylating agent, typically an acyl halide or anhydride, in the presence of a Lewis acid catalyst.

Mechanism and Causality: The reaction proceeds through the formation of a highly electrophilic acylium ion, generated by the interaction of the acylating agent with the Lewis acid (e.g., AlCl₃, FeCl₃).[3] This acylium ion is then attacked by the electron-rich aromatic ring. The fluorine substituent on the benzene ring is an ortho, para-director, but it is also deactivating. This deactivating nature means that harsher reaction conditions (e.g., stronger Lewis acids, higher temperatures) may be required compared to the acylation of non-fluorinated benzene. The choice of Lewis acid is critical; while AlCl₃ is powerful, it can sometimes lead to side reactions or complex formation with the product.[2] Milder catalysts like zinc oxide or rare earth triflates can offer improved selectivity and easier workup.[4]

Advantages:

  • Readily available and inexpensive starting materials.

  • Generally straightforward procedure.

  • High regioselectivity, primarily yielding the para-substituted product due to steric hindrance at the ortho position.

Limitations:

  • Requires stoichiometric amounts of the Lewis acid catalyst, which can generate significant waste.[2]

  • The reaction is often incompatible with substrates bearing acid-sensitive functional groups.

  • Strongly deactivated fluoroarenes (e.g., those with multiple fluorine atoms or other electron-withdrawing groups) may fail to react.[5]

Houben-Hoesch Reaction

For the synthesis of hydroxy-fluorinated acetophenones, the Houben-Hoesch reaction is a valuable alternative. This reaction involves the condensation of a fluorinated phenol or phenol ether with a nitrile in the presence of a Lewis acid (commonly ZnCl₂) and HCl.[6][7]

Mechanism and Causality: The reaction is initiated by the formation of an electrophilic nitrilium ion from the nitrile and acid catalyst.[8] The electron-rich fluorophenol then attacks this electrophile, leading to a ketimine intermediate which is subsequently hydrolyzed during aqueous workup to yield the desired ketone.[6] This method is particularly well-suited for highly activated, electron-rich fluoroarenes.[8]

Advantages:

  • Provides direct access to valuable hydroxy- and alkoxy-fluorinated acetophenones.

  • Often exhibits high regioselectivity for the position ortho to the hydroxyl group.

Limitations:

  • Limited to electron-rich substrates like phenols and their ethers.[6]

  • The use of gaseous HCl and anhydrous conditions can be experimentally demanding.

Fries Rearrangement

The Fries rearrangement provides an intramolecular route to hydroxy-fluorinated acetophenones from fluorinated phenyl esters.[9] The reaction can be promoted by Lewis acids or photochemically (photo-Fries rearrangement).[10]

Mechanism and Causality: In the presence of a Lewis acid, the phenolic ester coordinates to the catalyst, facilitating the generation of an acylium ion.[11] This electrophile can then re-attack the aromatic ring at the ortho or para position in an intramolecular fashion. The regioselectivity (ortho vs. para) can often be controlled by temperature, with lower temperatures favoring the para product.[9][12]

Advantages:

  • Useful for synthesizing specific isomers that may be difficult to obtain via intermolecular methods.

  • The photochemical variant avoids the need for strong acid catalysts.[10]

Limitations:

  • Requires the pre-synthesis of the corresponding phenyl ester.

  • Can produce mixtures of ortho and para isomers, necessitating chromatographic separation.[12]

  • Stoichiometric amounts of Lewis acids are typically required for the thermal rearrangement.[9]

Modern Strategies: Precision and Versatility through Cross-Coupling and C-H Activation

Palladium-Catalyzed Cross-Coupling Reactions

Modern cross-coupling methodologies, particularly the Suzuki-Miyaura reaction, have become powerful tools for the synthesis of aryl ketones, including fluorinated derivatives.[13][14] These methods offer superior functional group tolerance and milder reaction conditions compared to classical approaches.

Key Variants:

  • Acylative Suzuki Coupling: This involves the reaction of a fluorinated arylboronic acid with an acyl chloride.[15] This approach is highly efficient and regioselective.

  • Carbonylative Suzuki Coupling: A three-component reaction involving a fluorinated aryl halide, an arylboronic acid, and carbon monoxide. This method builds the ketone functionality in situ.[16]

Mechanism and Causality: The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid and subsequent reductive elimination to form the C-C bond. In the acylative variant, the acyl chloride participates in the cycle, while the carbonylative version involves the insertion of CO into a Pd-aryl bond.[13] The choice of ligands, base, and solvent is crucial for achieving high yields and preventing side reactions, such as the formation of biaryl products without CO insertion in carbonylative couplings.[13]

Advantages:

  • Excellent functional group tolerance.

  • Mild reaction conditions.

  • High yields and selectivity.

  • Applicable to a wide range of fluorinated substrates.

Limitations:

  • Requires the synthesis of pre-functionalized starting materials (e.g., boronic acids, aryl halides).

  • Palladium catalysts and specialized ligands can be expensive.

  • The use of toxic carbon monoxide in carbonylative couplings requires specialized equipment and handling procedures.[16]

Organometallic Addition to Acylating Agents

The addition of organometallic reagents, such as Grignard reagents, to various acylating agents is a fundamental C-C bond-forming reaction that can be applied to the synthesis of fluorinated acetophenones.[17]

Key Variants:

  • Grignard + Nitriles: A fluorinated aryl Grignard reagent can add to acetonitrile, followed by acidic hydrolysis of the resulting imine, to produce the corresponding acetophenone.[18][19]

  • Grignard + Weinreb Amides: The Weinreb-Nahm ketone synthesis offers a more controlled approach. A methyl Grignard reagent is added to a fluorinated N-methoxy-N-methylbenzamide. The resulting stable tetrahedral intermediate prevents over-addition and cleanly yields the ketone upon workup.[18]

Mechanism and Causality: The highly nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the nitrile or Weinreb amide.[18] The Weinreb amide is particularly effective because the N-methoxy-N-methyl group forms a stable chelated intermediate with the magnesium, which collapses to the ketone only upon acidic workup, thus preventing the common side reaction of tertiary alcohol formation.[18]

Advantages:

  • Strong, reliable C-C bond formation.

  • The Weinreb amide route provides excellent yields and avoids over-addition byproducts.[18]

Limitations:

  • Grignard reagents are highly basic and incompatible with acidic functional groups (e.g., -OH, -COOH, -NH₂).

  • Requires strictly anhydrous reaction conditions.[19]

Direct C-H Activation/Acylation

Direct C-H functionalization represents the state-of-the-art in terms of atom and step economy. These methods involve the transition-metal-catalyzed acylation directly onto a C-H bond of the fluoroarene, obviating the need for pre-functionalization.[20]

Mechanism and Causality: These reactions often rely on a directing group on the substrate to position a transition metal catalyst (commonly palladium or rhodium) in proximity to a specific C-H bond.[21] The metal then mediates the cleavage of the C-H bond (C-H activation/metalation). The resulting metallacyclic intermediate can then react with an acyl source. The fluorine atom itself can act as a directing group, promoting ortho-C-H activation.[1][22]

Advantages:

  • Highly atom- and step-economical.

  • Allows for the functionalization of otherwise inert C-H bonds.

  • Can provide access to isomers that are difficult to synthesize by other means.

Limitations:

  • Often requires a directing group on the substrate, which may need to be installed and later removed.

  • Substrate scope can be limited.

  • Catalyst systems can be complex and expensive.

Comparative Summary and Data Presentation

Synthetic RouteKey ReagentsCatalystTypical YieldsAdvantagesDisadvantages
Friedel-Crafts Acylation Fluoroarene, Acyl Chloride/AnhydrideLewis Acid (e.g., AlCl₃)40-85%Inexpensive, simple, good para-selectivity.Stoichiometric catalyst, harsh conditions, limited functional group tolerance.[2]
Houben-Hoesch Reaction Fluorophenol, NitrileZnCl₂, HCl50-80%Direct access to hydroxyacetophenones.Limited to electron-rich arenes, demanding conditions.[6]
Fries Rearrangement Fluorophenyl EsterLewis Acid or UV Light40-75%Intramolecular route, access to specific isomers.Isomer mixtures possible, requires ester precursor.[9]
Acylative Suzuki Coupling Fluoroarylboronic Acid, Acyl ChloridePd Catalyst (e.g., Pd(PPh₃)₄)70-95%Mild, excellent functional group tolerance, high yields.[13]Requires pre-functionalized substrates, expensive catalyst.
Grignard + Weinreb Amide Fluorinated Weinreb Amide, MeMgBrNone75-95%High yields, avoids over-addition, clean reaction.[18]Requires anhydrous conditions, sensitive to acidic protons.
Direct C-H Acylation Fluoroarene, Acyl SourcePd or Rh Catalyst50-85%Highly atom-economical, no pre-functionalization needed.[20]Often requires a directing group, limited scope, complex catalysts.

Experimental Protocols

Protocol 1: Synthesis of 4-Fluoroacetophenone via Friedel-Crafts Acylation

This protocol is a representative example of a classic Friedel-Crafts acylation.

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous aluminum chloride (14.7 g, 0.11 mol) and dry dichloromethane (DCM, 50 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add acetyl chloride (7.8 mL, 0.11 mol) to the stirred suspension.

  • After 15 minutes of stirring, add fluorobenzene (9.6 g, 0.10 mol) dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Carefully pour the reaction mixture onto crushed ice (100 g) with vigorous stirring.

  • Separate the organic layer. Extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers, wash with 1 M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to afford 4-fluoroacetophenone as a colorless liquid.

Protocol 2: Synthesis of 3-Fluoroacetophenone via Grignard Reaction with a Nitrile

This protocol illustrates the use of an organometallic reagent to construct the ketone.[18]

  • In a flame-dried, three-necked round-bottom flask under an inert nitrogen atmosphere, place magnesium turnings (2.9 g, 0.12 mol). Add a small crystal of iodine.

  • Prepare a solution of 3-bromofluorobenzene (17.5 g, 0.10 mol) in 50 mL of anhydrous tetrahydrofuran (THF).

  • Add a small portion (~5 mL) of the halide solution to the magnesium turnings to initiate the Grignard formation.

  • Once the reaction begins (indicated by bubbling and heat), add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

  • In a separate flame-dried flask, dissolve acetonitrile (5.2 mL, 0.10 mol) in 40 mL of anhydrous diethyl ether and cool to 0 °C.

  • Slowly add the prepared Grignard reagent to the acetonitrile solution via cannula.

  • After the addition, allow the mixture to warm to room temperature and stir for 3 hours.

  • Cool the reaction mixture in an ice bath and slowly quench by adding 50 mL of 2 M HCl (aq).

  • Stir for 30 minutes, then separate the layers. Extract the aqueous layer with diethyl ether (2 x 40 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 3-fluoroacetophenone.

Visualization of Synthetic Logic

Workflow for Selecting a Synthetic Route

The choice of a synthetic route depends on several factors, primarily the substitution pattern of the target molecule and the presence of other functional groups.

G start Target: Fluorinated Acetophenone q1 Is a Hydroxy/Alkoxy group required? start->q1 q2 Is the Fluoroarene readily available? q1->q2 No hh Houben-Hoesch or Fries Rearrangement q1->hh Yes q3 Are there acid-sensitive groups? q2->q3 No fc Friedel-Crafts Acylation q2->fc Yes gm Grignard / Organometallic Addition q2->gm No (Synthesize precursor) q4 Is atom economy a primary concern? q3->q4 No cc Cross-Coupling (e.g., Suzuki) q3->cc Yes q3->gm Yes (Weinreb) q4->cc No ch Direct C-H Activation q4->ch Yes

Caption: Decision-making workflow for synthetic route selection.

Simplified Mechanism: Lewis Acid-Catalyzed Friedel-Crafts Acylation

This diagram illustrates the key steps in the formation of the electrophilic acylium ion and its subsequent reaction with the aromatic ring.

G sub R-CO-Cl + AlCl₃ int1 Acylium Ion Intermediate R-C≡O⁺ + AlCl₄⁻ sub->int1 Catalyst Activation sigma Sigma Complex (Resonance Stabilized) int1->sigma Electrophilic Attack sub2 Fluorobenzene sub2->sigma Electrophilic Attack prod Fluoroacetophenone + HCl + AlCl₃ sigma->prod Deprotonation (Aromaticity Restored)

Caption: Key steps in the Friedel-Crafts acylation mechanism.

Conclusion

The synthesis of fluorinated acetophenones can be accomplished through a variety of robust and effective methods. Classical approaches like the Friedel-Crafts acylation offer a direct and cost-effective route for simple substrates. For more complex targets bearing sensitive functional groups, modern palladium-catalyzed cross-coupling reactions and Grignard additions via the Weinreb amide protocol provide superior control and versatility. As the field advances, direct C-H activation strategies are emerging as the most elegant and sustainable long-term solutions, promising to further streamline the synthesis of these vital chemical building blocks. The optimal choice of method will always depend on a careful consideration of the target's structure, available starting materials, and the specific goals of the research program.

References

Cytotoxicity studies of molecules derived from 1-(4-Chlorophenyl)-2-fluoroethanone

Author: BenchChem Technical Support Team. Date: January 2026

Analyzing Cytotoxicity Data

I'm currently focused on the cytotoxicity of molecules derived from 1-(4-Chlorophenyl)-2-fluoroethanone. My approach involves a focused series of Google searches to gather information about their synthesis, mechanisms of action, and any relevant data on their toxic effects. The goal is to build a solid foundation of knowledge from which I can begin to develop my hypothesis.

Deep Dive into Search Results

I've been meticulously analyzing the search results, starting with the synthesis of this compound and its derivatives. I'm homing in on the structural modifications' effects on cytotoxicity, paying particular attention to experimental data and specific cancer cell lines. I'm now exploring established cytotoxicity assays and related signaling pathways, readying myself for the comparative analysis.

Refining Search Strategies

I'm now refining my Google search strategies to get the most relevant information on this compound derivatives. The focus is now zeroing in on comparative studies and specific cancer cell lines, trying to gather cytotoxicity data, and related mechanisms of action. I'm prioritizing established protocols for cytotoxicity assays and the signaling pathways involved, moving towards the comparative analysis phase.

A Comparative Guide to the Relative Thermodynamic Stability of Chlorofluoroacetophenone Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Chlorofluoroacetophenone, an aromatic ketone scaffold, is a valuable building block in medicinal chemistry and materials science. The positional isomerism of the chloro and fluoro substituents on the phenyl ring—ortho (2-), meta (3-), and para (4-)—gives rise to three distinct molecules with unique physicochemical properties. Understanding the relative thermodynamic stability of these isomers is paramount for optimizing synthetic routes, predicting reaction outcomes, and comprehending their interaction in biological systems. A more stable isomer exists in a lower energy state, which influences its prevalence in equilibrium mixtures and its overall reactivity.[1][2][3]

This guide provides an in-depth analysis of the factors governing the stability of ortho-, meta-, and para-chlorofluoroacetophenone. We will dissect the theoretical principles, propose robust experimental and computational workflows for empirical determination, and present a logical framework for predicting the stability order.

Theoretical Framework: Deconstructing Isomer Stability

The thermodynamic stability of a disubstituted benzene derivative is not governed by a single factor but is rather the result of a delicate interplay between several competing steric and electronic effects.

G cluster_factors Governing Factors cluster_isomers Isomers Steric_Hindrance Steric Hindrance (Ortho Effect) Ortho Ortho Isomer Steric_Hindrance->Ortho Primarily Destabilizing Dipole_Moment Molecular Dipole Moment (Intermolecular Forces) Dipole_Moment->Ortho Influences Intermolecular Packing & Boiling Point Meta Meta Isomer Dipole_Moment->Meta Influences Intermolecular Packing & Boiling Point Para Para Isomer Dipole_Moment->Para Influences Intermolecular Packing & Boiling Point Intramolecular_Interactions Intramolecular Interactions (e.g., Hydrogen Bonding) Intramolecular_Interactions->Ortho Potentially Stabilizing Overall_Stability Relative Thermodynamic Stability Ortho->Overall_Stability Meta->Overall_Stability Para->Overall_Stability

Caption: Key factors influencing the relative stability of chlorofluoroacetophenone isomers.

Steric Hindrance: The Ortho Effect

The "ortho effect" describes the unique behavior of ortho-substituted benzene rings.[4] In the case of 2-chlorofluoroacetophenone, the proximity of the chloro, fluoro, and acetyl groups leads to significant steric strain. This spatial crowding forces the acetyl group to twist out of the plane of the benzene ring, disrupting the π-conjugation between the carbonyl group and the aromatic system.[4][5] This loss of resonance stabilization, combined with van der Waals repulsion between the adjacent bulky groups, generally renders the ortho isomer the least stable of the three.[6][7]

Dipole Moments and Intermolecular Forces

The net molecular dipole moment, which is the vector sum of individual bond dipoles, differs for each isomer.

  • Para Isomer: In the para isomer, the C-Cl and C-F bond dipoles are opposed, though not perfectly cancelling due to the acetyl group. Its high symmetry, however, allows for efficient packing in a crystal lattice, which often leads to a higher melting point and greater lattice energy, contributing to its stability in the solid state.

  • Ortho and Meta Isomers: These isomers possess larger net dipole moments compared to the para isomer.[8] This results in stronger dipole-dipole interactions in the liquid phase, typically leading to higher boiling points.[8][9] While strong intermolecular forces increase the energy required to separate molecules (e.g., during boiling), they do not necessarily equate to greater intrinsic molecular stability.

Intramolecular Interactions

While classic hydrogen bonding is absent, weak intramolecular interactions in the ortho isomer could potentially counteract some steric destabilization. For instance, a weak hydrogen bond-like interaction between the acetyl oxygen and an aromatic C-H, or even a through-space interaction with the ortho halogen, could create a stabilizing six-membered ring conformation. Studies on 2-halophenols have shown evidence of weak intramolecular hydrogen bonds involving chlorine, which are more significant than those with fluorine.[10][11] A similar, albeit weaker, interaction could exist in ortho-chlorofluoroacetophenone, slightly offsetting its inherent steric strain.

Predicted Stability Order

Based on the dominance of steric hindrance in most disubstituted systems, the predicted order of thermodynamic stability is:

Para > Meta > Ortho

The para isomer is expected to be the most stable due to the maximal separation of substituent groups, minimizing steric repulsion and allowing for a stable, symmetrical structure. The meta isomer represents an intermediate case. The ortho isomer is anticipated to be the least stable, primarily due to significant steric crowding and a potential loss of resonance.

Experimental and Computational Verification

To move from prediction to empirical fact, a combination of computational modeling and calorimetry is the gold standard.

Protocol 1: Computational Chemistry Analysis via DFT

Rationale: Density Functional Theory (DFT) provides a highly accurate method for calculating the ground-state electronic energy of molecules. By comparing the minimized energies of the three isomers in the gas phase, we can directly quantify their relative stabilities.

Methodology:

  • Structure Optimization:

    • Construct the 3D structures of ortho-, meta-, and para-chlorofluoroacetophenone using a molecular modeling program (e.g., Avogadro, GaussView).

    • Perform an initial geometry optimization using a computationally inexpensive force field (e.g., MMFF94).

  • DFT Calculation:

    • Submit each optimized structure for a full geometry optimization and frequency calculation using a DFT functional and basis set suitable for aromatic and halogenated compounds, such as B3LYP/6-311+G(d,p).

    • The calculation should be performed for the molecule in the gas phase to assess intrinsic stability.

  • Energy Analysis:

    • Confirm that the optimization has converged to a true energy minimum by verifying the absence of imaginary frequencies.

    • Extract the final electronic energy (including zero-point vibrational energy correction) for each isomer.

  • Stability Determination: The isomer with the lowest calculated energy is the most thermodynamically stable. The energy differences (ΔE) between the isomers quantify their relative stability.

G cluster_workflow Computational & Experimental Workflow A Obtain Isomer Samples (Ortho, Meta, Para) B Computational Modeling (DFT) - Geometry Optimization - Energy Calculation A->B C Calorimetry (DSC) - Determine Melting Point (Tm) - Determine Enthalpy of Fusion (ΔHf) A->C D Compare Calculated Energies (Gas Phase) B->D E Compare Tm and ΔHf (Solid Phase) C->E F Conclusion on Relative Stability D->F E->F

Caption: Integrated workflow for determining the relative stability of isomers.

Protocol 2: Thermal Analysis via Differential Scanning Calorimetry (DSC)

Rationale: DSC measures the heat flow into or out of a sample as a function of temperature. It allows for the precise determination of melting points (Tm) and enthalpies of fusion (ΔHfus). A higher melting point and a larger enthalpy of fusion generally indicate a more stable crystal lattice and, by extension, a more stable molecule in the solid state.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of each purified isomer into separate aluminum DSC pans. Crimp a lid onto each pan.

  • Instrument Setup: Place a sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 25°C).

    • Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature well above the melting point (e.g., 250°C).

    • Use an inert nitrogen purge gas to prevent oxidation.

  • Data Analysis:

    • The melting point (Tm) is identified as the peak temperature of the endothermic melting transition.

    • The enthalpy of fusion (ΔHfus) is calculated by integrating the area under the melting peak.

  • Comparison: Compare the Tm and ΔHfus values for the three isomers. Higher values are indicative of greater stability in the solid phase.

Comparative Data Summary

IsomerPredicted Relative StabilityCalculated Relative Energy (DFT) (kJ/mol)Expected Melting Point (Tm) (°C)Expected Enthalpy of Fusion (ΔHfus) (kJ/mol)
Ortho Least Stable+ (Highest Energy)LowestLowest
Meta IntermediateIntermediateIntermediateIntermediate
Para Most Stable0 (Reference)HighestHighest

Conclusion

The relative stability of chlorofluoroacetophenone isomers is dictated by a balance of steric hindrance, dipole-dipole forces, and potential weak intramolecular interactions. Theoretical principles strongly suggest a stability order of para > meta > ortho , with the para isomer benefiting from minimized steric strain and high symmetry, and the ortho isomer being significantly destabilized by steric crowding. This prediction, however, requires empirical validation. The computational and calorimetric protocols detailed in this guide provide a robust framework for researchers to definitively determine the thermodynamic stability of these, and other, substituted aromatic isomers, ensuring a solid foundation for their application in further research and development.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(4-Chlorophenyl)-2-fluoroethanone

Author: BenchChem Technical Support Team. Date: January 2026

For the community of researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility with which we manage our chemical reagents. 1-(4-Chlorophenyl)-2-fluoroethanone, a valuable synthetic intermediate, demands a disposal protocol that is as precise as the research it facilitates. This guide provides a direct, operational plan for its disposal, grounded in an understanding of its unique chemical hazards and regulatory context. Adherence to these procedures is not merely a matter of compliance but a cornerstone of a robust safety culture.

Part 1: The Foundational Rationale - A Hazard-Centric Disposal Philosophy

A proper disposal plan begins with a deep understanding of the substance's inherent risks. The procedural steps outlined later in this guide are directly derived from the specific chemical and toxicological profile of this compound.

Inherent Chemical Hazards: More Than a Standard Ketone

While specific toxicological data for this compound is not extensively published, a robust risk assessment can be constructed by examining structurally similar compounds. The presence of a chlorinated phenyl ring and an alpha-fluorinated ketone moiety dictates its hazard profile.

  • Irritant Properties : Analogs such as 1-(4-Chlorophenyl)-2,2,2-trifluoroethanone are known to cause skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[1] It is therefore prudent to handle this compound as a potent irritant.

  • Halogenated Organic Compound : As a chlorinated and fluorinated organic substance, it falls into a category of compounds known for their potential environmental persistence and specific disposal requirements mandated by regulatory bodies like the U.S. Environmental Protection Agency (EPA).[2][3]

The Critical Risk: The Alpha-Fluoro Ketone Moiety

The most significant and often overlooked hazard associated with alpha-fluoro ketones stems from their metabolic potential. Research into the metabolism of fluorine-containing compounds has highlighted a critical transformation pathway.

Causality of Concern : Certain alpha-fluoro ketones can be metabolized in vivo via a Baeyer–Villiger-type oxidation to produce fluoroacetic acid.[4][5] Fluoroacetic acid is a highly toxic metabolic poison that inhibits the citric acid cycle (Krebs cycle), leading to cellular energy deprivation.[4][5] This potential for conversion to a highly toxic metabolite is the primary driver for the stringent containment and destruction protocols detailed below. Disposing of this compound improperly, where it could enter ecosystems, poses a significant toxicological risk.

Summary of Key Hazards
Hazard CategoryDescriptionRationale for Disposal Protocol
Acute Toxicity/Irritation Causes skin, eye, and respiratory irritation based on analog data.[1]Mandates the use of comprehensive Personal Protective Equipment (PPE) and engineering controls (fume hood) during handling and disposal.
Metabolic Toxicity Potential Potential to metabolize into the highly toxic fluoroacetic acid.[4][5]Dictates the necessity for complete destruction via high-temperature incineration rather than landfill or sewer disposal.
Environmental Hazard As a halogenated organic compound, it poses risks of persistence and harm to aquatic life.[3][6]Requires strict segregation as "Halogenated Organic Waste" to ensure it is routed to the correct, environmentally sound disposal stream.

Part 2: Pre-Disposal Operations: Safe Handling and Waste Segregation

Proper disposal is the final step in a chain of safe handling. The following procedures must be implemented at the point of waste generation to ensure safety and compliance.

Mandatory Personal Protective Equipment (PPE)

A multi-layered approach to PPE is required to mitigate the risks of dermal contact, ocular exposure, and inhalation.[7]

  • Eye and Face Protection : Wear chemical safety goggles and a full-face shield.

  • Skin Protection : A flame-resistant lab coat is mandatory. For tasks with a higher risk of splashes, a chemical-resistant apron should be worn.

  • Hand Protection : Double-gloving is strongly recommended. Use a thinner nitrile glove as the inner layer and a thicker, chemical-resistant glove (e.g., neoprene or butyl rubber) as the outer layer.[7][8] Contaminated gloves must be disposed of immediately as hazardous waste.

Engineering Controls: The Primary Barrier

All handling and preparation for the disposal of this compound, including weighing, transferring, and rinsing, must be conducted within a properly functioning chemical fume hood.[9][10]

Critical Step: Waste Segregation

The single most important logistical step is the correct segregation of waste.

  • Designate a "Halogenated Organic Waste" Container : this compound and any materials contaminated with it must be placed exclusively in a container designated for halogenated organic waste.[10]

  • Avoid Co-mingling : Never mix halogenated waste with non-halogenated organic waste. Doing so contaminates the entire volume of the non-halogenated stream, drastically increasing disposal costs and environmental liability.

Part 3: Step-by-Step Disposal Protocol

This protocol provides a direct, sequential workflow for the safe containment and disposal of this compound waste.

Step 1: Waste Container Selection and Labeling
  • Select an Appropriate Container : Use only a chemically resistant container, such as a high-density polyethylene (HDPE) or borosilicate glass bottle with a secure, leak-proof screw cap.[10] Inspect the container for any cracks or defects before use.

  • Apply Correct Labeling : The container must be clearly and indelibly labeled with the following information before any waste is added:

    • The words "HAZARDOUS WASTE "

    • The waste stream category: "Halogenated Organic Waste "

    • The full chemical name: "This compound "

    • List any other halogenated compounds if it is a mixed waste container.

    • The approximate concentration of each component.

    • The name of the principal investigator and the laboratory location.

Step 2: Waste Accumulation in a Satellite Accumulation Area (SAA)
  • Location : Store the labeled waste container in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.[10]

  • Secondary Containment : Place the primary waste container inside a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks.

  • Keep Closed : The waste container must remain securely closed at all times except when actively adding waste.[10]

Step 3: Decontamination of Empty Reagent Bottles

Empty containers that held pure this compound are also considered hazardous waste until properly decontaminated.

  • Triple Rinse Procedure : Triple-rinse the empty container with a suitable laboratory solvent (e.g., acetone or ethanol).[10]

  • Collect Rinsate : Each rinse volume must be collected and added to the Halogenated Organic Waste container. The rinsate is considered hazardous waste.[10]

  • Final Disposal of Container : After triple-rinsing, deface or remove the original product label. The clean, rinsed container can now be disposed of as non-hazardous laboratory glass or plastic waste, according to your institution's policies.

Step 4: Managing Spills

For small spills within a chemical fume hood:

  • Alert Personnel : Inform others in the immediate area.

  • Don Appropriate PPE : Ensure you are wearing the full PPE described in Part 2.

  • Contain and Absorb : Cover the spill with a compatible absorbent material (e.g., vermiculite or a commercial chemical absorbent). Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste : Carefully scoop the absorbed material and any contaminated debris into a container, which must then be sealed, labeled, and disposed of as Halogenated Organic Waste.[8]

  • Decontaminate : Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

For large spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) emergency response team.

Step 5: Final Disposal Coordination
  • Follow Institutional Procedures : Adhere to your organization's specific procedures for hazardous waste pickup. This typically involves submitting a request to the EHS office.[10]

  • Method of Destruction : Be aware that the accepted terminal disposal method for halogenated organic waste is high-temperature incineration in a specialized facility equipped with afterburners and scrubbers to neutralize acidic combustion byproducts like HCl and HF.[11]

Part 4: Visualized Disposal Workflow

The following diagram illustrates the critical decision points and procedural flow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_0 Point of Generation cluster_1 Containment & Labeling cluster_2 Final Disposition start Waste Generated (Pure compound, contaminated materials, or rinsate) ppe Step 1: Don Full PPE (Goggles, Face Shield, Double Gloves, Lab Coat) start->ppe segregate Step 2: Identify Waste Type Is it halogenated? ppe->segregate container Step 3: Select & Label Container - Chemically resistant (HDPE/Glass) - 'Hazardous Waste' - 'Halogenated Organic Waste' - Full Chemical Name segregate->container Yes non_halogen Use Non-Halogenated Waste Stream segregate->non_halogen No add_waste Step 4: Add Waste to Container in Satellite Accumulation Area (SAA) container->add_waste close_container Step 5: Keep Container Securely Closed add_waste->close_container full Container >90% Full or Project Completed? close_container->full full->add_waste No ehs_request Step 6: Submit Pickup Request to EHS Office full->ehs_request Yes pickup Awaiting EHS Pickup for Incineration ehs_request->pickup

References

A Senior Application Scientist's Guide to Handling 1-(4-Chlorophenyl)-2-fluoroethanone: Essential Safety Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide to the safe handling, use, and disposal of 1-(4-Chlorophenyl)-2-fluoroethanone (CAS No. 329-78-2) in a laboratory setting. As a halogenated ketone, this compound requires stringent safety protocols to mitigate risks to researchers and the environment. This guide is designed for drug development professionals, researchers, and scientists, offering in-depth, field-proven insights that extend beyond basic safety data sheets. Adherence to these protocols is paramount for ensuring a secure and productive research environment.

Hazard Assessment and Risk Profile

This compound is an off-white to light yellow solid with a melting point of 54°C.[1] While comprehensive toxicological data for this specific compound is limited, its structure as a halogenated ketone, combined with data from close structural analogs, necessitates handling it with significant caution. Analogs such as 1-(4-Chlorophenyl)-2,2,2-trifluoroethanone are known to cause skin irritation, serious eye irritation, and potential respiratory irritation.[2] Other related compounds are classified as harmful if swallowed.[3] Therefore, a conservative approach assuming similar or greater hazards is scientifically prudent.

Hazard Identification Description Source
Physical State Off-white to light yellow solid[1]
Inferred Acute Hazards Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335), Harmful if swallowed (H302).[2][3]
Storage Store under inert gas (nitrogen or Argon) at 2-8°C in a well-ventilated, locked-up location. Keep container tightly closed.[1][2]

The Hierarchy of Controls: A Proactive Safety Framework

Personal Protective Equipment (PPE) is the final and essential barrier between a researcher and a chemical hazard. However, it should always be used in conjunction with more effective, proactive safety measures.

  • Engineering Controls: The primary and most critical control measure is to handle this compound exclusively within a certified chemical fume hood.[4][5] This minimizes inhalation exposure to vapors or dust. The fume hood should have demonstrable and adequate airflow.

  • Administrative Controls: Adherence to this Standard Operating Procedure (SOP), comprehensive training on the specific hazards, and maintaining a clean, uncluttered workspace are vital.[6] Never work alone when handling this compound.

Mandatory Personal Protective Equipment (PPE) Protocol

The selection of PPE must be deliberate and based on the specific risks posed by halogenated ketones.[4]

Eye and Face Protection

Direct contact with the eyes can cause serious, potentially irreversible damage.

  • Required Equipment: Chemical splash goggles that conform to EN 166 (EU) or ANSI Z87.1 (US) standards are mandatory.[2][4] These must form a complete seal around the eyes.

  • Causality & Best Practices: Standard safety glasses are insufficient as they do not protect from splashes or vapors entering from the sides, top, or bottom.[4] When handling larger quantities (>10g) or performing any operation with a heightened splash risk (e.g., transfers, heating), a full-face shield must be worn in addition to the sealed goggles.[4]

Hand Protection

Dermal exposure is a primary risk, leading to irritation and potential systemic absorption.

  • Required Equipment: Butyl or Neoprene gloves are recommended.[4]

  • Causality & Best Practices: These materials offer good resistance to ketones and halogenated compounds.[4] Always double-glove to provide an additional layer of protection and to simplify the decontamination process. Before each use, meticulously inspect gloves for any signs of damage, such as tears, pinholes, or discoloration.[6] Use proper glove removal technique (peeling them off without touching the outer surface with bare skin) to prevent cross-contamination.[7] Dispose of contaminated gloves immediately as halogenated organic waste.[4]

Body Protection

Protecting the skin and personal clothing from contamination is crucial.

  • Required Equipment: A chemical-resistant laboratory coat, preferably made of a material like Nomex® or a similar flame-resistant fabric, must be worn and fully buttoned.[2][4]

  • Causality & Best Practices: This protects against accidental splashes and contact. For procedures involving larger volumes or a significant risk of splashing, a chemical-resistant apron worn over the lab coat is required.[4] Ensure that personal clothing worn underneath is made of natural fibers like cotton, as synthetic fabrics can melt and adhere to the skin in the event of a fire or chemical reaction.[4] Closed-toe shoes made of a non-porous material are mandatory; sandals or perforated shoes are strictly forbidden.[5][8]

Respiratory Protection

Inhalation of dust or vapors can cause respiratory tract irritation.[2]

  • Required Equipment: All handling must be performed in a chemical fume hood.[4][5]

  • Causality & Best Practices: The fume hood is the primary method of respiratory protection. If, under rare and specific circumstances (e.g., large-scale spill cleanup), engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved full-face respirator with organic vapor cartridges must be used.[2]

Protection Type Specific Equipment Key Standard/Rationale
Eye/Face Tightly-sealed chemical splash goggles. Face shield for splash risk.EN 166 / ANSI Z87.1. Protects against splashes and vapors.[2][4]
Hand Double-gloved with Butyl or Neoprene gloves.Provides superior resistance to ketones and halogenated compounds.[4]
Body Chemical-resistant lab coat (fully buttoned). Closed-toe shoes.Protects skin from contamination. Prevents injury from spills/drops.[4][5]
Respiratory Certified chemical fume hood.Primary engineering control to prevent inhalation of vapors/dust.[2][4]

Step-by-Step Safe Handling Workflow

This workflow provides a self-validating system for handling this compound safely from preparation to cleanup.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_cleanup 3. Post-Handling & Cleanup Phase prep1 Verify fume hood certification is current prep2 Don appropriate PPE (double gloves, goggles, lab coat) prep1->prep2 prep3 Designate and prepare a specific work area within the hood prep2->prep3 prep4 Assemble all necessary glassware and reagents prep3->prep4 prep5 Locate nearest eyewash station and safety shower prep4->prep5 handle1 Carefully weigh or measure the compound, avoiding dust generation prep5->handle1 Begin Experiment handle2 Keep the container tightly closed when not in use handle3 Perform all manipulations well within the fume hood clean1 Quench any reactions and neutralize any acidic/basic waste handle3->clean1 End Experiment clean2 Decontaminate all surfaces and glassware (See Section 6) clean1->clean2 clean3 Segregate and dispose of all waste streams properly (See Section 6) clean2->clean3 clean4 Carefully doff PPE, disposing of gloves as contaminated waste clean3->clean4 clean5 Wash hands and forearms thoroughly with soap and water clean4->clean5 G cluster_waste_source Waste Generation Sources cluster_waste_container Designated Waste Containers source1 Unused/Excess Compound Reaction Mixtures Solvent Rinses container1 HALOGENATED ORGANIC LIQUID WASTE (Sealed Container) source1->container1 Segregate as Liquid Waste source2 Contaminated Gloves Pipette Tips Weigh Boats Wipes container2 SOLID HAZARDOUS WASTE (Labeled, Sealed Bag/Container) source2->container2 Segregate as Solid Waste source3 Contaminated Needles Broken Glassware container3 SHARPS CONTAINER (Puncture-Proof) source3->container3 Segregate as Sharps Waste

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Chlorophenyl)-2-fluoroethanone
Reactant of Route 2
Reactant of Route 2
1-(4-Chlorophenyl)-2-fluoroethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.